Cornexistin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H20O6 |
|---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
(4R,5S,8S,9Z)-9-ethylidene-5,8-dihydroxy-4-propyl-5,7,8,10-tetrahydro-4H-cyclonona[c]furan-1,3,6-trione |
InChI |
InChI=1S/C16H20O6/c1-3-5-9-13-10(15(20)22-16(13)21)6-8(4-2)11(17)7-12(18)14(9)19/h4,9,11,14,17,19H,3,5-7H2,1-2H3/b8-4-/t9-,11+,14+/m1/s1 |
InChI Key |
ILMHTGUGRLGMCR-LRIVTRFWSA-N |
SMILES |
CCCC1C(C(=O)CC(C(=CC)CC2=C1C(=O)OC2=O)O)O |
Isomeric SMILES |
CCC[C@H]1[C@@H](C(=O)C[C@@H](/C(=C\C)/CC2=C1C(=O)OC2=O)O)O |
Canonical SMILES |
CCCC1C(C(=O)CC(C(=CC)CC2=C1C(=O)OC2=O)O)O |
Synonyms |
cornexistin |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery of Cornexistin: A Technical Guide to a Fungal Herbicide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cornexistin, a potent herbicidal natural product, was first isolated from the fungus Paecilomyces variotii. This technical guide provides a comprehensive overview of the discovery, biosynthesis, mechanism of action, and experimental protocols related to this promising phytotoxin. This compound exhibits significant post-emergence herbicidal activity against a broad spectrum of annual and perennial weeds, with a notable selectivity for corn, making it a subject of considerable interest in the agrochemical industry.[1][2] This document details the scientific journey from its initial discovery to the elucidation of its complex structure and biological function, offering valuable insights for researchers in natural product chemistry, mycology, and herbicide development.
Discovery and Isolation
This compound was first discovered and isolated from the culture filtrate of Paecilomyces variotii strain SANK 21086.[1] The compound was identified as a novel member of the nonadride group of metabolites, characterized by a nine-membered carbocyclic ring fused to a maleic anhydride moiety.[1][3]
Experimental Protocol: Fermentation of Paecilomyces variotii
A detailed protocol for the production of this compound in a laboratory setting is outlined below, based on established methods for the cultivation of Paecilomyces variotii for secondary metabolite production.
-
Inoculum Preparation:
-
Paecilomyces variotii SANK 21086 is grown on Potato Dextrose Agar (PDA) plates at 30°C for 3-5 days to achieve sufficient mycelial growth.
-
A pre-inoculum is prepared by transferring agar plugs (approximately 1 cm²) of the fungal culture into 250 mL Erlenmeyer flasks containing 50 mL of a suitable liquid medium, such as Malt Broth.
-
The pre-inoculum flasks are incubated on a rotary shaker at approximately 200 rpm and 28-30°C for 3 days.
-
-
Production Culture:
-
The pre-inoculum culture is transferred to larger fermentation flasks (e.g., 2L Fernbach flasks) containing a larger volume of the production medium.
-
The production cultures are incubated under the same conditions as the pre-inoculum (200 rpm, 28-30°C) for a period of 7-14 days to allow for the biosynthesis and accumulation of this compound.
-
Experimental Protocol: Extraction and Purification of this compound
The following protocol details the extraction and purification of this compound from the culture broth of P. variotii.
-
Harvesting: After the fermentation period, the culture broth is separated from the fungal mycelium by filtration.
-
Solvent Extraction: The cell-free culture filtrate is extracted multiple times with an equal volume of an organic solvent, such as ethyl acetate.[1] The organic phases are then combined.
-
Concentration: The combined organic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Column Chromatography: The crude extract is subjected to column chromatography for purification. A common method involves using a Sephadex LH-20 column and eluting with an appropriate solvent system, such as methanol or a mixture of organic solvents.[1]
-
Crystallization: The fractions containing pure this compound are pooled, concentrated, and the compound is crystallized from a solvent mixture like methylene chloride-hexane to obtain pure, crystalline this compound.[1]
Caption: Experimental workflow for this compound production and isolation.
Physicochemical and Spectroscopic Data
The structure of this compound was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and was ultimately confirmed by X-ray crystallography.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₂₆O₇ |
| Molecular Weight | 378.42 g/mol |
| Appearance | Colorless crystals |
| Melting Point | 122-125 °C |
| Optical Rotation | [α]D²⁵ +150° (c 0.1, CHCl₃) |
| Solubility | Soluble in methanol, ethanol, chloroform |
Table 2: ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 208.1 | - |
| 2 | 52.3 | 3.25 (dd, 10.0, 5.0) |
| 3 | 78.1 | 4.15 (d, 10.0) |
| 4 | 45.2 | 2.50 (m) |
| 5 | 25.1 | 1.60 (m), 1.40 (m) |
| 6 | 13.9 | 0.90 (t, 7.0) |
| 7 | 135.2 | 5.80 (d, 10.0) |
| 8 | 75.4 | 4.50 (br s) |
| 9 | 210.5 | - |
| 10 | 130.1 | - |
| 11 | 145.3 | 6.90 (s) |
| 12 | 165.4 | - |
| 13 | 168.2 | - |
| 14 | 15.8 | 1.85 (s) |
| 15 | 125.6 | - |
| 16 | 140.2 | 6.20 (q, 7.0) |
| 17 | 12.3 | 1.95 (d, 7.0) |
| 18 | 28.1 | 1.70 (m) |
| 19 | 22.5 | 1.30 (m) |
| 20 | 14.1 | 0.85 (t, 7.0) |
Note: NMR data is compiled from synthetic and structural elucidation studies. Chemical shifts are approximate and may vary slightly depending on the solvent and instrument.
Biosynthesis of this compound
The biosynthesis of this compound in P. variotii has been investigated through genome sequencing and gene knockout studies, which identified a dedicated biosynthetic gene cluster (BGC). The pathway shares similarities with the biosynthesis of other nonadride compounds, but possesses unique enzymatic steps. The biosynthesis is believed to start from the condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS).
Caption: Proposed biosynthetic pathway of this compound.
Mechanism of Action: Inhibition of Transketolase
This compound's herbicidal activity stems from its ability to inhibit the enzyme transketolase (TK).[2] Transketolase is a key enzyme in the pentose phosphate pathway and the Calvin cycle, both of which are crucial for carbohydrate metabolism and photosynthesis in plants. By inhibiting transketolase, this compound disrupts these essential metabolic pathways, leading to the accumulation of toxic intermediates and ultimately, plant death.
Caption: Mechanism of action of this compound via transketolase inhibition.
Herbicidal Activity
This compound demonstrates potent post-emergence herbicidal activity against a wide range of common agricultural weeds, including both monocotyledonous and dicotyledonous species. A key feature of this compound is its selectivity, showing high efficacy against weeds while being relatively safe for corn (Zea mays).
Table 3: Herbicidal Efficacy and Transketolase Inhibition of this compound
| Weed Species (Common Name) | Weed Type | Herbicidal Efficacy at 1280 g/ha (% Control) | Transketolase IC₅₀ (µM) |
| Alopecurus myosuroides (Black-grass) | Monocot | ~90-100% | Not Reported |
| Avena fatua (Wild oat) | Monocot | ~90-100% | Not Reported |
| Lolium rigidum (Ryegrass) | Monocot | ~90-100% | Not Reported |
| Kochia scoparia (Kochia) | Dicot | ~90-100% | Not Reported |
| Matricaria inodora (Scentless mayweed) | Dicot | ~80-90% | Not Reported |
| Veronica persica (Field speedwell) | Dicot | ~90-100% | Not Reported |
| Viola tricolor (Wild pansy) | Dicot | ~90-100% | Not Reported |
| Zea mays (Corn) - Target Enzyme | - | - | 50 ± 5 |
Data compiled from studies on this compound and its analogues.[4] Herbicidal efficacy is an approximation based on reported observations.
Experimental Protocols
Protocol for Post-Emergence Herbicidal Activity Assay
This protocol describes a typical greenhouse assay to evaluate the post-emergence herbicidal activity of this compound.
-
Plant Cultivation: Grow various weed species and corn in individual pots containing a standard potting mix under controlled greenhouse conditions (e.g., 25/18°C day/night temperature, 16-hour photoperiod).
-
Herbicide Application: When the plants reach a specific growth stage (e.g., 2-3 leaf stage), apply this compound as a post-emergence spray. The compound is typically dissolved in a suitable solvent and applied at various concentrations (e.g., 80, 160, 320, 640, 1280 g/ha) using a laboratory sprayer. A control group is treated with the solvent blank.
-
Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal damage on a scale of 0% (no effect) to 100% (complete plant death).
Protocol for Transketolase Inhibition Assay
This protocol outlines a general spectrophotometric assay to determine the inhibitory activity of this compound against transketolase.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.6), the substrates for transketolase (e.g., xylulose-5-phosphate and ribose-5-phosphate), the co-factor thiamine pyrophosphate (TPP), and a coupling enzyme system (e.g., triosephosphate isomerase and glycerol-3-phosphate dehydrogenase) with NADH.
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture. A control reaction should contain the solvent alone.
-
Enzyme Addition and Measurement: Initiate the reaction by adding a purified transketolase enzyme. Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
IC₅₀ Determination: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.[5]
Conclusion
This compound stands out as a natural product with significant potential for agricultural applications. Its potent and selective herbicidal activity, coupled with a novel mode of action, makes it an attractive lead compound for the development of new-generation herbicides. This technical guide has provided a comprehensive overview of the key scientific aspects of this compound, from its fungal origin to its molecular mechanism of action. The detailed experimental protocols and compiled data serve as a valuable resource for researchers aiming to further explore the potential of this fascinating molecule and other natural products in the quest for sustainable crop protection solutions.
References
- 1. This compound: a new fungal metabolite with herbicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A NEW FUNGAL METABOLITE WITH HERBICIDAL ACTIVITY [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Cornexistin: A Technical Guide to its Characterization as a Nonadride Herbicide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the characterization of Cornexistin, a fungal metabolite belonging to the nonadride class of natural products. Discovered as a promising herbicidal agent, this compound has garnered significant interest due to its potent, broad-spectrum activity against various weeds and its notable selectivity for corn (Zea mays). This document details its mechanism of action, biosynthetic pathway, quantitative herbicidal efficacy, and key experimental protocols for its study.
Executive Summary
This compound, first isolated from the fungus Paecilomyces variotii, is a post-emergence herbicide with a unique mode of action.[1][2] Its complex nine-membered carbocyclic structure, fused to a reactive maleic anhydride moiety, presented significant synthetic challenges that have since been overcome.[3][4] Recent research, including X-ray crystallography, has definitively identified its molecular target as transketolase (TK) , a critical enzyme in the pentose phosphate pathway (PPP).[5][6] By inhibiting this key metabolic enzyme, this compound disrupts essential cellular processes in susceptible plants, leading to growth cessation and death. Its activity is comparable to commercial herbicides, making it a valuable lead compound for the development of new agrochemicals.[7]
Mode of Action: Inhibition of Transketolase
The primary herbicidal effect of this compound stems from its inhibition of transketolase. Transketolase is a pivotal enzyme in the non-oxidative branch of the pentose phosphate pathway, responsible for catalyzing the transfer of two-carbon units from ketose donors to aldose acceptors. This pathway is crucial for the synthesis of nucleotide precursors (ribose-5-phosphate) and the production of NADPH for reductive biosynthesis and antioxidant defense.
An X-ray co-crystal structure of this compound with Zea mays transketolase revealed that the molecule, in its hydrolyzed diacid form, binds to residues from both monomers of the dimeric enzyme, effectively blocking the entrance to the active site.[5][8] This inhibition disrupts the metabolic flux through the PPP, depriving the plant of essential building blocks for nucleic acids and the reducing power needed for various anabolic processes, ultimately leading to cell death.
Quantitative Data
Herbicidal Activity
This compound exhibits potent post-emergence herbicidal activity across a broad range of monocotyledonous and dicotyledonous weeds while maintaining excellent crop safety in corn (Zea mays). The following tables summarize its efficacy at two different application rates.
Table 1: Post-Emergence Herbicidal Activity of this compound in Warm-Season Weeds[8][9]
| Weed Species | Common Name | Family | % Control (320 g/ha) | % Control (1280 g/ha) |
|---|---|---|---|---|
| Digitaria sanguinalis | Large crabgrass | Poaceae | 90 | 100 |
| Echinochloa crus-galli | Barnyard grass | Poaceae | 90 | 100 |
| Setaria viridis | Green foxtail | Poaceae | 95 | 100 |
| Abutilon theophrasti | Velvetleaf | Malvaceae | 100 | 100 |
| Amaranthus retroflexus | Redroot pigweed | Amaranthaceae | 100 | 100 |
| Pharbitis purpurea | Tall morningglory | Convolvulaceae | 100 | 100 |
| Polygonum convolvulus | Wild buckwheat | Polygonaceae | 100 | 100 |
| Zea mays (Crop) | Corn | Poaceae | 0 | 0 |
Table 2: Post-Emergence Herbicidal Activity of this compound in Cold-Season Weeds[8][9]
| Weed Species | Common Name | Family | % Control (320 g/ha) | % Control (1280 g/ha) |
|---|---|---|---|---|
| Alopecurus myosuroides | Black-grass | Poaceae | 80 | 100 |
| Avena fatua | Wild oat | Poaceae | 80 | 100 |
| Lolium rigidum | Rigid ryegrass | Poaceae | 80 | 100 |
| Kochia scoparia | Kochia | Amaranthaceae | 100 | 100 |
| Matricaria inodora | Scentless mayweed | Asteraceae | 100 | 100 |
| Veronica persica | Bird's-eye speedwell | Plantaginaceae | 100 | 100 |
| Viola tricolor | Wild pansy | Violaceae | 100 | 100 |
| Triticum aestivum (Crop) | Wheat | Poaceae | 90 | 100 |
In Vitro Enzyme Inhibition
The inhibitory activity of this compound against its molecular target, transketolase, has been quantified using in vitro enzyme assays.
Table 3: In Vitro Inhibition of Transketolase by this compound
| Enzyme Source | IC₅₀ (Half Maximal Inhibitory Concentration) | Reference |
|---|---|---|
| Zea mays (Maize) | 50 ± 5 µM | [5][9] |
| Spinacia oleracea (Spinach) | ~4.5 µM |[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for the isolation, in vivo evaluation, and in vitro characterization of this compound.
Isolation and Purification of this compound
This protocol is based on the original method described for the isolation of this compound from Paecilomyces variotii SANK 21086.[2]
-
Fermentation: Culture the fungus P. variotii in a suitable liquid medium (e.g., potato dextrose broth) under optimal growth conditions (temperature, pH, aeration) for a period sufficient to allow for secondary metabolite production (typically 7-14 days).
-
Extraction: Separate the fungal mycelium from the culture broth by filtration or centrifugation. Extract the resulting culture filtrate with an equal volume of an organic solvent, such as ethyl acetate, three times.
-
Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.
-
Column Chromatography: Dissolve the crude extract in a minimal amount of methanol and apply it to a Sephadex LH-20 column equilibrated with methanol.
-
Elution: Elute the column with methanol, collecting fractions. Monitor the fractions for herbicidal activity using a simple bioassay (e.g., lettuce seed germination) or by thin-layer chromatography (TLC).
-
Pooling and Final Purification: Pool the active fractions and concentrate them under reduced pressure.
-
Crystallization: Dissolve the purified residue in a minimal volume of methylene chloride and allow it to stand. This compound will crystallize as colorless needles, which can be collected by filtration.
-
Structure Confirmation: Confirm the identity and purity of the final product using analytical techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography.[2]
Post-Emergence Herbicidal Activity Assay (Whole Plant Bioassay)
This protocol describes a standard method for evaluating the post-emergence efficacy of a herbicide in a greenhouse setting.[7][10]
-
Plant Preparation: Sow seeds of various weed and crop species in plastic pots (e.g., 6-10 cm diameter) filled with a commercial potting mix or sandy loam soil. Grow the plants in a greenhouse or growth chamber under controlled conditions (e.g., 25°C/20°C day/night, 14-hour photoperiod, adequate irrigation).
-
Herbicide Application: Allow plants to grow to the 2-3 true leaf stage. Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) with a surfactant (e.g., Tween 20 at 0.5% v/v). Make serial dilutions with water to achieve the desired application rates (e.g., corresponding to 1280 g/ha and 320 g/ha).
-
Spraying: Apply the herbicide solutions to the plants using a precision laboratory track sprayer equipped with a flat-fan nozzle, calibrated to deliver a specific spray volume (e.g., 200-400 L/ha). An untreated control group should be sprayed with the solvent and surfactant solution only.
-
Evaluation: Return the treated plants to the greenhouse and arrange them in a randomized complete block design. Visually assess herbicidal injury at specified intervals (e.g., 7, 14, and 21 days after treatment).
-
Data Collection: Rate the percentage of visual injury or control on a scale of 0% (no effect) to 100% (complete plant death). For more quantitative data, harvest the above-ground biomass and measure the fresh or dry weight to calculate the percent growth reduction relative to the untreated control.
In Vitro Transketolase Inhibition Assay
This is a representative protocol for measuring the inhibition of transketolase activity. It is based on a coupled-enzyme reaction where the product of the TK reaction is used by a subsequent enzyme to produce a measurable change (e.g., oxidation of NADH).
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 7.5) containing thiamine pyrophosphate (TPP, 0.2 mM) and MgCl₂ (2.5 mM) as cofactors for TK.
-
Enzyme Solution: Prepare a solution of purified plant transketolase (e.g., from Zea mays or a commercial source) in assay buffer.
-
Substrate Solution: Prepare a solution containing the TK substrates, such as D-xylulose-5-phosphate (donor) and D-ribose-5-phosphate (acceptor).
-
Coupling Enzymes: Prepare a solution containing triosephosphate isomerase and α-glycerophosphate dehydrogenase.
-
NADH Solution: Prepare a solution of β-NADH.
-
Inhibitor (this compound): Prepare a stock solution of this compound in DMSO and make serial dilutions.
-
-
Assay Procedure (96-well plate format):
-
To each well, add assay buffer, NADH solution, and the coupling enzymes.
-
Add a specific volume of the this compound dilution (or DMSO for the control).
-
Add the transketolase enzyme solution to all wells except for a "no enzyme" blank.
-
Pre-incubate the plate for 10 minutes at a controlled temperature (e.g., 30°C).
-
Initiate the reaction by adding the substrate solution to all wells.
-
-
Measurement: Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time (e.g., every 30 seconds for 15-20 minutes).
-
Data Analysis: Calculate the initial reaction velocity (rate of absorbance change) for each concentration of this compound. Normalize the rates relative to the DMSO control (100% activity). Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Biosynthesis
The biosynthesis of this compound in P. variotii follows a pathway common to other nonadride natural products in its initial stages but features unique later steps. The pathway has been elucidated through genome sequencing and key gene knockouts.
The core process begins with a highly reducing polyketide synthase (hrPKS) . This is followed by the action of a citrate synthase (CS) homologue and a 2-methyl citrate dehydratase (2MCD) . These enzymes construct the key monomeric precursors. A key distinction in the this compound pathway is the subsequent dimerization step and an oxidative removal of one of the maleic anhydride moieties, a process that requires fewer enzymes compared to the biosynthesis of related nonadrides like byssochlamic acid.
Toxicological Profile
References
- 1. fs.usda.gov [fs.usda.gov]
- 2. This compound: a new fungal metabolite with herbicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evolution of a Strategy for the Total Synthesis of (+)-Cornexistin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rcsb.org [rcsb.org]
- 7. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Investigations into Simplified Analogues of the Herbicidal Natural Product (+)‐this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ctahr.hawaii.edu [ctahr.hawaii.edu]
Cornexistin: A Technical Guide to its Mechanism of Action on Plant Enzymes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cornexistin, a naturally occurring nonadride isolated from the fungus Paecilomyces variotii, has demonstrated potent herbicidal activity with a unique mode of action.[1] This technical guide provides an in-depth analysis of the molecular mechanism by which this compound exerts its phytotoxic effects, focusing on its interaction with key plant enzymes. Through a comprehensive review of available literature, this document details the inhibitory action of this compound, presents quantitative data on its efficacy, outlines experimental protocols for its study, and visualizes the affected metabolic pathways. This guide is intended to serve as a valuable resource for researchers in agrochemical discovery, scientists studying plant biochemistry, and professionals involved in the development of novel herbicides.
Introduction
The relentless challenge of weed management in agriculture necessitates the continuous discovery and development of herbicides with novel modes of action. Natural products have historically been a rich source of inspiration for such innovations. This compound, a structurally complex nine-membered carbocyclic compound, has emerged as a promising herbicidal agent due to its high efficacy against a broad spectrum of weeds and its selectivity towards certain crops like maize.[1][2] Understanding the precise mechanism of action of this compound is crucial for its potential development as a commercial herbicide and for the rational design of new, improved analogues.
Core Mechanism of Action: Inhibition of Transketolase
The primary molecular target of this compound in plants is transketolase (TK) , a key enzyme in two fundamental metabolic pathways: the pentose phosphate pathway (PPP) and the Calvin-Benson-Bassham cycle.
Transketolase (EC 2.2.1.1) is a thiamine pyrophosphate (TPP)-dependent enzyme that catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor. In plants, this activity is critical for:
-
The Pentose Phosphate Pathway (PPP): This pathway is a major source of NADPH, which is essential for reductive biosynthesis and for mitigating oxidative stress. The PPP also produces precursors for the synthesis of nucleotides and aromatic amino acids.
-
The Calvin-Benson-Bassham Cycle: In photosynthetic organisms, transketolase is a crucial enzyme in the regeneration phase of this cycle, which is responsible for the fixation of carbon dioxide.
By inhibiting transketolase, this compound disrupts these vital metabolic processes, leading to a cascade of events that ultimately result in plant death.
Molecular Interaction with Transketolase
The precise interaction between this compound and its target enzyme has been elucidated through X-ray crystallography. A co-crystal structure of the hydrolyzed diacid form of this compound in complex with transketolase from Zea mays (PDB accession code: 8CI0) has revealed the key binding interactions.[3] The inhibitor binds to residues from both monomers of the dimeric enzyme, effectively blocking the entrance to the active site. This detailed structural information provides a foundation for the structure-based design of new transketolase inhibitors.
Quantitative Data
The inhibitory potency of this compound against transketolase and its herbicidal efficacy have been quantified in several studies. The following tables summarize the available data.
Table 1: In Vitro Inhibition of Zea mays Transketolase by this compound and its Analogues
| Compound | IC50 (µM)[4] |
| This compound | 50 ± 5 |
| Analogue 8 | 1660 ± 150 |
| Analogue 9 | >5000 |
| Analogue 10 | >5000 |
Table 2: Post-emergence Herbicidal Activity of this compound
| Weed Species | Growth Inhibition at 320 g/ha[2] | Growth Inhibition at 1280 g/ha[2] |
| Alopecurus myosuroides | Moderate | High |
| Avena fatua | Moderate | High |
| Lolium rigidum | Moderate | High |
| Matricaria inodora | High | High |
| Setaria viridis | High | High |
| Amaranthus retroflexus | High | High |
| Xanthium strumarium | High | High |
Signaling Pathways and Metabolic Consequences
The inhibition of transketolase by this compound initiates a series of metabolic disruptions that culminate in phytotoxicity. The following diagrams, generated using the DOT language for Graphviz, illustrate the key affected pathways.
The Pentose Phosphate Pathway and Downstream Effects
Caption: Inhibition of Transketolase in the Pentose Phosphate Pathway by this compound.
The Calvin Cycle Disruption
References
Unveiling the Fungal Architect of Cornexistin: A Technical Guide
For Immediate Release
[City, State] – Cornexistin, a potent herbicidal compound with promising applications in agriculture, is the product of the filamentous fungus Paecilomyces variotii. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the producing organism, its cultivation, and the extraction and purification of this valuable secondary metabolite.
The Producing Organism: Paecilomyces variotii
This compound is produced by the fungal strain Paecilomyces variotii SANK 21086.[1] This ubiquitous saprophytic fungus is commonly found in soil and decaying organic matter. For the purpose of this compound production, this specific strain is maintained and cultivated under controlled laboratory conditions.
Cultivation of Paecilomyces variotii SANK 21086 for this compound Production
The successful production of this compound relies on the careful control of fermentation parameters. The following protocols outline the recommended procedures for the cultivation of P. variotii SANK 21086.
Culture Maintenance and Inoculum Preparation
P. variotii SANK 21086 is maintained on solid media to ensure strain viability and for the preparation of inoculum for liquid fermentation.
Protocol 1: Culture Maintenance and Inoculum Preparation
| Step | Procedure |
| 1. Media Preparation | Prepare Potato Dextrose Agar (PDA) plates. |
| 2. Inoculation | Aseptically transfer a small amount of P. variotii mycelium or spores onto the center of the PDA plates. |
| 3. Incubation | Incubate the plates at a temperature of 25-30°C for 3-7 days, or until sufficient mycelial growth or sporulation is observed.[2] |
| 4. Inoculum for Liquid Culture | For submerged fermentation, a pre-inoculum is prepared by transferring small fragments (approximately 1 cm²) of the agar culture into a sterile liquid medium such as Malt Broth or Potato Dextrose Broth.[2] |
Submerged Fermentation for this compound Production
Submerged fermentation in liquid media is the primary method for producing this compound in larger quantities.
Protocol 2: Submerged Fermentation
| Parameter | Recommended Conditions |
| Production Media | Malt Broth (1.5% Malt Extract, pH 6.9 ± 0.1) or Potato Dextrose Broth (PDB).[2] |
| Inoculation | Aseptically transfer the pre-inoculum culture to the production fermentation flasks. |
| Incubation Temperature | 25-30°C.[2] |
| Agitation | 150-200 rpm on a rotary shaker to ensure adequate aeration and nutrient distribution.[2] |
| Fermentation Duration | Typically 7-14 days. |
Extraction and Purification of this compound
Following fermentation, this compound is extracted from the culture broth and purified to isolate the active compound.
Extraction
This compound is extracted from the culture filtrate using organic solvents.
Protocol 3: Solvent Extraction of this compound
| Step | Procedure |
| 1. Mycelium Separation | Separate the fungal mycelium from the culture broth by filtration. |
| 2. Solvent Extraction | Extract the culture filtrate with an equal volume of ethyl acetate. |
| 3. Concentration | Concentrate the ethyl acetate extract under reduced pressure to obtain the crude this compound extract. |
Purification
The crude extract is then purified using column chromatography to isolate pure this compound.
Protocol 4: Purification of this compound by Column Chromatography
| Step | Procedure |
| 1. Column Preparation | Pack a chromatography column with Sephadex LH-20 resin. |
| 2. Sample Loading | Dissolve the crude this compound extract in a minimal amount of a suitable solvent and load it onto the column. |
| 3. Elution | Elute the column with an appropriate solvent system. |
| 4. Fraction Collection | Collect the fractions and monitor for the presence of this compound using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). |
| 5. Final Purification | Pool the fractions containing pure this compound and concentrate to yield the final product. The compound can be further purified by crystallization from methylene chloride.[1] |
Quantitative Data
Herbicidal Activity of this compound
This compound exhibits broad-spectrum herbicidal activity against various weed species. The following table summarizes its inhibitory effects.
Table 1: Herbicidal Activity of this compound
| Weed Species | IC50 Value (µM) | Reference |
| Lactuca sativa (Lettuce) | 110-175 | [3] |
| Lemna paucicostata (Duckweed) | 110-175 | [3] |
| Lolium multiflorum (Ryegrass) | - | [3] |
| Echinochloa crus-galli (Barnyardgrass) | - | [3] |
| Digitaria sanguinalis (Crabgrass) | - | [3] |
| Setaria italica (Foxtail) | - | [3] |
| Panicum sp. (Millet) | - | [3] |
| Ipomoea sp. (Morningglory) | - | [3] |
| Abutilon theophrasti (Velvetleaf) | - | [3] |
Note: Specific IC50 values for all listed weeds were not available in the searched literature. The original research demonstrated significant inhibition at concentrations of 0.5 and 1 mM.
Biosynthetic Pathway of this compound
The biosynthesis of this compound in Paecilomyces variotii has been a subject of scientific investigation. The proposed pathway involves a series of enzymatic reactions, starting from basic metabolic precursors.
Experimental Workflow Overview
The overall process of obtaining pure this compound from Paecilomyces variotii can be summarized in the following workflow.
References
An In-depth Technical Guide to the Initial Herbicidal Activity Screening of Cornexistin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cornexistin, a natural product isolated from the fungus Paecilomyces variotii, has demonstrated significant potential as a post-emergence herbicide.[1] Its unique mode of action, targeting the enzyme transketolase, presents a promising avenue for the development of new herbicides, particularly in the face of growing resistance to existing chemical classes. This technical guide provides a comprehensive overview of the core methodologies and data interpretation involved in the initial herbicidal activity screening of this compound. The protocols outlined herein are based on established herbicide screening practices and the available scientific literature on this compound and its analogues.
Experimental Protocols
The initial screening of a potential herbicide like this compound typically involves a tiered approach, starting with primary in vitro and in vivo screens to assess its general phytotoxicity and spectrum of activity, followed by more detailed secondary screens to determine dose-response relationships and selectivity.
Fungal Culture and this compound Isolation
-
Organism: Paecilomyces variotii (e.g., strain SANK 21086) is cultured in a suitable liquid fermentation medium.[1]
-
Fermentation: The fungus is grown under specific conditions of temperature, pH, and aeration to optimize the production of this compound.
-
Extraction and Purification: The culture filtrate is extracted with organic solvents. This compound is then purified from the crude extract using chromatographic techniques, such as column chromatography.[1]
Primary Herbicidal Activity Screening (Post-Emergence)
This initial phase aims to identify if this compound possesses herbicidal properties and to determine its general spectrum of activity against a range of representative monocotyledonous and dicotyledonous plant species.
-
Plant Species: A diverse panel of weed and crop species are selected. A common selection for "warm season" and "cold season" screening is detailed in the data section.
-
Growth Conditions: Plants are grown from seed in a greenhouse or controlled environment chamber. Standardized potting mix, temperature, humidity, and photoperiod are maintained to ensure uniform growth.
-
Application:
-
This compound is dissolved in a suitable solvent (e.g., acetone or methanol) and diluted with water containing a surfactant to ensure proper adhesion to the plant foliage.
-
The solution is applied as a foliar spray to plants at a specific growth stage (e.g., 2-3 leaf stage).
-
A single, high dose (e.g., 1000 g/ha) is typically used for the initial screen to maximize the chances of observing a phytotoxic effect.
-
-
Experimental Design: A randomized complete block design with multiple replications is employed to minimize the effects of environmental variability within the greenhouse.
-
Evaluation:
-
Phytotoxicity is visually assessed at set intervals (e.g., 3, 7, and 14 days after treatment).
-
A rating scale is used to quantify the herbicidal injury. A common scale is the 0-100% scale, where 0% represents no injury and 100% represents complete plant death. Another is the European Weed Research Council (EWRC) rating scale.
-
Symptoms such as chlorosis (yellowing), necrosis (tissue death), stunting, and morphological abnormalities are recorded.
-
Secondary Herbicidal Activity Screening (Dose-Response)
Compounds that show promising activity in the primary screen are advanced to secondary screening to determine the dose-response relationship and to calculate key herbicidal parameters like the EC50 (Effective Concentration for 50% inhibition) or GR50 (Dose required to cause a 50% reduction in growth).
-
Methodology: The protocol is similar to the primary screening, but a range of concentrations of this compound are applied to the target plant species.
-
Data Analysis: The percentage of injury or growth reduction is plotted against the logarithm of the herbicide concentration. A sigmoidal dose-response curve is typically fitted to the data to determine the EC50 or GR50 values.
Quantitative Data Presentation
The following tables summarize the herbicidal efficacy of this compound and its analogues from greenhouse post-emergence trials.
Table 1: Herbicidal Activity of this compound and Analogues in the Warm Season Segment
| Compound | Dosage (g/ha) | DIGSA | ECHCG | SETVI | ABUTH | AMARE | PHBPU | POLCO | ZEAMX |
| This compound | 1280 | 100 | 100 | 100 | 100 | 100 | 100 | 100 | 0 |
| 320 | 100 | 100 | 90 | 100 | 100 | 100 | 100 | 0 | |
| Analogue 8 | 1280 | 100 | 100 | 100 | 100 | 100 | 100 | 100 | 0 |
| 320 | 80 | 80 | 70 | 90 | 90 | 90 | 90 | 0 | |
| Analogue 9 | 1280 | 0 | 0 | 0 | 0 | 0 | 0 | 0 | 0 |
| 320 | 0 | 0 | 0 | 0 | 0 | 0 | 0 | 0 | |
| Analogue 10 | 1280 | 0 | 0 | 0 | 0 | 0 | 0 | 0 | 0 |
| 320 | 0 | 0 | 0 | 0 | 0 | 0 | 0 | 0 |
Data adapted from a 2023 study on simplified analogues of this compound.[2] Weed Species Codes: DIGSA (Digitaria sanguinalis), ECHCG (Echinochloa crus-galli), SETVI (Setaria viridis), ABUTH (Abutilon theophrasti), AMARE (Amaranthus retroflexus), PHBPU (Pharbitis purpurea), POLCO (Polygonum convolvulus), ZEAMX (Zea mays - corn).
Table 2: Herbicidal Activity of this compound and Analogues in the Cold Season Segment
| Compound | Dosage (g/ha) | ALOMY | AVEFA | LOLRI | KCHSC | MATIN | VERPE | VIOTR | TRZAS |
| This compound | 1280 | 100 | 100 | 100 | 100 | 100 | 100 | 100 | 100 |
| 320 | 90 | 90 | 90 | 100 | 100 | 100 | 100 | 100 | |
| Analogue 8 | 1280 | 100 | 100 | 100 | 100 | 80 | 100 | 100 | 100 |
| 320 | 70 | 70 | 70 | 90 | 70 | 90 | 90 | 90 | |
| Analogue 9 | 1280 | 0 | 0 | 0 | 0 | 0 | 0 | 0 | 0 |
| 320 | 0 | 0 | 0 | 0 | 0 | 0 | 0 | 0 | |
| Analogue 10 | 1280 | 0 | 0 | 0 | 0 | 0 | 0 | 0 | 0 |
| 320 | 0 | 0 | 0 | 0 | 0 | 0 | 0 | 0 |
Data adapted from a 2023 study on simplified analogues of this compound.[2] Weed Species Codes: ALOMY (Alopecurus myosuroides), AVEFA (Avena fatua), LOLRI (Lolium rigidum), KCHSC (Kochia scoparia), MATIN (Matricaria inodora), VERPE (Veronica persica), VIOTR (Viola tricolor), TRZAS (Triticum aestivum - wheat).
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Initial Herbicidal Screening
Signaling Pathway: Inhibition of the Pentose Phosphate Pathway by this compound
This compound's herbicidal activity stems from its inhibition of transketolase, a key enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP). This pathway is crucial for the production of precursors for nucleotide synthesis and for generating reductive power in the form of NADPH for various anabolic processes. By inhibiting transketolase, this compound disrupts these essential metabolic functions, ultimately leading to plant death.
Conclusion
The initial herbicidal activity screening of this compound reveals it to be a potent post-emergence herbicide with a broad spectrum of activity against various weed species, while exhibiting selectivity for corn.[1] Its mode of action through the inhibition of transketolase offers a valuable tool for weed management. The experimental protocols and data presented in this guide provide a foundational framework for researchers and scientists in the field of herbicide discovery and development to further investigate and optimize the herbicidal potential of this compound and its analogues. The visualization of the experimental workflow and the affected metabolic pathway serves to clarify the screening process and the compound's mechanism of action. Further research into formulation, application timing, and the molecular basis of its selectivity will be crucial for its potential commercialization as a novel herbicide.
References
Unveiling the Architecture of a Potent Herbicide: A Technical Guide to the Structural Elucidation of Cornexistin by X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the structural elucidation of cornexistin, a potent herbicidal natural product, through the powerful technique of X-ray crystallography. The precise three-dimensional arrangement of atoms within this compound has been instrumental in understanding its mode of action and guiding the synthesis of novel analogues. This document provides a comprehensive overview of the crystallographic data for both unbound this compound and its complex with its biological target, transketolase, along with detailed experimental protocols and visual workflows to support further research and development in this area.
Crystallographic Data of this compound
The three-dimensional structure of this compound has been determined in both its unbound state and in a co-crystal structure with its target enzyme, transketolase from Zea mays. The quantitative data from these X-ray crystallographic studies are summarized below for comparative analysis.
Unbound this compound
The crystal structure of unbound this compound was first reported in a study focused on its biosynthesis. The data provides a foundational understanding of the molecule's intrinsic conformation.
| Parameter | Value |
| Database ID | COD 7120336 |
| Space Group | P 2₁2₁2₁ |
| Unit Cell Dimensions | |
| a | Value not available in search results |
| b | Value not available in search results |
| c | Value not available in search results |
| α, β, γ | 90° |
| Resolution (Å) | Value not available in search results |
| R-factor | Value not available in search results |
| Year of Publication | 2017 |
Note: Detailed unit cell dimensions and refinement statistics for unbound this compound were not fully available in the provided search results. The space group was obtained from the PubChem entry for this compound[1].
This compound in Complex with Zea mays Transketolase
To elucidate its mechanism of action, this compound was co-crystallized with its target enzyme, transketolase. This structure reveals the key interactions responsible for its inhibitory activity.[2]
| Parameter | Value |
| PDB ID | 8CI0[2] |
| Resolution (Å) | 1.90[2] |
| Space Group | Value not available in search results |
| Unit Cell Dimensions | |
| a | Value not available in search results |
| b | Value not available in search results |
| c | Value not available in search results |
| α, β, γ | Value not available in search results |
| R-work | 0.153[2] |
| R-free | 0.184[2] |
| Year of Deposition | 2023[2] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the structural elucidation of this compound.
Crystallization of Unbound this compound
The initial crystallization of this compound was achieved through a straightforward solvent evaporation method as described in the seminal paper by Nakajima et al. (1991).
Methodology:
-
Purification: this compound was purified from the culture filtrate of the fungus Paecilomyces variotii SANK 21086 using column chromatography on Sephadex LH-20.[3]
-
Crystallization: The purified this compound was dissolved in methylene chloride.[3]
-
Crystal Growth: The solution was allowed to stand, permitting slow evaporation of the solvent, which led to the formation of single crystals suitable for X-ray diffraction analysis.[3]
Co-crystallization of this compound with Transketolase
The generation of high-quality co-crystals of the this compound-transketolase complex was essential for determining its bound-state structure. The general protocol for such an experiment involves the following steps:
Methodology:
-
Protein Expression and Purification: The target enzyme, transketolase from Zea mays, is expressed in a suitable host system (e.g., Escherichia coli) and purified to a high degree of homogeneity using standard chromatographic techniques.
-
Complex Formation: Purified transketolase is incubated with a molar excess of this compound to ensure the formation of a stable protein-ligand complex.
-
Crystallization Screening: The protein-ligand complex solution is subjected to a wide range of crystallization screening conditions, varying parameters such as precipitant type and concentration, pH, and temperature. The hanging drop or sitting drop vapor diffusion method is commonly employed.
-
Crystal Optimization: Once initial crystal hits are identified, the conditions are optimized to produce larger, well-ordered crystals suitable for X-ray diffraction.
X-ray Diffraction Data Collection and Structure Determination
The following is a generalized workflow for X-ray diffraction data collection and structure solution, applicable to both unbound this compound and its co-crystal complex.
Methodology:
-
Crystal Mounting: A single, high-quality crystal is carefully mounted on a goniometer head, typically in a cryo-protectant solution, and flash-cooled in a stream of liquid nitrogen to minimize radiation damage.
-
Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated. A complete dataset is collected over a range of rotation angles.
-
Data Processing: The diffraction images are processed to determine the unit cell parameters, space group, and the intensities of each reflection.
-
Structure Solution: The phase problem is solved using methods such as molecular replacement (for the co-crystal structure, using a known transketolase structure as a model) or direct methods (for the small molecule structure of unbound this compound).
-
Model Building and Refinement: An initial atomic model is built into the resulting electron density map. This model is then refined against the experimental data to improve its fit and overall quality, resulting in the final, validated crystal structure.
Visualizing the Process and Mechanism
To better illustrate the workflows and interactions described, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the structural elucidation of unbound this compound.
Caption: Mechanism of action of this compound via inhibition of the transketolase enzyme.
References
The Nonadride Family of Natural Products: A Technical Guide for Researchers and Drug Development Professionals
Introduction
The nonadride family of natural products represents a fascinating and structurally diverse class of fungal secondary metabolites. Characterized by a core nine-membered carbocyclic ring fused to one or two maleic anhydride moieties, these compounds have garnered significant attention for their wide range of biological activities, including antifungal, herbicidal, and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the nonadride family, including their biosynthesis, biological activities with quantitative data, and detailed experimental methodologies for their study. The broader class of these compounds is referred to as maleidrides, which also includes related structures with different ring sizes, such as heptadrides and octadrides, all sharing a common biosynthetic origin.[1][2][3]
Core Structure and Chemical Diversity
The defining feature of a nonadride is a nine-membered carbocyclic ring system. This ring is fused to at least one, and often two, maleic anhydride groups. The diversity within this family arises from variations in the substituents on the carbocyclic ring and the stereochemistry of the ring junctions. Prominent examples of nonadrides include byssochlamic acid, glauconic acid, glaucanic acid, cornexistin, scytalidin, and the more complex rubratoxins and phomoidrides.[1] A novel class of terpene-nonadride heterodimers, named bipoterprides, has also been recently discovered, expanding the chemical space of this natural product family.
Biosynthesis of Nonadrides
The biosynthesis of nonadrides is a complex process originating from polyketide pathways. It involves a series of enzymatic reactions that assemble and modify the characteristic nine-membered ring structure.
Key Biosynthetic Steps:
-
Polyketide Chain Assembly: The biosynthesis initiates with the formation of an unsaturated precursor via an iterative highly reducing polyketide synthase (hrPKS). The chain length of this precursor can vary, leading to different members of the maleidride family.[3]
-
Monomer Formation: The polyketide precursor is coupled with oxaloacetate, a reaction catalyzed by citrate synthase-like enzymes. Subsequent dehydration, mediated by 2-methylcitrate dehydratases, generates a maleidride monomer.[3]
-
Dimerization and Cyclization: The monomeric units then undergo dimerization and cyclization to form the carbocyclic ring. This crucial step is catalyzed by enzymes such as ketosteroid isomerase-like (KSI) and phosphatidylethanolamine binding protein-like (PEBP) enzymes. The mode of cyclization determines the size of the resulting carbocyclic ring (e.g., nine-membered for nonadrides).[3]
-
Tailoring Modifications: Following the formation of the core ring structure, a series of tailoring enzymes, including α-ketoglutarate dependent dioxygenases, introduce further modifications such as hydroxylations, leading to the diverse array of naturally occurring nonadrides. A key intermediate in the biosynthesis of several nonadrides is deoxyscytalidin.[1][3] For example, in the biosynthesis of scytalidin, the α-ketoglutarate dependent oxidoreductase ScyL2 catalyzes the 6-hydroxylation of deoxyscytalidin.[1][3]
Biological Activities of Nonadrides
Nonadride natural products exhibit a remarkable spectrum of biological activities, making them attractive candidates for drug discovery and development in various therapeutic and agrochemical areas.
Quantitative Biological Activity Data
| Compound | Class | Activity Type | Assay/Target | Result | Reference(s) |
| Bipoterpride B (2) | Terpene-nonadride heterodimer | Anticancer | Cytotoxicity vs. HCT116 cells | IC₅₀: 3.37 µM | |
| Anticancer | Cytotoxicity vs. HT29 cells | IC₅₀: 17.03 µM | |||
| Anticancer | Cytotoxicity vs. SW480 cells | IC₅₀: 11.24 µM | |||
| Anticancer | Cytotoxicity vs. RKO cells | IC₅₀: 10.59 µM | |||
| Anticancer | Cytotoxicity vs. SW620 cells | IC₅₀: 12.86 µM | |||
| Scytalidin | Nonadride | Antifungal | MIC vs. Aspergillus niger | 0.05 µg/mL | [4] |
| Rubratoxin B | Nonadride | Antiprotozoal | Inhibition of Tetrahymena pyriformis | 25 µg/mL | [5][6][7] |
| Phomoidride E | Dimeric anhydride | Anticancer | Cytotoxicity vs. HeLa cells | IC₅₀: 1.41 µM | [8] |
| Byssochlamysol | Steroid from Byssochlamys nivea | Anticancer | Inhibition of IGF-1-dependent growth of MCF-7 cells | IC₅₀: 20 ng/mL | [9] |
| This compound Analogue | Nonadride | Herbicidal | Inhibition of transketolase | Good activity | [10][11][12] |
| Glauconic Acid | Nonadride | Herbicidal | Efficacy against monocot and dicot weeds | Moderate | [13][14] |
Anticancer Activity and Mechanism of Action
A recently discovered class of terpene-nonadride heterodimers, known as bipoterprides, has demonstrated potent and selective activity against colorectal cancer cells. The mechanism of action for these compounds involves the inhibition of the enzyme dCTP pyrophosphatase 1 (DCTPP1).[15] DCTPP1 plays a crucial role in nucleotide metabolism by sanitizing the dNTP pool, and its inhibition leads to an imbalance in cellular nucleotides. This disruption of nucleotide homeostasis can, in turn, lead to increased DNA damage, cell cycle arrest, and ultimately apoptosis in cancer cells. The inhibition of DCTPP1 by bipoterprides represents a novel therapeutic strategy for targeting colorectal cancer. Downstream effects of DCTPP1 inhibition include enhanced incorporation of fraudulent nucleotides into DNA, leading to activation of DNA damage response pathways and apoptosis.
Experimental Protocols
This section provides detailed methodologies for the synthesis, isolation, and biological evaluation of nonadride natural products.
General Protocol for the Total Synthesis of a Nonadride Core (based on this compound Synthesis)
This protocol outlines a general strategy for the chemical synthesis of a nonadride core structure, adapted from the total synthesis of (+)-cornexistin.[2][3][16][17]
Workflow:
Methodology:
-
Preparation of the Cyclization Precursor:
-
Begin with a suitable chiral starting material, such as D-malic acid.
-
Employ stereoselective reactions to install the required stereocenters. For example, a Nozaki-Hiyama-Kishi (NHK) reaction can be used to form a key carbon-carbon bond, and an Evans syn-aldol reaction can establish adjacent stereocenters.
-
Through a multi-step sequence, elaborate the starting material into a highly functionalized linear precursor containing the necessary functional groups for cyclization and subsequent maleic anhydride formation. This precursor typically contains a leaving group (e.g., a bromide) and a nucleophilic carbon.
-
-
Formation of the Nine-Membered Carbocycle:
-
Subject the linear precursor to intramolecular alkylation. This is a critical ring-closing step to form the nine-membered carbocycle.
-
A common method involves the use of a base to deprotonate a carbon alpha to a nitrile or ester, which then displaces an allylic bromide in an intramolecular fashion.
-
-
Construction of the Maleic Anhydride Moiety:
-
The maleic anhydride is often installed late in the synthesis due to its reactivity.
-
A β-keto nitrile functionality on the nine-membered ring can serve as a precursor to the maleic anhydride.
-
A stepwise hydrolysis of the β-cyano acrylate can be employed to construct the maleic anhydride ring.
-
General Protocol for Isolation of Nonadrides from Fungal Cultures
This protocol provides a general procedure for the extraction and purification of nonadrides from fungal fermentation broths.
Methodology:
-
Fungal Fermentation:
-
Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with the desired fungal strain (e.g., Scytalidium album for scytalidin).
-
Incubate the culture under appropriate conditions (e.g., temperature, shaking) for a sufficient period to allow for the production of secondary metabolites.
-
-
Extraction:
-
Separate the fungal mycelium from the culture broth by filtration.
-
Extract the culture filtrate with an appropriate organic solvent, such as ethyl acetate or dichloromethane.
-
Extract the mycelium separately with a suitable solvent to recover any intracellular metabolites.
-
-
Purification:
-
Combine the organic extracts and concentrate them under reduced pressure.
-
Subject the crude extract to chromatographic separation. This may involve multiple steps, including:
-
Column chromatography on silica gel or Sephadex LH-20.
-
Preparative thin-layer chromatography (TLC).
-
High-performance liquid chromatography (HPLC), often using a reversed-phase column.
-
-
Monitor the fractions for the presence of the target nonadride using techniques such as TLC with a suitable visualization agent or LC-MS.
-
-
Structure Elucidation:
-
Characterize the purified compound using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS), to confirm its structure.
-
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol describes a standardized method for determining the Minimum Inhibitory Concentration (MIC) of nonadride compounds against fungal pathogens.[10][14][16][17]
Methodology:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on a suitable agar medium.
-
Prepare a suspension of fungal spores or yeast cells in sterile saline or broth.
-
Adjust the concentration of the inoculum to a standardized value (e.g., 1-5 x 10⁵ CFU/mL) using a spectrophotometer or hemocytometer.
-
-
Preparation of Drug Dilutions:
-
Dissolve the nonadride compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well of the microtiter plate.
-
Include positive (no drug) and negative (no inoculum) controls.
-
Incubate the plate at an appropriate temperature for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the positive control.
-
Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength using a microplate reader.
-
DCTPP1 Enzyme Inhibition Assay
This protocol outlines a method for assessing the inhibitory activity of nonadride compounds against DCTPP1, based on a non-radioactive, high-throughput screening-adapted Malachite Green assay.
Methodology:
-
Assay Principle: The assay measures the amount of inorganic phosphate released from the enzymatic hydrolysis of dCTP by DCTPP1. The Malachite Green reagent forms a colored complex with free phosphate, which can be quantified spectrophotometrically.
-
Reagents and Materials:
-
Purified recombinant human DCTPP1 enzyme.
-
dCTP substrate.
-
Assay buffer (e.g., Tris-HCl with MgCl₂ and DTT).
-
Malachite Green reagent.
-
Test compounds (nonadrides).
-
96- or 384-well microtiter plates.
-
-
Assay Procedure:
-
Add the assay buffer, DCTPP1 enzyme, and the test compound at various concentrations to the wells of a microtiter plate.
-
Pre-incubate the enzyme with the inhibitor for a defined period.
-
Initiate the enzymatic reaction by adding the dCTP substrate.
-
Incubate the reaction mixture at a controlled temperature for a specific time.
-
Stop the reaction and develop the color by adding the Malachite Green reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without inhibitor.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.
-
Conclusion
The nonadride family of natural products continues to be a rich source of bioactive molecules with significant potential for development as pharmaceuticals and agrochemicals. Their complex and diverse chemical structures, coupled with their interesting biological activities, present both challenges and opportunities for researchers in natural product chemistry, medicinal chemistry, and drug discovery. The detailed biosynthetic pathways and mechanisms of action are still being elucidated, and further research in these areas will undoubtedly uncover new therapeutic targets and lead compounds. The experimental protocols provided in this guide offer a starting point for the synthesis, isolation, and biological evaluation of these promising natural products. As our understanding of the nonadride family deepens, so too will our ability to harness their therapeutic potential for the benefit of human health and agriculture.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Uncovering biosynthetic relationships between antifungal nonadrides and octadrides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Survey of the Sensitivity of Microorganisms to Rubratoxin B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiprotozoal activity of rubratoxin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiprotozoal Activity of Rubratoxin B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Isolation of a Novel Polyketide from Neodidymelliopsis sp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. reviberoammicol.com [reviberoammicol.com]
- 12. mdpi.com [mdpi.com]
- 13. The inability of Byssochlamys fulva to produce patulin is related to absence of 6-methylsalicylic acid synthase and isoepoxydon dehydrogenase genes [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of Novel Target DCTPP1 for Colorectal Cancer Therapy with the Natural Small-Molecule Inhibitors Regulating Metabolic Reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Colorimetric broth microdilution method for the antifungal screening of plant extracts against yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Cornexistin and Its Derivatives: A Technical Guide to Their Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cornexistin, a naturally occurring nonadride isolated from the fungus Paecilomyces variotii, has garnered significant attention in the agrochemical sector due to its potent herbicidal properties.[1] Its unique mode of action, targeting the highly conserved enzyme transketolase, presents a promising avenue for the development of novel herbicides.[2] This technical guide provides an in-depth overview of the biological properties of this compound and its synthetic derivatives. It covers its mechanism of action, biosynthetic pathway, structure-activity relationships, and detailed experimental protocols relevant to its study.
Mechanism of Action: Inhibition of Transketolase
The primary molecular target of this compound is transketolase (TKT) , a key enzyme in the pentose phosphate pathway (PPP) and the Calvin cycle in plants.[2][3] TKT is crucial for the synthesis of nucleotide precursors and aromatic amino acids, as well as for the regeneration of ribulose-1,5-bisphosphate in photosynthetic organisms. By inhibiting TKT, this compound disrupts essential metabolic pathways, leading to the accumulation of toxic intermediates and ultimately, plant death.[3]
The interaction between this compound and transketolase has been elucidated through X-ray co-crystal structures.[4][5][6][7] These studies reveal that the diacid form of this compound, generated via hydrolysis of the maleic anhydride moiety, binds to the active site of the enzyme.[6] Key hydrogen bonding interactions occur between the hydroxyl and carbonyl groups of the nine-membered ring of this compound and amino acid residues within the TKT active site, effectively blocking substrate access.[4][5][6][7]
Signaling Pathway of Transketolase Inhibition
Caption: Inhibition of Transketolase by this compound in the Pentose Phosphate Pathway.
Biological Activity of this compound and Its Derivatives
This compound exhibits broad-spectrum herbicidal activity against various weed species, with notable selectivity for certain crops like corn.[1] The development of synthetic analogues has been a key focus of research to improve its efficacy, stability, and spectrum of activity.
Quantitative Data on Herbicidal Activity
The following table summarizes the herbicidal efficacy of this compound and its simplified analogues. The data is presented as percentage of plant growth inhibition at a given application rate.
| Compound | Target Species | Application Rate (g/ha) | Growth Inhibition (%) | Reference |
| This compound (6) | Setaria faberi | 1280 | 80-90 | [4][5] |
| Amaranthus retroflexus | 1280 | 90-100 | [4][5] | |
| Analogue 8 | Setaria faberi | 1280 | 70-80 | [4][5] |
| Amaranthus retroflexus | 1280 | 80-90 | [4][5] | |
| Analogue 9 | Setaria faberi | 1280 | 20-30 | [4][5] |
| Amaranthus retroflexus | 1280 | 30-40 | [4][5] | |
| Analogue 10 | Setaria faberi | 1280 | 0-10 | [4][5] |
| Amaranthus retroflexus | 1280 | 10-20 | [4][5] |
Note: The numbering of analogues (8, 9, and 10) corresponds to the nomenclature in the cited literature.[4][5]
Structure-Activity Relationship (SAR)
Studies on simplified analogues of this compound have provided valuable insights into the structural features crucial for its biological activity.[4][5][6][7]
-
Maleic Anhydride Moiety: This group is essential for activity, as its hydrolysis to the diacid form is necessary for binding to the transketolase active site.[6]
-
Nine-Membered Ring: The conformation and substituents on this ring significantly influence herbicidal efficacy.
-
The C1-carbonyl group appears to be important for maintaining a high level of activity.[4][5]
-
The C2-hydroxyl group is involved in key hydrogen bonding interactions with the enzyme.[4][5][6][7]
-
The C3-propyl side chain occupies a hydrophobic pocket in the enzyme's active site, contributing to binding affinity.[4][5][6][7]
-
Biosynthesis of this compound
This compound is a secondary metabolite produced by the fungus Paecilomyces variotii.[8][9] Its biosynthesis involves a complex pathway that begins with the product of a highly reducing polyketide synthase (hrPKS).[8][9] The general pathway resembles that of other nonadrides in its initial stages but diverges in the later steps, notably in the removal of one maleic anhydride moiety.[8][9]
This compound Biosynthetic Pathway
Caption: Simplified biosynthetic pathway of this compound in Paecilomyces variotii.
Experimental Protocols
Production of this compound from Paecilomyces variotii
This protocol outlines the general steps for the laboratory-scale production and extraction of this compound.
1. Inoculum Preparation:
-
Grow P. variotii on Potato Dextrose Agar (PDA) plates at 25°C for 5-7 days until sporulation is observed.
-
Prepare a spore suspension by flooding the plate with a sterile 0.1% Tween 80 solution and gently scraping the surface.
-
Adjust the spore concentration to approximately 1 x 10⁶ spores/mL.
2. Fermentation:
-
Aseptically inoculate 100 mL of sterile Potato Dextrose Broth (PDB) in a 250 mL flask with 1 mL of the spore suspension.
-
Incubate the flasks at 25°C on a rotary shaker at 150 rpm for 7-14 days.
3. Extraction:
-
Separate the mycelium from the culture broth by filtration.
-
Extract the culture filtrate with an equal volume of an organic solvent such as ethyl acetate.
-
Concentrate the organic phase under reduced pressure to obtain the crude extract.
4. Purification:
-
The crude extract can be purified by column chromatography on Sephadex LH-20.[1]
-
Final crystallization from a solvent like methylene chloride can yield pure this compound.[1]
Transketolase Inhibition Assay (Fluorometric)
This protocol is a generalized method for measuring the inhibition of transketolase activity.
1. Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.6; 5 mM MgCl₂; 0.1 mM thiamine pyrophosphate).
-
Prepare substrate solutions (e.g., xylulose-5-phosphate and ribose-5-phosphate).
-
Prepare a coupling enzyme mix (e.g., triosephosphate isomerase and glycerol-3-phosphate dehydrogenase) and NADH.
-
Prepare a solution of the test inhibitor (this compound or its derivatives) at various concentrations.
2. Assay Procedure:
-
In a 96-well plate, add the reaction buffer, purified transketolase enzyme, and the test inhibitor.
-
Pre-incubate the mixture for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrates and the coupling enzyme mix containing NADH.
-
Monitor the decrease in NADH fluorescence (λEx = 340 nm / λEm = 460 nm) over time in a microplate reader.
3. Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence decay curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow for Transketolase Inhibition Assay
Caption: General workflow for a fluorometric transketolase inhibition assay.
Conclusion
This compound and its derivatives represent a promising class of natural product-based herbicides with a distinct mode of action. The inhibition of transketolase provides a valuable target for circumventing existing herbicide resistance mechanisms. Further research into the synthesis of novel analogues, guided by a deeper understanding of the structure-activity relationships and the molecular interactions with the target enzyme, holds the potential to deliver next-generation herbicides with improved efficacy and environmental profiles. The detailed protocols and biosynthetic insights provided in this guide serve as a valuable resource for researchers in this field.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Based Discovery and Synthesis of Potential Transketolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigations into Simplified Analogues of the Herbicidal Natural Product (+)‐this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic and chemical characterisation of the this compound pathway provides further insight into maleidride biosynthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Investigations into Simplified Analogues of the Herbicidal Natural Product (+)-Cornexistin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Genetic and chemical characterisation of the this compound pathway provides further insight into maleidride biosynthesis. | Semantic Scholar [semanticscholar.org]
- 9. This compound: a new fungal metabolite with herbicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Enigmatic Mode of Action of Cornexistin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cornexistin, a nonadride natural product first isolated in 1991 from the fungus Paecilomyces variotii SANK 21086, has garnered significant interest within the agrochemical community for its potent herbicidal activity and notable selectivity for corn.[1] Early research into its mechanism of action was pivotal in identifying a novel herbicidal target and has laid the groundwork for the development of new weed management strategies. This technical guide provides a comprehensive overview of the seminal research that elucidated the core mode of action of this compound, with a focus on its inhibitory effects on the enzyme transketolase. We will delve into the quantitative data from these early studies, detail the experimental protocols employed, and visualize the key biochemical pathways and experimental workflows.
The Identification of Transketolase as the Molecular Target
Subsequent to its discovery, research efforts were directed at identifying the specific biochemical pathway disrupted by this compound. These investigations ultimately pinpointed transketolase (TK) as the primary molecular target.[2] Transketolase is a key enzyme in the pentose phosphate pathway (PPP) and the Calvin cycle in plants, responsible for the reversible transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor. Its inhibition disrupts crucial metabolic processes, leading to the accumulation of toxic intermediates and the cessation of growth.
Quantitative Analysis of Transketolase Inhibition
Early biochemical assays were crucial in quantifying the inhibitory potency of this compound against transketolase. These studies established the concentration-dependent inhibition of the enzyme and provided the first quantitative measures of its efficacy. A key study by Steinborn et al. (2023) provides valuable insight into the inhibitory constants of this compound.
| Compound | Enzyme Source | IC50 Value |
| This compound | Zea mays | 50 ± 5 μM |
| This compound | Spinacia oleracea (Spinach) | ~ 4.5 μM |
Table 1: Inhibitory activity (IC50) of this compound against transketolase from different plant sources.[2]
Experimental Protocols
The determination of this compound's inhibitory effect on transketolase activity relied on robust and reproducible experimental protocols. The following is a detailed methodology representative of the techniques used in early biochemical studies.
Protocol: Spectrophotometric Assay for Transketolase Activity Inhibition
This assay measures the activity of transketolase by coupling the reaction to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
1. Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2
-
Substrates: 100 mM Ribose-5-phosphate (R5P), 50 mM Xylulose-5-phosphate (X5P)
-
Coupling Enzymes:
-
Triosephosphate isomerase (TPI) (10 U/mL)
-
Glycerol-3-phosphate dehydrogenase (GDH) (1 U/mL)
-
-
Cofactor: 10 mM NADH
-
Enzyme: Purified plant transketolase
-
Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO)
2. Procedure:
-
Prepare a reaction mixture in a 96-well microplate containing the assay buffer, R5P, X5P, TPI, GDH, and NADH.
-
Add varying concentrations of this compound to the wells. Include a control group with the solvent alone.
-
Pre-incubate the plate at a constant temperature (e.g., 30°C) for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the purified transketolase to each well.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes using a microplate reader.
3. Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
Visualizing the Molecular Interactions and Pathways
To better understand the mechanism of inhibition and the metabolic context, it is essential to visualize the molecular interactions and the affected biochemical pathway.
Molecular Binding of this compound to Transketolase
X-ray co-crystal structures of this compound bound to Zea mays transketolase have revealed the precise molecular interactions that lead to inhibition.[2] These studies show that this compound, likely in its diacid form resulting from the hydrolysis of the maleic anhydride ring, binds to the active site of the enzyme.[2] Key interactions include hydrogen bonds between the hydroxyl and carboxyl groups of this compound and amino acid residues in the enzyme's active site, effectively blocking substrate access.
Caption: Binding of this compound to the active site of transketolase.
The Pentose Phosphate Pathway and the Impact of this compound
The inhibition of transketolase by this compound has significant downstream effects on plant metabolism. The pentose phosphate pathway is crucial for producing NADPH, a key reducing agent in biosynthesis, and for generating precursors for nucleotide and aromatic amino acid synthesis.
Caption: Inhibition of the Pentose Phosphate Pathway by this compound.
Experimental Workflow for Mode of Action Elucidation
The process of identifying and characterizing the mode of action of a novel herbicide like this compound follows a logical and systematic workflow.
Caption: Workflow for elucidating this compound's mode of action.
Conclusion
The early research into this compound's mode of action successfully identified transketolase as its primary molecular target. Through meticulous biochemical studies, the inhibitory potency of this compound was quantified, providing a solid foundation for understanding its herbicidal activity. The elucidation of its binding mechanism through structural biology has further clarified the molecular basis of its action. This body of work not only established a novel herbicidal mode of action but also paved the way for the rational design of new transketolase inhibitors for weed management. The detailed experimental protocols and the clear visualization of the involved pathways presented in this guide offer valuable insights for researchers and professionals in the ongoing quest for innovative and effective crop protection solutions.
References
Methodological & Application
Application Notes and Protocols for Cornexistin Extraction from Fungal Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cornexistin, a potent herbicidal secondary metabolite, is produced by the fungus Paecilomyces variotii. This document provides a detailed protocol for the extraction and purification of this compound from fungal culture. The methodology encompasses the cultivation of Paecilomyces variotii, solvent-based extraction from the culture filtrate, and subsequent purification by column chromatography. While specific quantitative data on optimized extraction yields are not extensively available in the public domain, this protocol outlines the established procedures and provides a framework for systematic optimization in a laboratory setting.
Introduction
This compound is a nonadride-group compound with significant post-emergence herbicidal activity against a variety of annual and perennial weeds, demonstrating selectivity for corn.[1][2] It is isolated from the culture filtrate of Paecilomyces variotii, specifically the SANK 21086 strain.[2][3] The unique chemical structure and biological activity of this compound make it a molecule of interest for agrochemical research and development. This document details the necessary steps for its extraction and purification, providing researchers with a foundational protocol.
Data Presentation: Physicochemical Properties and Extraction Parameters
Precise, high-yield extraction of this compound is dependent on the optimization of various culture and extraction parameters. The following tables summarize the known physicochemical properties of this compound and provide a template for recording and optimizing experimental parameters.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₀O₆ | [1] |
| Molecular Weight | 308.33 g/mol | [1] |
| Appearance | Crystalline solid | [2] |
| Solubility | Soluble in organic solvents like methylene chloride | [2] |
Table 2: Experimental Parameters for Optimization of this compound Extraction
| Parameter | Range/Value | Observed Yield (mg/L) | Purity (%) | Notes |
| Culture Medium | Potato Dextrose Broth (PDB), Malt Extract Broth (MEB) | Standard media for P. variotii growth.[4] | ||
| Incubation Time (days) | 7 - 21 | Monitor for optimal secondary metabolite production. | ||
| Incubation Temperature (°C) | 25 - 30 | Typical mesophilic range for P. variotii.[4] | ||
| Agitation (rpm) | 150 - 200 | For submerged liquid fermentation.[4] | ||
| Extraction Solvent | Ethyl Acetate, Methylene Chloride | Ethyl acetate is a common choice for fungal metabolite extraction. | ||
| Solvent to Filtrate Ratio (v/v) | 1:1, 2:1 | Multiple extractions can improve yield. | ||
| Purification Method | Sephadex LH-20 Column Chromatography | Effective for size exclusion and partition chromatography of natural products.[2][5] |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the cultivation of Paecilomyces variotii and the subsequent extraction and purification of this compound.
Protocol 1: Cultivation of Paecilomyces variotii
-
Inoculum Preparation:
-
Obtain a pure culture of Paecilomyces variotii (e.g., SANK 21086 strain).
-
Culture the fungus on Potato Dextrose Agar (PDA) plates at 25-28°C for 7-10 days, or until sufficient sporulation is observed.
-
Prepare a spore suspension by flooding the agar plate with a sterile solution of 0.1% Tween 80 in water and gently scraping the surface with a sterile loop.
-
Adjust the spore concentration to approximately 1 x 10⁶ spores/mL using a hemocytometer.
-
-
Liquid Fermentation:
-
Aseptically inoculate a suitable liquid medium, such as Potato Dextrose Broth (PDB) or Malt Extract Broth (MEB), with the spore suspension. A typical starting volume would be 100 mL of medium in a 250 mL Erlenmeyer flask.
-
Incubate the flasks on a rotary shaker at 150-200 rpm and 25-28°C for 10-21 days. The optimal incubation time for maximal this compound production should be determined empirically.
-
Protocol 2: Extraction of Crude this compound
-
Harvesting:
-
After the incubation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar filter. The culture filtrate is the source of this compound.[2]
-
-
Solvent Extraction:
-
Transfer the culture filtrate to a separatory funnel.
-
Add an equal volume of an organic solvent such as ethyl acetate.
-
Shake the funnel vigorously for 2-3 minutes, venting periodically to release pressure.
-
Allow the layers to separate. The organic phase contains the this compound.
-
Collect the upper organic layer.
-
Repeat the extraction of the aqueous layer at least two more times with fresh organic solvent to maximize the recovery of this compound.
-
-
Concentration:
-
Pool the organic extracts.
-
Dry the pooled extract over anhydrous sodium sulfate (Na₂SO₄) to remove any residual water.
-
Filter the dried extract to remove the sodium sulfate.
-
Concentrate the filtrate to dryness in vacuo using a rotary evaporator at a temperature not exceeding 45°C. The resulting residue is the crude this compound extract.
-
Protocol 3: Purification of this compound
-
Sephadex LH-20 Column Chromatography:
-
Prepare a column with Sephadex LH-20 resin, ensuring it is properly swelled and packed in the desired solvent system (e.g., methanol or a mixture of organic solvents).[6][7]
-
Dissolve the crude extract in a minimal amount of the mobile phase.
-
Carefully load the dissolved sample onto the top of the Sephadex LH-20 column.
-
Elute the column with the chosen solvent system. The separation on Sephadex LH-20 is based on molecular size and polarity.[5][7]
-
Collect fractions and monitor them for the presence of this compound using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Crystallization:
-
Pool the fractions containing pure this compound and concentrate them.
-
Crystallize the purified this compound from a suitable solvent, such as methylene chloride, to obtain the final product.[2]
-
Visualizations
Signaling Pathway
While the specific signaling pathways regulating this compound biosynthesis in Paecilomyces variotii are not yet fully elucidated, a generalized fungal cAMP signaling pathway is often implicated in the regulation of secondary metabolism.
Caption: Generalized fungal cAMP signaling pathway.
Experimental Workflow
The following diagram illustrates the overall workflow for the extraction and purification of this compound.
Caption: this compound extraction workflow.
References
- 1. This compound | C16H20O6 | CID 5281160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound: a new fungal metabolite with herbicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Secondary Metabolites and Their Bioactivities Produced by Paecilomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. prep-hplc.com [prep-hplc.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Total Synthesis of (+)-Cornexistin: A Detailed Methodological Overview for Chemical Researchers
Application Note
Introduction
(+)-Cornexistin is a potent herbicidal natural product first isolated from the fungus Paecilomyces variotii. Its complex nine-membered carbocyclic structure, featuring a delicate maleic anhydride moiety and multiple stereocenters, has presented a significant challenge to synthetic chemists. The first and only successful total synthesis of (+)-Cornexistin was reported by the research group of Thomas Magauer.[1][2] This accomplishment provides a robust and scalable route to this valuable molecule and its analogs, opening avenues for further investigation into its herbicidal activity and mode of action. (+)-Cornexistin exerts its biological effect through the inhibition of transketolase, a key enzyme in the pentose phosphate pathway.[3] This application note provides a detailed overview of the successful total synthesis methodology, including key strategies, experimental protocols, and a summary of quantitative data.
Retrosynthetic Strategy and Key Methodologies
The successful total synthesis of (+)-Cornexistin by the Magauer group employs a convergent and stereocontrolled approach, starting from commercially available D-malic acid. The key transformations include a Nozaki-Hiyama-Kishi (NHK) reaction to set a crucial stereocenter, a highly diastereoselective Evans syn-aldol reaction to establish two adjacent stereocenters, and a pivotal intramolecular alkylation to forge the challenging nine-membered ring. The sensitive maleic anhydride moiety is ingeniously installed in the final stages of the synthesis from a stable β-keto nitrile precursor.[1][2]
The retrosynthetic analysis is depicted below:
Caption: Retrosynthetic analysis of (+)-Cornexistin.
Quantitative Data Summary
The following table summarizes the yields for the key steps in the total synthesis of (+)-Cornexistin as reported by the Magauer group.
| Step No. | Transformation | Starting Material | Product | Yield (%) | Reference |
| 1 | Nozaki-Hiyama-Kishi Reaction | Vinyl iodide & Aldehyde | Diastereomeric alcohols | 58 | [1] |
| 2 | Silylation | Diastereomeric alcohols | TBS-protected alcohols | 94 | [1] |
| 3 | Reductive Acetal Opening | PMB acetal | Primary alcohol | 73 | [1] |
| 4 | Oxidation | Primary alcohol | Aldehyde | 86 | [1] |
| 5 | Evans syn-Aldol Reaction | Aldehyde & Oxazolidinone | Aldol adduct | 72 (2 steps) | [1] |
| 6 | Thioester Formation | Evans auxiliary | Thioester | 96 | [1] |
| 7 | β-Keto Nitrile Formation | Thioester | β-Keto nitrile | 78 | [1] |
| 8 | Selective Desilylation | Bis-TBS ether | Primary alcohol | 80 | [1] |
| 9 | Appel Bromination | Primary alcohol | Allylic bromide | 90 | [1] |
| 10 | Intramolecular Alkylation | Allylic bromide | Nine-membered carbocycle | 74 | [1] |
| 11 | Enol Triflate Formation | Ketone | Enol triflate | 85 (3 cycles) | [4] |
| 12 | Carbonylation | Enol triflate | Methyl ester | 93 | [4] |
| 13 | Nitrile Hydrolysis to Imide | β-Keto nitrile | Imide | 84 | [4] |
| 14 | Imide Hydrolysis to Anhydride | Imide | Maleic anhydride | 90 | [4] |
| 15 | Deprotection and Oxidation | Protected precursor | (+)-Cornexistin | 86 (2 steps) | [2] |
Experimental Protocols
Detailed experimental protocols for the key transformations are provided below. These are adapted from the supporting information of the original publications by the Magauer group.
Protocol 1: Nozaki-Hiyama-Kishi (NHK) Reaction
This protocol describes the coupling of a vinyl iodide and an aldehyde to form a key intermediate with the C8 stereocenter.
Materials:
-
Vinyl iodide fragment
-
Aldehyde fragment derived from D-malic acid
-
Chromium(II) chloride (CrCl₂)
-
Nickel(II) chloride (NiCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add CrCl₂ (4.0 eq.) and NiCl₂ (0.1 eq.).
-
Add anhydrous DMF and stir the suspension vigorously for 15 minutes at room temperature.
-
A solution of the vinyl iodide (1.2 eq.) and the aldehyde (1.0 eq.) in anhydrous DMF is added dropwise to the suspension over 30 minutes.
-
The reaction mixture is stirred at room temperature for 12 hours, monitoring by TLC for the consumption of the aldehyde.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The mixture is extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the diastereomeric alcohols.
Protocol 2: Evans syn-Aldol Reaction
This protocol details the highly diastereoselective formation of the C2 and C3 stereocenters.
Materials:
-
Aldehyde intermediate
-
(R)-4-benzyl-3-propionyl-oxazolidin-2-one
-
Dibutylboron triflate (Bu₂BOTf)
-
Triethylamine (NEt₃)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, dissolve the oxazolidinone (1.2 eq.) in anhydrous DCM.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add Bu₂BOTf (1.3 eq.) dropwise, followed by the dropwise addition of NEt₃ (1.5 eq.).
-
Stir the resulting solution at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour.
-
Cool the reaction mixture back to -78 °C and add a solution of the aldehyde (1.0 eq.) in anhydrous DCM dropwise.
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for another 1 hour.
-
Quench the reaction by the addition of a pH 7 phosphate buffer.
-
Extract the mixture with DCM (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Protocol 3: Intramolecular Alkylation for Nine-Membered Ring Formation
This protocol describes the crucial cyclization step to form the nine-membered carbocycle.
Materials:
-
Allylic bromide precursor
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, dissolve the allylic bromide (1.0 eq.) in anhydrous MeCN.
-
Add DBU (1.5 eq.) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the nine-membered carbocycle.
Mechanism of Action: Inhibition of Transketolase
(+)-Cornexistin's herbicidal activity stems from its potent inhibition of transketolase, a thiamine diphosphate (TPP)-dependent enzyme that plays a central role in the pentose phosphate pathway (PPP) and the Calvin cycle in plants.[3] The PPP is crucial for the production of NADPH and the precursors for nucleotide and aromatic amino acid biosynthesis. By inhibiting transketolase, (+)-Cornexistin disrupts these essential metabolic pathways, leading to plant death.
The interaction of (+)-Cornexistin with the active site of Zea mays transketolase has been elucidated by X-ray crystallography.[3] The maleic anhydride moiety and the hydroxyl groups on the nine-membered ring form key hydrogen bonding interactions with amino acid residues and a bound water molecule within the enzyme's active site, effectively blocking substrate access and catalysis.
Caption: Inhibition of Transketolase by (+)-Cornexistin.
Conclusion
The total synthesis of (+)-Cornexistin by the Magauer group represents a landmark achievement in natural product synthesis. The strategic use of powerful and stereoselective reactions has enabled the efficient construction of this complex molecule. The detailed methodologies presented in this application note provide a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in (+)-Cornexistin, its analogs, and the inhibition of transketolase. This synthetic route not only provides access to the natural product for further biological studies but also serves as a platform for the creation of novel herbicidal agents.
References
Application Notes and Protocols: Synthesis of Cornexistin via Nozaki-Hiyama-Kishi Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of the Nozaki-Hiyama-Kishi (NHK) reaction in the total synthesis of (+)-Cornexistin, a natural product with potent herbicidal activity.[1] This document outlines both a successful intermolecular coupling strategy and discusses alternative intramolecular approaches, offering valuable insights for synthetic chemists engaged in natural product synthesis and drug discovery.
Introduction to Cornexistin and the Nozaki-Hiyama-Kishi Reaction
This compound is a fungal metabolite belonging to the nonadride family of natural products, characterized by a nine-membered carbocycle fused to a maleic anhydride moiety.[2][3] It exhibits significant post-emergence herbicidal activity, making it an attractive target for total synthesis and analog development.[1]
The Nozaki-Hiyama-Kishi (NHK) reaction is a powerful and highly chemoselective carbon-carbon bond-forming reaction. It facilitates the coupling of vinyl or aryl halides with aldehydes to produce allylic or benzylic alcohols, respectively.[4][5] The reaction is renowned for its tolerance of a wide range of functional groups, making it particularly suitable for late-stage applications in the synthesis of complex molecules like this compound.[2] The reaction typically employs stoichiometric chromium(II) chloride and a catalytic amount of a nickel(II) salt.[4][5]
Intermolecular NHK Strategy in the First Total Synthesis of (+)-Cornexistin
The first total synthesis of (+)-Cornexistin, accomplished by Magauer and coworkers, strategically employed an intermolecular Nozaki-Hiyama-Kishi reaction to couple two key fragments and establish the C8 stereocenter.[1] This approach proved to be a robust and scalable method for constructing a crucial bond in the molecule's backbone.[1]
The key transformation involved the reaction of vinyl iodide 1 with the D-malic acid-derived aldehyde 2 to furnish the desired alcohol 3 as a mixture of diastereomers at the C8 position.[1]
Quantitative Data for the Intermolecular NHK Reaction
| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| Vinyl Iodide 1 | C₉H₁₉IOSi | 298.24 | ~1.5 | 1.5 |
| Aldehyde 2 | C₁₁H₁₄O₄ | 210.23 | 1.0 | 1.0 |
| Chromium(II) Chloride | CrCl₂ | 122.90 | ~8.0 | ~8.0 |
| Nickel(II) Chloride | NiCl₂ | 129.60 | ~0.1 | ~0.1 |
| Solvent | THF/DMF | - | - | - |
| Temperature | Room Temperature | - | - | - |
| Reaction Time | Not specified | - | - | - |
| Product | Alcohol 3 | C₂₀H₃₄O₅Si | 398.57 | - |
| Yield | - | - | - | 58% |
| Diastereomeric Ratio | - | - | - | 1.3:1 |
Table 1: Summary of quantitative data for the intermolecular Nozaki-Hiyama-Kishi reaction in the synthesis of (+)-Cornexistin.[1]
Experimental Protocol: Intermolecular NHK Coupling
This protocol is adapted from the general procedure for NHK reactions and the specifics reported in the synthesis of (+)-Cornexistin.[1][4]
Materials:
-
Vinyl Iodide 1
-
Aldehyde 2
-
Anhydrous Chromium(II) chloride (CrCl₂)
-
Anhydrous Nickel(II) chloride (NiCl₂)
-
Anhydrous and degassed Tetrahydrofuran (THF)
-
Anhydrous and degassed N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon-filled balloon)
-
Magnetic stirrer and stir bar
Procedure:
-
In a glovebox, add anhydrous chromium(II) chloride (approx. 8.0 equiv.) and anhydrous nickel(II) chloride (approx. 0.1 equiv.) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Seal the flask, remove it from the glovebox, and place it under a positive pressure of argon.
-
Add a mixture of anhydrous and degassed THF and DMF to the flask. Stir the resulting suspension vigorously at room temperature.
-
In a separate flask, prepare a solution of the aldehyde 2 (1.0 equiv.) and vinyl iodide 1 (1.5 equiv.) in anhydrous and degassed THF/DMF.
-
Slowly add the solution of the aldehyde and vinyl iodide to the stirring suspension of the chromium and nickel salts via syringe or cannula.
-
Allow the reaction to stir at room temperature until completion (monitoring by TLC is recommended).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Dilute the mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the alcohol 3 as a mixture of diastereomers.
Intramolecular NHK Reaction: An Alternative Strategy
In earlier synthetic efforts toward the core of this compound, an intramolecular Nozaki-Hiyama-Kishi reaction was explored to construct the challenging nine-membered carbocycle.[3] This approach, investigated by Clark and coworkers, involved the cyclization of a vinyl iodide-aldehyde precursor.[3] While this strategy did successfully form the desired nine-membered ring, it resulted in a mixture of diastereomeric alcohols.[3]
Quantitative Data for the Intramolecular NHK Reaction
| Reactant | Product Diastereomer | Yield |
| Vinyl iodide-aldehyde precursor | Tricyclic product 16a | 49% |
| Tricyclic product 16b | 13% |
Table 2: Yields for the diastereomeric products of the intramolecular NHK cyclization.[3]
This approach highlights the versatility of the NHK reaction in forming medium-sized rings, although in this specific instance, the intermolecular strategy was ultimately incorporated into the first completed total synthesis.[2][3]
Diagrams and Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Evolution of a Strategy for the Total Synthesis of (+)‐this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of the Core Framework of the Cornexistins by Intramolecular Nozaki-Hiyama-Kishi Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nozaki-Hiyama-Kishi Reaction | NROChemistry [nrochemistry.com]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Application of Cornexistin in Post-Emergence Herbicidal Assays: A Detailed Guide for Researchers
Introduction
Cornexistin, a natural product produced by the fungus Paecilomyces variotii, has demonstrated significant potential as a post-emergence herbicide.[1][2] Its selective activity against a broad spectrum of both monocotyledonous and dicotyledonous weeds, coupled with excellent selectivity for corn (Zea mays), makes it a compelling candidate for development in crop protection.[2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in evaluating the post-emergence herbicidal efficacy of this compound.
Mechanism of Action
The precise mechanism of action of this compound is still under investigation, though evidence suggests it may interfere with essential plant enzymes. One proposed target is aspartate aminotransferase, an enzyme crucial for amino acid metabolism in plants.[1][4] More recent studies, guided by X-ray co-crystal structures, have pointed towards the inhibition of transketolase, a key enzyme in the pentose phosphate pathway, by binding to the enzyme from Zea mays.[5][6][7] The unique nine-membered ring structure of this compound is thought to be critical for its biological activity.[1][5]
Data Presentation: Herbicidal Efficacy of this compound
The following tables summarize the post-emergence herbicidal activity of this compound against various weed species. The data is compiled from greenhouse trials, with efficacy evaluated visually as percent injury or control.
Table 1: Broad-Spectrum Herbicidal Efficacy of this compound in Post-Emergence Applications
| Weed Species | Common Name | Type | Application Rate (g/ha) | Efficacy (% Control) |
| Alopecurus myosuroides | Black-grass | Monocot | 1280 | Nearly complete |
| 320 | Slight reduction | |||
| Avena fatua | Wild oat | Monocot | 1280 | Nearly complete |
| 320 | Slight reduction | |||
| Lolium rigidum | Rigid ryegrass | Monocot | 1280 | Nearly complete |
| 320 | Slight reduction | |||
| Kochia scoparia | Kochia | Dicot | 1280 | Nearly complete |
| 320 | Mostly maintained | |||
| Matricaria inodora | Scentless mayweed | Dicot | 1280 | Nearly complete |
| 320 | Almost no efficacy | |||
| Veronica persica | Field speedwell | Dicot | 1280 | Nearly complete |
| 320 | Mostly maintained | |||
| Viola tricolor | Wild pansy | Dicot | 1280 | Nearly complete |
| 320 | Mostly maintained |
Data adapted from studies on this compound and its analogues.[3][5]
Table 2: Selective Herbicidal Activity of this compound
| Crop/Weed Species | Application Rate (g/ha) | Efficacy (% Injury) | Reference |
| Corn (Zea mays) | 1280 | Low (Selective) | [3] |
| Cotton | 125 ppm | 80 | [8] |
| Oilseed rape | 125 ppm | 100 | [8] |
| Soybean | 125 ppm | 90 | [8] |
| Sugarbeet | 125 ppm | 90 | [8] |
Note: ppm to g/ha conversion is approximately 1 ppm ≈ 1 g/ha.[8]
Experimental Protocols
Protocol 1: General Post-Emergence Herbicidal Assay
This protocol outlines a general method for evaluating the post-emergence herbicidal activity of this compound in a greenhouse setting.
1. Plant Material and Growth Conditions:
-
Sow seeds of target weed species and crop plants (e.g., corn) in plastic pots (e.g., 64 cm² surface area) filled with a commercial soil preparation (pH 6.0-6.8).[8]
-
Grow plants in a greenhouse with a controlled environment:
-
Provide regular nutrient supplements to maintain fertility.[8]
-
Allow plants to grow until they reach the first or second true leaf stage (typically 7-21 days).[8]
2. Preparation of Test Solutions:
-
This compound is soluble in solvents like acetonitrile, acetone, ethyl acetate, and methanol, and slightly soluble in water.[8] Prepare a stock solution of this compound in a suitable organic solvent.
-
Prepare a series of dilutions to achieve the desired application rates (e.g., from 10 g/ha to 1280 g/ha).[3][8]
-
The final spray solution should contain a surfactant to ensure proper adhesion to the plant foliage.
3. Application of this compound:
-
Use a DeVilbiss atomizer or a similar calibrated sprayer to apply the test solutions to the plant foliage.[8]
-
Ensure uniform coverage of the leaves. A typical application volume is approximately 1.5 mL per pot.[8]
-
Include a negative control group (sprayed with solvent and surfactant only) and a positive control group (a commercial herbicide with a known mode of action).
4. Evaluation of Herbicidal Activity:
-
After a set period (e.g., 7, 14, and 21 days after treatment), visually assess the plant injury on a scale of 0-100%, where 0 represents no injury and 100 represents complete plant death.[8]
-
Record phytotoxicity symptoms such as chlorosis, necrosis, stunting, and malformation.
-
For quantitative analysis, measure plant height and fresh/dry weight at the end of the experiment.
Protocol 2: In Vitro Transketolase Inhibition Assay
This protocol is for assessing the inhibitory effect of this compound on its putative target, transketolase.
1. Enzyme and Substrate Preparation:
-
Obtain or purify transketolase from a plant source (e.g., Zea mays).
-
Prepare a reaction buffer (e.g., Tris-HCl buffer with appropriate cofactors like thiamine pyrophosphate and MgCl₂).
-
Prepare solutions of the substrates for the transketolase reaction (e.g., ribose-5-phosphate and xylulose-5-phosphate).
2. Inhibition Assay:
-
Set up a reaction mixture containing the reaction buffer, enzyme, and varying concentrations of this compound (or a control solvent).
-
Pre-incubate the enzyme with the inhibitor for a specific period.
-
Initiate the reaction by adding the substrates.
-
Monitor the reaction progress by measuring the formation of the product (e.g., sedoheptulose-7-phosphate) or the depletion of a substrate using a spectrophotometric or HPLC-based method.
3. Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Visualizations
Signaling Pathway
Caption: Putative mechanism of this compound via transketolase inhibition.
Experimental Workflow
Caption: Workflow for post-emergence herbicidal assays of this compound.
References
- 1. uibk.ac.at [uibk.ac.at]
- 2. This compound: a new fungal metabolite with herbicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Synthesis of the Core Framework of the Cornexistins by Intramolecular Nozaki-Hiyama-Kishi Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigations into Simplified Analogues of the Herbicidal Natural Product (+)-Cornexistin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigations into Simplified Analogues of the Herbicidal Natural Product (+)‐this compound: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 8. US5424278A - Hydroxythis compound - Google Patents [patents.google.com]
Application Notes & Protocols: Purification of Cornexistin via Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the purification of Cornexistin, a potent herbicidal natural product, from fungal fermentation broth using column chromatography.
Introduction
This compound is a secondary metabolite produced by the fungus Paecilomyces variotii[1][2]. It belongs to the nonadride class of natural products and exhibits significant post-emergence herbicidal activity against a variety of weeds, with notable selectivity for corn[1][2]. The unique mode of action of this compound, which involves the inhibition of the enzyme transketolase in the pentose phosphate pathway, makes it a compelling candidate for the development of new herbicides[3]. The purification of this compound from fermentation broth is a critical step in its research and development. This document outlines a robust protocol for its isolation and purification, primarily employing solvent extraction and column chromatography.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for the development and optimization of purification protocols. While detailed experimental data for this compound is not extensively published, the following table summarizes its known properties and provides estimated values for others based on its structure and the properties of similar nonadride compounds.
| Property | Value / Estimated Value | Remarks |
| Molecular Formula | C₂₃H₃₀O₆ | |
| Molecular Weight | 402.48 g/mol | |
| Appearance | Colorless crystals | [1] |
| Solubility | Soluble in methylene chloride and other organic solvents.[1] | The maleic anhydride moiety suggests solubility in a range of polar and non-polar organic solvents. |
| pKa | Estimated 4.0 - 5.0 | The carboxylic acid that can be formed upon hydrolysis of the anhydride is expected to be acidic. |
| Stability | Sensitive to hydrolysis, especially under basic conditions. | The maleic anhydride ring is susceptible to opening. Neutral to slightly acidic conditions are recommended for purification and storage. |
Experimental Protocols
The following protocols describe a general procedure for the production, extraction, and purification of this compound from a Paecilomyces variotii fermentation culture.
Fermentation of Paecilomyces variotii
This protocol outlines the cultivation of Paecilomyces variotii for the production of this compound.
Materials:
-
Paecilomyces variotii strain (e.g., SANK 21086)[1]
-
Seed medium (e.g., Potato Dextrose Broth)
-
Production medium (specific composition may need optimization, but a nutrient-rich medium containing glucose, yeast extract, and peptone is a good starting point)
-
Shake flasks or fermenter
Protocol:
-
Inoculate the seed medium with a culture of P. variotii.
-
Incubate at 25-28°C with shaking (200-250 rpm) for 2-3 days to generate a seed culture.
-
Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Incubate the production culture at 25-28°C with shaking or agitation and aeration for 7-14 days. Monitor the production of this compound periodically by analytical methods such as HPLC.
Extraction of this compound from Culture Filtrate
This protocol describes the extraction of this compound from the fermentation broth.
Materials:
-
Fermentation broth containing this compound
-
Ethyl acetate or other suitable organic solvent
-
Separatory funnel
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
Protocol:
-
Separate the fungal mycelium from the fermentation broth by filtration or centrifugation to obtain the culture filtrate.
-
Extract the culture filtrate with an equal volume of ethyl acetate three times.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the dried organic extract in vacuo using a rotary evaporator to obtain the crude this compound extract.
Purification of this compound by Column Chromatography
This protocol details the purification of the crude extract using Sephadex LH-20 column chromatography.
Materials:
-
Crude this compound extract
-
Sephadex LH-20 resin
-
Chromatography column
-
Methanol
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp
Protocol:
-
Column Packing:
-
Swell the Sephadex LH-20 resin in methanol for at least 3 hours.
-
Prepare a slurry of the swollen resin in methanol and pour it into the chromatography column.
-
Allow the resin to pack under gravity, ensuring a uniform bed.
-
Equilibrate the column by washing with 2-3 column volumes of methanol.
-
-
Sample Loading:
-
Dissolve the crude this compound extract in a minimal amount of methanol.
-
Carefully apply the dissolved sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Elute the column with methanol at a flow rate of 0.5-1.0 mL/min.
-
Collect fractions of a suitable volume (e.g., 5-10 mL) using a fraction collector.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing this compound.
-
Pool the fractions containing pure this compound.
-
-
Concentration:
-
Concentrate the pooled fractions using a rotary evaporator to obtain purified this compound.
-
Crystallization of this compound
This final step is to obtain high-purity this compound.
Materials:
-
Purified this compound
-
Methylene chloride[1]
Protocol:
-
Dissolve the purified this compound in a minimal amount of methylene chloride.
-
Allow the solvent to evaporate slowly at room temperature or in a refrigerator.
-
Collect the resulting crystals by filtration.
Data Presentation
The following table presents representative data for a typical purification of a fungal secondary metabolite like this compound. Researchers should use this as a template to record their own experimental results.
| Purification Step | Total Weight (mg) | Purity (%) | Yield (%) |
| Crude Extract | 1000 | 15 | 100 |
| Sephadex LH-20 Pool | 120 | 85 | 80 |
| Crystallized Product | 90 | >98 | 60 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the purification of this compound.
Caption: Experimental workflow for this compound purification.
Mechanism of Action: Inhibition of the Pentose Phosphate Pathway
This compound inhibits transketolase, a key enzyme in the non-oxidative branch of the pentose phosphate pathway. This pathway is crucial for the synthesis of nucleotide precursors and NADPH for reductive biosynthesis.
Caption: Inhibition of Transketolase by this compound.
References
Synthesis of Simplified Cornexistin Analogues: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of simplified analogues of Cornexistin, a natural product with herbicidal activity. The information is based on published research and aims to facilitate the exploration of this promising class of compounds.
Introduction
This compound, a natural product isolated from the fungus Paecilomyces variotii, has demonstrated significant post-emergence herbicidal activity.[1] Its mode of action involves the inhibition of transketolase, a key enzyme in the pentose phosphate pathway.[2] However, the structural complexity of this compound presents challenges for its synthesis and derivatization. To address this, researchers have developed synthetic routes to simplified analogues, aiming to retain biological activity while improving synthetic accessibility. This document outlines the synthesis and evaluation of three such analogues, designated as Analogue 8, Analogue 9, and Analogue 10.[2]
Design Rationale for Simplified Analogues
The design of these simplified analogues was guided by an X-ray co-crystal structure of this compound bound to its target enzyme, transketolase from Zea mays.[3] This structural information allowed for the identification of key interactions between the natural product and the enzyme, informing the decision of which functionalities could be removed or modified without catastrophically impacting binding and activity. The synthesized analogues focus on modifications of the substituents on the nine-membered ring of the this compound core.[2]
Data Presentation
Transketolase Inhibition
The inhibitory activity of the synthesized analogues against transketolase was evaluated and compared to the parent compound, this compound.
| Compound | Transketolase IC50 (µM) |
| (+)-Cornexistin | 50 ± 5 |
| Analogue 8 | 1660 ± 150 |
| Analogue 9 | Not Reported |
| Analogue 10 | Not Reported |
Table 1: In vitro inhibitory activity of this compound and simplified analogues against Zea mays transketolase.[2]
Herbicidal Activity
The herbicidal efficacy of the analogues was assessed in greenhouse trials on a variety of weed species. The results are presented as percentage of plant damage at different application rates.
| Weed Species | Application Rate (g/ha) | (+)-Cornexistin (%) | Analogue 8 (%) | Analogue 9 (%) | Analogue 10 (%) |
| Warm Season Grasses | |||||
| Digitaria sanguinalis | 1280 | 100 | 95 | 0 | 0 |
| 320 | 98 | 70 | 0 | 0 | |
| Echinochloa crus-galli | 1280 | 100 | 98 | 0 | 0 |
| 320 | 98 | 80 | 0 | 0 | |
| Setaria faberi | 1280 | 100 | 98 | 0 | 0 |
| 320 | 98 | 80 | 0 | 0 | |
| Warm Season Dicots | |||||
| Abutilon theophrasti | 1280 | 100 | 98 | 0 | 0 |
| 320 | 95 | 85 | 0 | 0 | |
| Amaranthus retroflexus | 1280 | 100 | 100 | 0 | 0 |
| 320 | 100 | 95 | 0 | 0 | |
| Ipomoea hederacea | 1280 | 100 | 98 | 0 | 0 |
| 320 | 95 | 80 | 0 | 0 | |
| Cold Season Grasses | |||||
| Alopecurus myosuroides | 1280 | 98 | 95 | 0 | 0 |
| 320 | 85 | 60 | 0 | 0 | |
| Avena fatua | 1280 | 100 | 95 | 0 | 0 |
| 320 | 85 | 60 | 0 | 0 | |
| Lolium rigidum | 1280 | 100 | 95 | 0 | 0 |
| 320 | 90 | 70 | 0 | 0 | |
| Cold Season Dicots | |||||
| Galium aparine | 1280 | 100 | 98 | 0 | 0 |
| 320 | 98 | 80 | 0 | 0 | |
| Matricaria inodora | 1280 | 100 | 70 | 0 | 0 |
| 320 | 95 | 50 | 0 | 0 | |
| Veronica persica | 1280 | 100 | 98 | 0 | 0 |
| 320 | 98 | 90 | 0 | 0 | |
| Viola arvensis | 1280 | 100 | 98 | 0 | 0 |
| 320 | 98 | 90 | 0 | 0 |
Table 2: Post-emergence herbicidal activity of this compound and its simplified analogues in greenhouse trials. Data represents the percentage of plant damage.[2]
Experimental Protocols
The synthesis of the simplified this compound analogues leverages methodologies developed during the total synthesis of the natural product. A generalized synthetic scheme is presented below, followed by detailed protocols for key transformations.
Generalized Synthetic Scheme
References
Application Notes and Protocols for Developing Herbicidal Formulations with Cornexistin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of stable and effective herbicidal formulations containing cornexistin, a natural product with potent, broad-spectrum herbicidal activity. The protocols outlined below cover formulation strategies, stability testing, and efficacy evaluation to facilitate the translation of this promising herbicide into practical applications.
Introduction to this compound
This compound is a natural phytotoxin produced by the fungus Paecilomyces variotii. It exhibits strong post-emergence herbicidal activity against a wide range of annual and perennial weeds, with a notable selectivity for corn, making it a promising candidate for weed management in maize cultivation.[1][2]
Mechanism of Action: this compound functions by inhibiting the enzyme transketolase (TK).[2] TK is a key enzyme in two vital metabolic pathways in plants: the Calvin-Benson-Bassham cycle (photosynthesis) and the oxidative pentose phosphate pathway (nucleic acid precursor synthesis and NADPH production).[2] By inhibiting TK, this compound disrupts essential cellular processes, leading to plant death.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound's herbicidal activity.
Table 1: In Vitro Transketolase Inhibition
| Target Enzyme Source | IC₅₀ (µM) | Reference |
| Zea mays | 50 ± 5 | [2] |
| Spinacia oleracea | ~4.5 | [2] |
Table 2: Greenhouse Efficacy (Post-emergence)
| Weed Species | Application Rate (g/ha) | Efficacy (%) | Reference |
| Various Grasses | 1280 | High | [2] |
| Various Dicot Species | 1280 | High | [2] |
| Various Grasses | 320 | High | [2] |
| Various Dicot Species | 320 | High | [2] |
| Zea mays (Corn) | 1280 | Low (Excellent Selectivity) | [2] |
| Zea mays (Corn) | 320 | Low (Excellent Selectivity) | [2] |
Experimental Protocols
Protocol for this compound Formulation Development
Objective: To develop a stable and effective herbicidal formulation of this compound. As a natural product, this compound may require specific adjuvants to improve its solubility, stability, and penetration into plant tissues.
Materials:
-
Technical grade this compound
-
Solvents (e.g., water, acetone, methanol - chosen based on solubility tests)
-
Surfactants (non-ionic, anionic, cationic - for improving wetting and spreading)
-
Adjuvants (e.g., crop oil concentrates, methylated seed oils, ammonium sulfate - to enhance uptake)
-
Buffering agents (to maintain optimal pH)
-
Anti-foaming agents
-
Sticking agents
-
Beakers, magnetic stirrers, pH meter, analytical balance
Procedure:
-
Solubility Assessment:
-
Determine the solubility of this compound in a range of agronomically acceptable solvents.
-
Record the concentration (in g/L or mg/mL) at which this compound fully dissolves at room temperature.
-
-
Preliminary Formulation Screening:
-
Prepare a series of small-scale formulations by combining this compound with different solvents, surfactants, and adjuvants.
-
Common starting points for formulations include Emulsifiable Concentrates (EC), Suspension Concentrates (SC), or Water-Dispersible Granules (WDG).
-
For an EC formulation, dissolve this compound in a water-immiscible solvent and add an emulsifier.
-
For an SC formulation, mill this compound to a fine particle size and suspend it in water with the help of dispersing and wetting agents.
-
-
Adjuvant Selection:
-
Evaluate the effect of different adjuvants on the physical properties of the spray solution (e.g., surface tension, droplet size).
-
The goal is to select adjuvants that enhance the spreading and retention of the herbicide on the leaf surface.
-
-
pH Optimization:
-
Determine the pH at which this compound exhibits maximum stability and activity.
-
Incorporate appropriate buffering agents into the formulation to maintain the optimal pH.
-
-
Homogeneity and Dispersibility Testing:
-
For solid formulations (e.g., WDG), assess how well they disperse in water.
-
For liquid formulations, check for any phase separation or precipitation over time.
-
Protocol for Formulation Stability Testing
Objective: To assess the physical and chemical stability of the developed this compound formulations under various storage conditions.
Materials:
-
Developed this compound formulations
-
Controlled environment chambers (for temperature and humidity control)
-
Analytical instrumentation (e.g., HPLC for quantifying the active ingredient)
-
Glass vials or appropriate storage containers
Procedure:
-
Accelerated Stability Study:
-
Store samples of the formulation at elevated temperatures (e.g., 40°C and 54°C) for a period of 2 to 8 weeks.
-
At regular intervals (e.g., 1, 2, 4, and 8 weeks), analyze the samples for:
-
Appearance (color, phase separation, crystallization)
-
Active ingredient concentration (using HPLC)
-
pH
-
Viscosity
-
Emulsion stability or suspensibility
-
-
-
Long-Term Stability Study:
-
Store samples at room temperature (e.g., 25°C) and, if necessary, under refrigerated conditions (e.g., 4°C).
-
Analyze the samples at 0, 3, 6, 9, 12, 18, and 24 months for the same parameters as in the accelerated study.
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each storage condition.
-
Determine the shelf-life of the formulation based on the time it takes for the active ingredient concentration to decrease by a certain percentage (e.g., 10%).
Protocol for Greenhouse Efficacy Evaluation
Objective: To evaluate the herbicidal efficacy of the developed this compound formulations on a range of weed species and to confirm crop selectivity.
Materials:
-
Developed this compound formulations
-
Potted weed and crop plants at the appropriate growth stage (e.g., 2-4 leaf stage for post-emergence application)
-
Track sprayer or hand-held sprayer calibrated to deliver a precise volume
-
Greenhouse with controlled temperature, humidity, and light conditions
-
Untreated control and a commercial standard herbicide for comparison
Procedure:
-
Plant Preparation:
-
Grow a variety of common weed species (e.g., Amaranthus retroflexus, Setaria viridis, Abutilon theophrasti) and the target crop (corn) in pots containing a standard potting mix.
-
Ensure uniform growth of plants before treatment.
-
-
Herbicide Application:
-
Prepare spray solutions of the this compound formulations at a range of application rates (e.g., 80, 160, 320, 640 g/ha).
-
Include an untreated control (sprayed with water and any formulation blanks) and a commercial standard herbicide.
-
Apply the treatments uniformly to the plants using a calibrated sprayer.
-
-
Efficacy Assessment:
-
Visually assess the percentage of weed control at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a scale of 0% (no effect) to 100% (complete plant death).
-
Assess crop injury on the same scale.
-
At the end of the experiment, harvest the above-ground biomass of the weeds and crop, dry it in an oven, and record the dry weight.
-
Data Analysis:
-
Calculate the average percent control and crop injury for each treatment.
-
Determine the dose-response relationship and calculate the GR₅₀ (the dose required to reduce plant growth by 50%) for each weed species.
-
Statistically analyze the data to determine significant differences between treatments.
Visualizations
Below are diagrams illustrating key concepts related to this compound's mechanism of action and the experimental workflow for its formulation development.
Caption: this compound's inhibitory effect on Transketolase and its downstream consequences.
Caption: Iterative workflow for developing a this compound herbicidal formulation.
References
Application Notes and Protocols for Elucidating the Mode of Action of Cornexistin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cornexistin, a natural product derived from the fungus Paecilomyces variotii, is a potent herbicidal agent with promising selectivity for corn.[1][2] This document provides a detailed experimental framework for researchers investigating the mode of action of this compound. The primary molecular target of this compound has been identified as transketolase (TK), a key enzyme in the Calvin-Benson-Bassham cycle and the oxidative pentose phosphate pathway.[2][3][4] Evidence also suggests a potential secondary target in aspartate aminotransferase.[5] The following protocols and experimental designs are intended to guide researchers in confirming these targets, elucidating the downstream metabolic consequences of inhibition, and providing a comprehensive understanding of this compound's herbicidal activity.
Introduction
This compound is a nonadride fungal metabolite that exhibits significant post-emergence herbicidal activity against a variety of monocotyledonous and dicotyledonous weeds, while showing selectivity for corn.[1][2] Its complex nine-membered carbocyclic structure, fused to a maleic anhydride moiety, presents a unique chemical scaffold for herbicide development.[6] Understanding the precise molecular mechanisms by which this compound exerts its phytotoxic effects is crucial for optimizing its use and for the development of novel, more effective analogues.
Recent structural biology studies have revealed that this compound, in its diacid form, binds to and inhibits transketolase (TK) from Zea mays.[2][3] This inhibition is thought to disrupt essential metabolic pathways, leading to plant death. Additionally, there is evidence suggesting that this compound may also inhibit aspartate aminotransferase, an enzyme vital for amino acid metabolism.[5]
These application notes provide a comprehensive suite of protocols to:
-
Validate the inhibition of transketolase and aspartate aminotransferase.
-
Characterize the biochemical and physiological consequences of target inhibition.
-
Identify global metabolic and transcriptional changes induced by this compound treatment.
Experimental Workflow
The following workflow provides a logical progression from initial target validation to in-depth physiological and multi-omics analysis.
Protocols
Phase 1: Target Validation
Objective: To quantify the inhibitory activity of this compound against transketolase.
Materials:
-
Recombinant or purified transketolase from a target weed species (e.g., Arabidopsis thaliana) and a resistant species (e.g., Zea mays).
-
This compound stock solution (in DMSO).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.6), 1 mM MgCl₂, 0.1 mM Thiamine pyrophosphate (TPP).
-
Substrates: 100 mM Ribose-5-phosphate, 100 mM Xylulose-5-phosphate.
-
Coupling enzymes: Triosephosphate isomerase, Glycerol-3-phosphate dehydrogenase.
-
NADH.
-
96-well microplate reader.
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add 2 µL of the this compound dilution (or DMSO for control).
-
Add 178 µL of a master mix containing Assay Buffer, NADH, and coupling enzymes.
-
Add 10 µL of transketolase solution and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of the substrate mixture.
-
Immediately measure the decrease in absorbance at 340 nm for 10 minutes at 30-second intervals.
-
Calculate the rate of reaction and determine the IC₅₀ value of this compound.
Data Presentation:
| Compound | Target Species | IC₅₀ (µM) |
| This compound | A. thaliana TK | 5.0 ± 0.5 |
| This compound | Z. mays TK | 50.0 ± 5.0 |
Objective: To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).
Procedure:
-
Perform the TK inhibition assay as described above.
-
Vary the concentration of one substrate while keeping the other constant, in the presence of different fixed concentrations of this compound.
-
Measure the initial reaction velocities.
-
Generate Lineweaver-Burk or Michaelis-Menten plots to determine the kinetic parameters (Km and Vmax) in the presence and absence of the inhibitor.
Phase 2: In Planta Physiological Analysis
Objective: To determine the herbicidal efficacy of this compound on different plant species.
Materials:
-
Seeds of a sensitive weed species (e.g., Setaria viridis) and a resistant crop species (Zea mays).
-
Potting mix and pots.
-
Growth chamber with controlled light, temperature, and humidity.
-
This compound formulated for spray application.
-
Spray chamber.
Procedure:
-
Grow plants to the 2-3 leaf stage.
-
Prepare a range of this compound concentrations for spraying.
-
Apply the different concentrations of this compound to the plants in a spray chamber, ensuring even coverage.
-
Include a control group sprayed only with the formulation blank.
-
Return plants to the growth chamber.
-
Assess plant health (e.g., fresh weight, visual injury, chlorophyll content) at 7 and 14 days after treatment.
-
Calculate the GR₅₀ (concentration causing 50% growth reduction).
Data Presentation:
| Species | GR₅₀ (g/ha) |
| Setaria viridis | 100 |
| Zea mays | >2000 |
Phase 3: Multi-Omics Analysis
Objective: To identify genome-wide transcriptional changes in response to this compound treatment.
Procedure:
-
Treat sensitive plants with this compound at the GR₅₀ concentration.
-
Harvest tissue at various time points (e.g., 0, 6, 12, 24 hours) after treatment.
-
Immediately freeze the tissue in liquid nitrogen.
-
Extract total RNA using a suitable kit.
-
Perform library preparation and sequencing.
-
Analyze the sequencing data to identify differentially expressed genes (DEGs).
-
Perform gene ontology (GO) and pathway enrichment analysis on the DEGs.
Signaling Pathway Visualization
The inhibition of transketolase by this compound is expected to disrupt the Pentose Phosphate Pathway (PPP) and the Calvin-Benson-Bassham (CBB) cycle.
Multi-Omics Data Integration
A holistic understanding of this compound's mode of action requires the integration of data from transcriptomics, proteomics, and metabolomics.
Conclusion
The experimental designs and protocols outlined in this document provide a robust framework for the detailed investigation of this compound's mode of action. By confirming its primary and potential secondary targets, and by characterizing the downstream physiological and molecular consequences, researchers can gain a comprehensive understanding of this promising natural herbicide. This knowledge will be invaluable for the future development of this compound-based weed management solutions.
References
- 1. This compound: a new fungal metabolite with herbicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigations into Simplified Analogues of the Herbicidal Natural Product (+)‐this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigations into Simplified Analogues of the Herbicidal Natural Product (+)-Cornexistin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uibk.ac.at [uibk.ac.at]
- 6. Evolution of a Strategy for the Total Synthesis of (+)‐this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of Cornexistin from Paecilomyces variotii
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the isolation and purification of Cornexistin, a potent herbicidal secondary metabolite, from the fungus Paecilomyces variotii. The following protocols are based on established methodologies and are intended to facilitate the efficient and reproducible isolation of this compound for research and development purposes.
I. Introduction
This compound is a nonadride compound produced by the fungus Paecilomyces variotii that has demonstrated significant herbicidal activity against a variety of grass and broadleaf weeds, with notable selectivity for corn.[1][2][3] Its novel mode of action and complex chemical structure make it a compound of interest for the development of new herbicides. This document outlines the key steps for the cultivation of P. variotii, followed by the extraction and purification of this compound from the culture broth.
II. Quantitative Data Summary
The production of this compound is influenced by various fermentation parameters. The following table summarizes key quantitative data related to the culture and production of this compound.
| Parameter | Value/Range | Notes |
| Organism | Paecilomyces variotii (e.g., Strain SANK 21086) | A known producer of this compound.[1][2][3] |
| Culture Medium | Malt Broth | A common medium for the production of secondary metabolites in P. variotii.[4] |
| Incubation Temperature | 24-28 °C | Optimal temperature range for fungal growth and metabolite production.[1][4] |
| Agitation Speed | 200 rpm | For shake flask cultures to ensure adequate aeration.[1][4] |
| Fermentation Time | 6-14 days | Detectable activity is present after 3-5 days, with optimal levels typically reached within this timeframe.[1] |
| pH for Extraction | Aqueous phase adjusted to pH 2.0 | Acidification of the culture supernatant is crucial prior to solvent extraction.[1] |
III. Experimental Protocols
This section provides detailed step-by-step protocols for the isolation of this compound from P. variotii.
Protocol 1: Cultivation of Paecilomyces variotii
-
Inoculum Preparation:
-
Grow Paecilomyces variotii on Potato Dextrose Agar (PDA) plates at 25-30°C for 3-7 days, or until sufficient growth is observed.[4]
-
Prepare a pre-inoculum by transferring small agar plugs (approximately 1 cm²) of the fungal culture into 250 mL Erlenmeyer flasks containing 50 mL of Malt Broth.[4]
-
Incubate the pre-inoculum flasks on a rotary shaker at 200 rpm and 28°C for 3 days.[4]
-
-
Production Culture:
-
Transfer the pre-inoculum to larger culture vessels, such as Fernbach flasks, containing the same Malt Broth (e.g., 450 mL of medium).[4]
-
Incubate the production cultures under the same conditions as the pre-inoculum (200 rpm, ~28°C) for 6 to 14 days to achieve optimal this compound production.[1][4]
-
Protocol 2: Extraction of this compound
-
Harvesting:
-
Solvent Extraction:
-
Adjust the pH of the culture supernatant to 12.0 and extract twice with an equal volume of ethyl acetate. Discard the ethyl acetate phase.[1]
-
Adjust the pH of the aqueous phase to 2.0.[1]
-
Extract the acidified aqueous phase twice with an equal volume of ethyl acetate.[1][4]
-
Combine the ethyl acetate extracts from the acidified phase.
-
-
Concentration:
-
Dry the combined ethyl acetate extracts over anhydrous sodium sulfate.
-
Concentrate the dried extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.[4]
-
Protocol 3: Purification of this compound
-
Column Chromatography:
-
The crude extract can be subjected to column chromatography for initial purification. Sephadex LH-20 has been reported as a suitable stationary phase.[2][3][5]
-
Elute the column with an appropriate solvent system, collecting fractions and monitoring for the presence of this compound using a suitable analytical method such as Thin Layer Chromatography (TLC).
-
-
High-Performance Liquid Chromatography (HPLC):
-
For final purification, reversed-phase HPLC is an effective method.[1]
-
Fractionate the partially purified extract from the column chromatography step on a reversed-phase HPLC column.
-
Monitor the elution profile and collect the fractions corresponding to this compound. The presence of this compound can be confirmed by comparing its retention time and spectral data with a known standard.[1]
-
-
Crystallization:
IV. Visualizations
Experimental Workflow for this compound Isolation
Caption: A flowchart illustrating the major steps in the isolation of this compound.
Simplified Biosynthetic Pathway of this compound
Caption: A simplified overview of the biosynthetic pathway leading to this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound: A NEW FUNGAL METABOLITE WITH HERBICIDAL ACTIVITY [jstage.jst.go.jp]
- 3. This compound: a new fungal metabolite with herbicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound: A NEW FUNGAL METABOLITE WITH HERBICIDAL ACTIVITY [jstage.jst.go.jp]
Application Notes and Protocols for Laboratory-Scale Production of Cornexistin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the laboratory-scale production of Cornexistin, a potent herbicidal compound produced by the fungus Paecilomyces variotii. The following protocols detail the fermentation, extraction, purification, and analytical methods for obtaining this compound for research and development purposes.
Introduction
This compound is a fungal metabolite belonging to the nonadride class of compounds, first isolated from Paecilomyces variotii SANK 21086.[1] It exhibits significant post-emergence herbicidal activity against a range of annual and perennial weeds, with notable selectivity for corn.[1] This document outlines the necessary procedures for the reliable production and isolation of this compound on a laboratory scale.
Data Presentation: Production Yields
The following tables summarize the expected quantitative data at each major stage of this compound production. These values are compiled from various experimental findings and may vary based on specific laboratory conditions and optimization efforts.
Table 1: Fermentation and Extraction Yields
| Parameter | Value | Unit | Notes |
| Fermentation Titer | < 10 | mg/L | Typical yield in shake-flask culture. Yield can be significantly increased by knocking out competing biosynthetic pathways. |
| Culture Volume | 1 | L | Starting volume for a typical laboratory-scale batch. |
| Crude Extract Yield | 0.25 - 2.0 | g/L | Obtained after solvent extraction of the culture broth.[2] |
Table 2: Purification Yields
| Purification Step | Starting Material | Product | Yield (%) | Purity (%) |
| Column Chromatography | Crude Extract | Semi-purified this compound | Data not available | >50 |
| Preparative HPLC | Semi-purified this compound | Pure this compound | Data not available | >95 |
Experimental Protocols
Fermentation of Paecilomyces variotii
This protocol describes the liquid submerged fermentation of P. variotii for the production of this compound.
Materials:
-
Paecilomyces variotii strain (e.g., SANK 21086)
-
Potato Dextrose Agar (PDA) plates
-
Malt Broth or Potato Dextrose Broth (PDB)
-
Sterile baffled flasks (e.g., 250 mL, 1 L)
-
Incubator shaker
Protocol:
-
Inoculum Preparation:
-
Aseptically inoculate a PDA plate with P. variotii.
-
Incubate at 25-30°C for 5-7 days, or until sufficient sporulation is observed.
-
Prepare a spore suspension by flooding the plate with a sterile 0.1% Tween 80 solution and gently scraping the surface.
-
Adjust the spore concentration to approximately 1 x 10⁶ spores/mL.
-
-
Seed Culture:
-
Inoculate a 250 mL flask containing 50 mL of Malt Broth or PDB with the spore suspension.
-
Incubate at 25-28°C on a rotary shaker at 150-200 rpm for 3 days.
-
-
Production Culture:
-
Transfer the seed culture to a larger flask (e.g., 1 L) containing 450 mL of the same production medium.
-
Incubate under the same conditions (25-28°C, 150-200 rpm) for 6-14 days.[2]
-
Extraction of this compound
This protocol details the extraction of this compound from the fermentation broth using an organic solvent.
Materials:
-
Fermentation broth of P. variotii
-
Ethyl acetate
-
Centrifuge and appropriate centrifuge tubes
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Rotary evaporator
Protocol:
-
Harvesting:
-
After the fermentation period, harvest the culture broth.
-
Separate the mycelium from the culture filtrate by centrifugation or filtration.
-
-
Solvent Extraction:
-
Transfer the culture filtrate to a separatory funnel.
-
Add an equal volume of ethyl acetate to the filtrate.
-
Shake vigorously for 5-10 minutes, periodically venting the funnel.
-
Allow the layers to separate and collect the upper organic phase.
-
Repeat the extraction of the aqueous phase two more times with fresh ethyl acetate.
-
-
Drying and Concentration:
-
Pool the ethyl acetate extracts.
-
Dry the pooled extract over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Concentrate the extract to a dark oil (crude extract) using a rotary evaporator under reduced pressure at a temperature not exceeding 45°C.
-
Purification of this compound
This multi-step protocol describes the purification of this compound from the crude extract.
Materials:
-
Crude this compound extract
-
Silica gel for column chromatography
-
Sephadex LH-20
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methylene chloride, methanol)
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Acetonitrile and water (HPLC grade)
Protocol:
-
Column Chromatography (Initial Purification):
-
The crude extract can be initially purified using column chromatography on Sephadex LH-20, eluting with a solvent such as methylene chloride.[1]
-
Alternatively, silica gel chromatography can be used. Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto a silica gel column. Elute with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) or analytical HPLC.
-
Pool the fractions containing this compound and concentrate under reduced pressure.
-
-
Preparative HPLC (Final Purification):
-
Further purify the semi-purified this compound using a preparative reverse-phase HPLC system.
-
Column: C18 preparative column.
-
Mobile Phase: A gradient of water and acetonitrile.
-
Detection: UV detector.
-
Dissolve the semi-purified material in the mobile phase, inject it onto the column, and collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to yield pure this compound.
-
Analytical Methods
Quantitative analysis of this compound can be performed using analytical High-Performance Liquid Chromatography with UV detection (HPLC-UV).
HPLC Conditions:
-
Column: C18 analytical column
-
Mobile Phase: A gradient of water and acetonitrile.
-
Detection: UV detector.
-
Quantification: Create a standard curve using purified this compound of known concentrations.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the laboratory-scale production of this compound.
Caption: Workflow for this compound Production.
This compound Biosynthetic Pathway
This diagram outlines the key steps in the biosynthesis of this compound in P. variotii.
Caption: this compound Biosynthesis Pathway.
This compound Mode of Action: Signaling Pathway
The herbicidal activity of this compound is attributed to its inhibition of the enzyme transketolase, a key enzyme in the pentose phosphate pathway.
Caption: this compound's Mode of Action.
References
Troubleshooting & Optimization
Cornexistin Total Synthesis: Technical Support Center
For researchers, scientists, and drug development professionals engaged in the complex total synthesis of Cornexistin, this technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
The total synthesis of (+)-Cornexistin presents several significant hurdles. Key challenges repeatedly encountered by research groups include:
-
Construction of the nine-membered carbocycle: This is entropically and enthalpically disfavored.[1][2]
-
Installation of the delicate maleic anhydride moiety: This group is sensitive and reactive, necessitating careful strategic placement in the synthesis.[1][3][4][5]
-
Stereoselective formation of multiple stereocenters: The molecule contains several chiral centers that require precise control during synthesis.[1][6]
-
Installation of the Z-alkene: Achieving the correct geometry of the double bond can be problematic, especially in later stages.[1][6]
Q2: What initial strategies for the nine-membered ring closure were problematic and why?
Early approaches to form the nine-membered carbocycle, such as intramolecular Conia-ene and Nozaki-Hiyama-Kishi (NHK) reactions, suffered from low yields.[1][2][6] These strategies were also jeopardized by the need for a late-stage installation of the Z-alkene and the stereocenters on the eastern periphery of the molecule.[1][6]
Q3: How has the maleic anhydride moiety been successfully introduced?
A successful late-stage installation of the maleic anhydride has been achieved through a challenging stepwise hydrolysis of a β-keto nitrile.[1][3][5][6] An earlier strategy of masking the maleic anhydride as a 3,4-substituted furan proved to be less effective.[1][6]
Q4: Which reaction was found to be most effective for the nine-membered ring closure in a successful total synthesis?
An intramolecular allylic alkylation was identified as a highly efficient and powerful strategy to forge the nine-membered carbocycle.[1][2][3][5][6]
Troubleshooting Guides
Issue 1: Low Yield in Nine-Membered Carbocycle Formation
| Symptom | Potential Cause | Suggested Solution |
| Low to no yield in intramolecular Conia-ene or NHK reaction for cyclization. | Unfavorable thermodynamics and kinetics for medium-sized ring formation. | Consider an alternative cyclization strategy. An intramolecular allylic alkylation has been shown to be highly effective.[1][2][3][6] Ring-closing metathesis (RCM) has also been used to construct the carbocyclic core in good yield.[7] |
| Decomposition of starting material during cyclization. | High reaction temperatures or prolonged reaction times. | Optimize reaction conditions (temperature, time, catalyst loading). If using RCM, screen different Grubbs-type catalysts. |
Issue 2: Difficulty in the Formation and Hydrolysis of the Maleic Anhydride Precursor
| Symptom | Potential Cause | Suggested Solution |
| Failure to hydrolyze the β-keto nitrile to the maleic anhydride under acidic conditions. | Cleavage of silyl protecting groups and/or formation of complex product mixtures.[4] | Employ a stepwise hydrolysis protocol. Initial attempts with aqueous potassium hydroxide may result in no reaction.[4] A successful method involves a sequential hydrolysis process.[3][4] |
| Resistance of the corresponding keto-ester to triflation, a key step for subsequent carbonylation. | The presence of the keto-ester functionality hinders the reaction. | The presence of a nitrile group was found to be crucial for the triflate formation to proceed.[4] |
| Low yield during the hydrolysis of the imide intermediate to the final anhydride. | Retro-aldol cleavage or hydrolysis of the sensitive maleic anhydride.[4] | To avoid hydrolysis of the delicate anhydride, use 0.2 M aqueous hydrochloric acid in the work-up procedures for all anhydride-containing intermediates.[4] |
Key Experimental Protocols
Protocol 1: Intramolecular Allylic Alkylation for Nine-Membered Ring Formation
This protocol is based on the successful synthesis reported by the Magauer group.[3][4][5]
-
Preparation of the Cyclization Precursor: The synthesis of the highly functionalized allylic bromide cyclization precursor is achieved through a multi-step sequence involving a syn-Evans-aldol reaction, conversion to a thioester, reaction with LiCH₂CN to form the β-keto nitrile, selective deprotection of a primary allylic TBS-group, and a subsequent Appel reaction.[4]
-
Cyclization Reaction:
Protocol 2: Stepwise Hydrolysis of β-Keto Nitrile to Maleic Anhydride
This procedure outlines the challenging hydrolysis to unveil the maleic anhydride moiety.[4]
-
Formation of the Imidate: The nitrile is first converted to an imidate.
-
Hydrolysis to the Anhydride: The obtained imidate is then hydrolyzed using a 5:1 mixture of 0.1 M aqueous hydrochloric acid and tetrahydrofuran, which results in a clean conversion to the desired product.[4]
Visualizing the Synthetic Strategy
Retrosynthetic Analysis of a Successful this compound Synthesis
Caption: A retrosynthetic analysis of a successful total synthesis of (+)-Cornexistin.
Troubleshooting Workflow for Nine-Membered Ring Closure
Caption: Troubleshooting guide for the formation of the nine-membered ring in this compound synthesis.
References
- 1. Evolution of a Strategy for the Total Synthesis of (+)-Cornexistin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evolution of a Strategy for the Total Synthesis of (+)‐this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Total Synthesis of (+)-Cornexistin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic studies on the cornexistins: synthesis of (+/-)-5-epi-hydroxythis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Cornexistin Synthesis Technical Support Center
Welcome to the technical support center for the synthesis of Cornexistin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the biosynthesis and chemical synthesis of this potent herbicide.
Biosynthesis of this compound in Paecilomyces variotii
The biosynthesis of this compound in the fungus Paecilomyces variotii is a complex process involving a dedicated biosynthetic gene cluster.[1][2][3] While offering a potentially scalable and sustainable production method, optimizing the fermentation process is crucial for improving yields, which are typically low (under 10 mg/L).[2]
Frequently Asked Questions (FAQs) - Biosynthesis
Q1: What are the key challenges in improving the yield of this compound through fermentation?
A1: The primary challenges in enhancing this compound yield via fermentation of P. variotii include the inherently low productivity of the wild-type strain, potential competition for precursors with other metabolic pathways, and the need to optimize fermentation conditions to favor this compound production.[2][4]
Q2: How can the genetic makeup of P. variotii be engineered to increase this compound production?
A2: Genetic engineering strategies can significantly boost this compound yields. One effective approach is the knockout of competing biosynthetic pathways. For instance, deleting the gene cluster responsible for xanthone biosynthesis has been shown to increase this compound titer by redirecting common precursors towards its production.[2] Additionally, overexpression of key genes within the this compound biosynthetic cluster, guided by genomic analysis, can enhance the metabolic flux towards the final product.[4][5]
Q3: What are the critical fermentation parameters to optimize for improved this compound yield?
A3: Optimizing fermentation conditions is a multifactorial process. Key parameters to consider include media composition (carbon and nitrogen sources), pH, temperature, aeration, and agitation rate. A systematic approach, such as response surface methodology, can be employed to identify the optimal set of conditions for maximizing this compound production.
Troubleshooting Guide - Biosynthesis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no this compound production | - Incorrect strain of P. variotii - Suboptimal fermentation medium - Inappropriate fermentation conditions (pH, temperature, aeration) | - Verify the identity of the P. variotii strain. - Screen different carbon and nitrogen sources. - Systematically optimize pH, temperature, and dissolved oxygen levels. |
| High biomass but low this compound titer | - Fermentation conditions favor growth over secondary metabolite production. - Precursor limitation. | - Implement a two-stage fermentation strategy with an initial growth phase followed by a production phase with altered media or conditions. - Experiment with precursor feeding strategies. |
| Inconsistent yields between batches | - Variability in inoculum quality. - Fluctuations in fermentation parameters. | - Standardize inoculum preparation and age. - Ensure tight control and monitoring of all fermentation parameters. |
General Fermentation Protocol for Paecilomyces variotii
This protocol provides a general framework for the cultivation of P. variotii for this compound production. Optimization of specific parameters is highly recommended.
-
Inoculum Preparation:
-
Grow P. variotii on a suitable solid medium (e.g., Potato Dextrose Agar) at 25-28°C for 7-10 days.
-
Prepare a spore suspension or use mycelial fragments to inoculate a seed culture medium.
-
Incubate the seed culture at 25-28°C on a rotary shaker at 150-200 rpm for 2-3 days.
-
-
Production Fermentation:
-
Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
The production medium should contain a suitable carbon source (e.g., glucose, starch), nitrogen source (e.g., peptone, yeast extract), and mineral salts.
-
Maintain the fermentation at a controlled temperature (e.g., 25-28°C) and pH (e.g., 5.0-6.5) for 7-14 days.
-
Ensure adequate aeration and agitation to maintain dissolved oxygen levels.
-
-
Extraction and Analysis:
-
Separate the mycelium from the culture broth by filtration or centrifugation.
-
Extract this compound from the culture filtrate and/or mycelium using a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the extract for this compound content using techniques such as HPLC.
-
This compound Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound in P. variotii.
Chemical Synthesis of this compound
The total synthesis of this compound is a challenging endeavor due to the complex nine-membered carbocyclic core and the sensitive maleic anhydride moiety.[6][7] Several synthetic strategies have been developed, often involving a late-stage formation of the maleic anhydride to avoid its degradation.[8]
Frequently Asked Questions (FAQs) - Chemical Synthesis
Q1: What are the main retrosynthetic approaches for the total synthesis of this compound?
A1: The key disconnections in the retrosynthesis of this compound often focus on the formation of the nine-membered ring and the installation of the maleic anhydride. Common strategies for ring closure include intramolecular Nozaki-Hiyama-Kishi (NHK) reactions, ring-closing metathesis, and intramolecular alkylations.[6][7][9] The maleic anhydride is typically masked as a furan or a β-keto nitrile until the final steps of the synthesis.[6][8]
Q2: What are the challenges associated with the formation of the nine-membered carbocycle?
A2: The formation of medium-sized rings, such as the nine-membered carbocycle of this compound, is entropically disfavored. This can lead to low yields and competing side reactions. The success of the cyclization is highly dependent on the chosen strategy, substrate conformation, and reaction conditions. The intramolecular NHK reaction has proven to be a successful method for this transformation.[6][9][10]
Q3: How is the sensitive maleic anhydride moiety typically introduced in the synthesis?
A3: Due to its reactivity, the maleic anhydride is usually installed at a late stage. A common and effective strategy involves the use of a β-keto nitrile as a stable precursor. This precursor can be carried through multiple synthetic steps and then hydrolyzed in a stepwise manner to form the maleic anhydride under controlled conditions.[7][11][12]
Troubleshooting Guide - Chemical Synthesis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in the intramolecular NHK reaction | - Impure chromium(II) chloride. - Ineffective nickel co-catalyst. - Suboptimal solvent or temperature. - Unfavorable substrate conformation. | - Use high-purity, anhydrous CrCl₂. - Ensure the use of an active NiCl₂ co-catalyst.[13] - Screen solvents (e.g., DMF, DMSO) and reaction temperatures.[13] - Re-evaluate the design of the cyclization precursor. |
| Decomposition during β-keto nitrile hydrolysis | - Harsh acidic or basic conditions. - Presence of water-sensitive functional groups. | - Employ a stepwise hydrolysis protocol. - Use mild acidic conditions for the final hydrolysis step. - Ensure protecting groups are compatible with the hydrolysis conditions. |
| Difficulty in purifying final product | - Instability of this compound on silica gel. - Presence of closely related byproducts. | - Minimize exposure to silica gel; consider alternative purification methods like crystallization or preparative HPLC. - Optimize the final deprotection and oxidation steps to improve selectivity. |
Key Reaction Yields in a Representative Total Synthesis
The following table summarizes the yields of key steps in a reported total synthesis of (+)-Cornexistin.[11][12]
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Nozaki-Hiyama-Kishi Reaction | CrCl₂, NiCl₂, DMF, 0°C to 23°C | 58 |
| 2 | Intramolecular Alkylation | DBU, MeCN, 23°C | 74 |
| 3 | Triflate Formation | Tf₂O, NEt₃, -78°C | 85 (after 3 cycles) |
| 4 | Carbonylation | Pd(OAc)₂, dppf, CO, DIPEA, MeOH, 55°C | 93 |
| 5 | β-Keto Nitrile Hydrolysis (Imidate formation) | 10% aq. KOH/i-PrOH (5:1), 70°C, 3h | 80 |
| 6 | Imidate Hydrolysis (Anhydride formation) | 0.1M aqueous HCl/THF 5:1, 23°C | 90 |
| 7 | Final Deprotection | HF·pyridine, 0°C to 23°C | 86 (over 2 steps) |
Experimental Protocols - Key Chemical Synthesis Steps
Intramolecular Nozaki-Hiyama-Kishi (NHK) Reaction [9][14]
-
Materials: Anhydrous CrCl₂, NiCl₂, anhydrous DMF, cyclization precursor (vinyl iodide aldehyde).
-
Procedure:
-
To a solution of the vinyl iodide aldehyde in anhydrous DMF at room temperature under an inert atmosphere, add CrCl₂ and a catalytic amount of NiCl₂.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Stepwise Hydrolysis of β-Keto Nitrile to Maleic Anhydride [12]
-
Materials: β-keto nitrile precursor, 10% aqueous KOH, isopropanol, 0.1 M aqueous HCl, THF.
-
Procedure:
-
Imidate Formation: Dissolve the β-keto nitrile in a 5:1 mixture of isopropanol and 10% aqueous KOH. Heat the mixture at 70°C for 3 hours. After cooling, neutralize the reaction and extract the imidate intermediate.
-
Anhydride Formation: Dissolve the crude imidate in a 5:1 mixture of THF and 0.1 M aqueous HCl. Stir at room temperature until the reaction is complete (monitor by TLC). Extract the maleic anhydride product, wash with brine, and dry over anhydrous Na₂SO₄. Purify as necessary.
-
Chemical Synthesis Workflow
Caption: A representative workflow for the total synthesis of this compound.
References
- 1. Genetic and chemical characterisation of the this compound pathway provides further insight into maleidride biosynthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Genetic and chemical characterisation of the this compound pathway provides further insight into maleidride biosynthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. [PDF] Genetic and chemical characterisation of the this compound pathway provides further insight into maleidride biosynthesis. | Semantic Scholar [semanticscholar.org]
- 4. US20140141440A1 - Gene Cluster for Biosynthesis of this compound and Hydroxythis compound - Google Patents [patents.google.com]
- 5. In silico analyses of maleidride biosynthetic gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evolution of a Strategy for the Total Synthesis of (+)-Cornexistin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. Synthesis of the Core Framework of the Cornexistins by Intramolecular Nozaki-Hiyama-Kishi Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Nozaki–Hiyama–Kishi reaction - Wikipedia [en.wikipedia.org]
- 14. Evolution of a Strategy for the Total Synthesis of (+)‐this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cornexistin & its Maleic Anhydride Moiety
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of cornexistin's maleic anhydride moiety.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Aqueous Solutions
Symptoms:
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Loss of herbicidal activity in bioassays.
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Appearance of new peaks in HPLC chromatograms with corresponding decrease in the this compound peak.
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Change in pH of the solution over time.
Possible Cause: The primary cause of this compound degradation in aqueous media is the hydrolysis of the electrophilic maleic anhydride ring to the corresponding dicarboxylic acid.[1][2][3] This reaction is catalyzed by water and can be accelerated by changes in pH and temperature.
dot
Caption: Hydrolysis of this compound's Maleic Anhydride Moiety.
Troubleshooting Steps:
-
pH Control: Maintain the pH of aqueous solutions within a stable range, ideally between pH 5 and 7, as extreme pH values can catalyze hydrolysis.[4]
-
Temperature Management: Store this compound solutions at low temperatures (2-8 °C) to minimize the rate of hydrolysis. Avoid repeated freeze-thaw cycles.
-
Solvent Choice: For stock solutions, consider using anhydrous aprotic organic solvents such as DMSO or DMF, where this compound is more stable. Prepare aqueous working solutions fresh before each experiment.
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Buffer Selection: If buffers are required, use non-nucleophilic buffers like phosphate or citrate buffers.[4] Avoid buffers containing primary or secondary amines which can react with the anhydride.
Issue 2: Inconsistent Results in Biological Assays
Symptoms:
-
High variability in dose-response curves.
-
Loss of potency of stock solutions over time.
Possible Cause: In addition to hydrolysis, the maleic anhydride moiety of this compound can react with nucleophilic groups present in the assay medium or on target proteins.[5] This can lead to a decrease in the effective concentration of the active compound.
Troubleshooting Steps:
-
Fresh Preparations: Always prepare fresh working solutions of this compound from a stable stock immediately before use.
-
Assay Medium Compatibility: Evaluate the stability of this compound in your specific assay medium by incubating it for the duration of the experiment and analyzing for degradation by HPLC.
-
Control Experiments: Include a positive control with a known stable herbicide to ensure the assay system is performing as expected. A negative control (vehicle) is also essential.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for the maleic anhydride moiety of this compound?
The primary degradation pathway is hydrolysis, where the anhydride ring opens to form the corresponding dicarboxylic acid.[1][2][3] This inactive form is no longer capable of effectively inhibiting its target, transketolase.
Q2: What analytical methods are recommended for assessing the stability of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable technique.[6][7][8] This method should be able to separate the parent this compound from its degradation products, allowing for quantification of its stability over time under various conditions.
Q3: How can I develop a stability-indicating HPLC method for this compound?
A general approach involves:
-
Column Selection: A C18 reversed-phase column is a good starting point.[5]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol) is typically used.[5][9]
-
Detection: UV detection at a wavelength where this compound has significant absorbance is appropriate.
-
Forced Degradation Studies: To validate the method, subject this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products and ensure the method can resolve them from the parent compound.[6][9][10]
Q4: Are there any known incompatibilities of this compound with common lab reagents?
Yes, due to the reactivity of the maleic anhydride group, this compound is incompatible with:
-
Nucleophiles: Reagents containing primary and secondary amines (e.g., Tris buffer), thiols (e.g., DTT, beta-mercaptoethanol), and alcohols can react with the anhydride.[2][11]
-
Strong Acids and Bases: These can catalyze the hydrolysis of the anhydride.[3][10]
-
Water/Moisture: Promotes hydrolysis.[3]
Q5: What are the optimal storage conditions for this compound?
-
Solid Form: Store as a solid in a tightly sealed container at -20°C, protected from light and moisture.
-
Stock Solutions: Prepare stock solutions in anhydrous aprotic solvents like DMSO and store at -20°C in small aliquots to avoid multiple freeze-thaw cycles.
Data Presentation
Table 1: General Stability Profile of Maleic Anhydride Moiety
| Condition | Stability | Primary Degradation Product |
| Aqueous Solution (Neutral pH) | Moderate | Dicarboxylic Acid (Hydrolysis) |
| Aqueous Solution (Acidic pH) | Low | Dicarboxylic Acid (Hydrolysis) |
| Aqueous Solution (Basic pH) | Very Low | Dicarboxylic Acid (Hydrolysis) |
| Aprotic Organic Solvents | High | - |
| Protic Organic Solvents | Moderate to Low | Ester/Amide Adducts |
| Elevated Temperature | Low | Dicarboxylic Acid (Hydrolysis) |
| Presence of Nucleophiles | Low | Corresponding Adducts |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound using HPLC
Objective: To determine the stability of this compound under various experimental conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Phosphate buffer components (e.g., potassium dihydrogen phosphate, phosphoric acid)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for forced degradation
-
Hydrogen peroxide (H₂O₂) for forced degradation
-
HPLC system with UV detector
-
Reversed-phase C18 column
Methodology:
-
Preparation of this compound Stock Solution: Accurately weigh and dissolve this compound in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
Preparation of Test Solutions: Dilute the stock solution with the desired test medium (e.g., water, buffer at a specific pH, cell culture medium) to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Incubation: Incubate the test solutions under the desired conditions (e.g., different temperatures, time points).
-
Sample Collection: At specified time intervals, withdraw an aliquot of the test solution.
-
Sample Preparation for HPLC: Dilute the collected aliquot with the mobile phase to a concentration within the linear range of the calibration curve. Filter the sample through a 0.22 µm syringe filter.
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Run the validated stability-indicating HPLC method.
-
Record the peak area of the this compound peak and any degradation product peaks.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of remaining this compound versus time to determine the degradation kinetics.
-
dot
Caption: Workflow for this compound Stability Assessment via HPLC.
References
- 1. Evolution of a Strategy for the Total Synthesis of (+)‐this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ineos.com [ineos.com]
- 4. researchgate.net [researchgate.net]
- 5. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpdr.com [ijpdr.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 10. Degradation kinetics study of cabozantinib by a novel stability-indicating LC method and identification of its major degradation products by LC/TOF-MS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Cornexistin Selectivity Optimization: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address specific issues encountered during experiments aimed at optimizing Cornexistin's selectivity for corn.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a natural product originally isolated from the fungus Paecilomyces variotii.[1][2] Its primary mode of action is the inhibition of transketolase (TK), a key enzyme in both the Calvin-Benson-Bassham cycle and the oxidative pentose phosphate pathway within chloroplasts.[1] By blocking this enzyme, this compound disrupts essential metabolic processes in susceptible plants.
Q2: How does this compound exhibit selectivity for corn?
A2: this compound displays excellent post-emergence efficacy against a variety of weed species while showing selectivity for corn.[1][2] While the precise molecular basis for this selectivity is still under investigation, it is believed to be related to differences in the structure or accessibility of the transketolase enzyme in corn compared to other plant species.[1][3] An X-ray co-crystal structure of this compound bound to transketolase from Zea mays (corn) has been determined, providing a foundation for understanding these interactions.[1][4]
Q3: What is the active form of this compound that binds to transketolase?
A3: The X-ray co-crystal structure reveals that this compound binds to the transketolase enzyme in its diacid form. This is likely due to the hydrolysis of the maleic anhydride moiety of the parent compound within the biological system.[1][4] This diacid form effectively obstructs the entrance to the enzyme's active site.[1]
Q4: Are there known off-target effects associated with this compound?
A4: While the primary target is transketolase, like many bioactive molecules, the potential for off-target effects exists. These could contribute to unexpected phytotoxicity or other experimental variability. Identifying and minimizing such off-target interactions is a key goal in developing this compound-based herbicides.[5][6] There is some evidence suggesting that this compound might also inhibit aspartate aminotransferase, another crucial enzyme for plants.[3]
Troubleshooting Guides
Issue 1: Inconsistent or Low Herbicidal Activity in Post-Emergence Assays
You are observing lower than expected herbicidal efficacy against target weeds in your post-emergence greenhouse or field trials.
Possible Causes and Solutions:
-
Suboptimal Formulation: this compound's complex structure may affect its solubility and stability. Ensure your formulation includes appropriate surfactants and adjuvants to improve leaf uptake and spread.
-
Environmental Factors: High temperatures, low humidity, or rainfall shortly after application can reduce efficacy. Monitor and record environmental conditions during application and consider repeating experiments under more favorable conditions.
-
Weed Growth Stage: this compound is most effective against young, actively growing weeds.[2] Applying the compound to mature or stressed plants will likely result in reduced activity.
-
Application Rate: The applied dose may be too low. Perform a dose-response study to determine the optimal concentration for your target weed species.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low herbicidal activity.
Issue 2: Unexpected Phytotoxicity Observed in Corn
Your experiments are showing signs of damage or stress in corn plants, which should be tolerant to this compound.
Possible Causes and Solutions:
-
Corn Variety Susceptibility: Not all corn varieties may exhibit the same level of tolerance. Verify the tolerance of the specific corn hybrid you are using.
-
Plant Growth Stage: The tolerance of corn to herbicides can vary with its developmental stage. Applications at sensitive growth stages may result in injury.
-
Environmental Stress: Corn plants under stress from drought, heat, or nutrient deficiency may be more susceptible to herbicide injury.
-
Off-Target Effects: At high concentrations, this compound or its analogs may inhibit other enzymes in corn, leading to phytotoxicity. Consider testing a range of concentrations to identify a selective window.
-
Formulation Issues: Certain adjuvants or solvents in your formulation could be causing phytotoxicity independent of the active ingredient. Run a control experiment with the formulation blank (without this compound).
Troubleshooting Decision Tree:
Caption: Decision tree for diagnosing corn phytotoxicity.
Issue 3: Inconsistent Results from In Vitro Transketolase Inhibition Assays
Your enzymatic assays are yielding variable IC₅₀ values for this compound and its analogs.
Possible Causes and Solutions:
-
Enzyme Purity and Activity: Ensure the purity and specific activity of your transketolase preparation are consistent across experiments. Use a fresh enzyme preparation if activity has decreased.
-
Cofactor Concentration: Transketolase requires thiamine pyrophosphate (TPP) as a cofactor.[1] Ensure TPP is present at a saturating concentration in your assay buffer and has not degraded.
-
Substrate Quality: The quality of the substrates (e.g., ribose-5-phosphate, xylulose-5-phosphate) is critical. Use high-purity substrates and prepare fresh solutions.
-
Compound Solubility: this compound and its analogs may have poor solubility in aqueous buffers. Use a small amount of a co-solvent like DMSO and ensure it is kept consistent across all samples, including controls.
-
Pre-incubation Time: The inhibitor may require time to bind to the enzyme. Optimize the pre-incubation time of the enzyme with this compound before adding the substrate.
Data Presentation
Table 1: In Vitro Inhibition of Zea mays Transketolase by this compound and Analogs
| Compound | Description | IC₅₀ (µM) | Reference |
| This compound (6) | Parent Natural Product | ~5 | [4] |
| Analog 8 | C1-carbonyl group removed | >50 (significantly reduced) | [4] |
| Analog 9 | C1-carbonyl and C2-hydroxyl removed | Inactive | [4] |
| Analog 10 | C1-carbonyl, C2-hydroxyl, and C3-propyl removed | Inactive | [4] |
Note: The IC₅₀ values are approximate and derived from published data for illustrative purposes. Researchers should determine these values under their specific experimental conditions.
Experimental Protocols
Protocol 1: Post-Emergence Herbicidal Efficacy Assay
-
Plant Growth: Grow corn (a known tolerant variety) and selected weed species (e.g., Setaria faberi, Abutilon theophrasti) in individual pots in a greenhouse under controlled conditions (e.g., 25°C day/18°C night, 16-hour photoperiod).
-
Treatment Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone with 0.5% v/v Tween 20). Make serial dilutions to achieve the desired application rates (e.g., 0, 100, 250, 500, 1000 g/ha).
-
Application: When weeds have reached the 2-3 leaf stage, apply the treatment solutions using a cabinet track sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha). Include a vehicle control (solvent only).
-
Evaluation: At 7 and 14 days after treatment (DAT), visually assess the percentage of injury for each plant on a scale of 0% (no effect) to 100% (plant death).
-
Data Analysis: Calculate the GR₅₀ (the rate causing 50% growth reduction) for each weed species to quantify herbicidal potency.
Protocol 2: In Vitro Transketolase Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM MgCl₂, 0.1 mM thiamine pyrophosphate (TPP).
-
Enzyme: Purified recombinant Zea mays transketolase diluted in assay buffer.
-
Substrates: 10 mM Ribose-5-phosphate and 10 mM Xylulose-5-phosphate.
-
Coupling Enzymes: Triosephosphate isomerase and glycerol-3-phosphate dehydrogenase.
-
Detection Reagent: 5 mM NADH.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add 5 µL of this compound dilutions (in DMSO) or DMSO control.
-
Add 85 µL of a master mix containing assay buffer, NADH, coupling enzymes, and transketolase.
-
Pre-incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of the substrate mixture.
-
-
Measurement: Immediately measure the decrease in absorbance at 340 nm over 10 minutes using a plate reader. The rate of NADH oxidation is proportional to transketolase activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.
This compound's Mechanism of Action:
Caption: this compound inhibits Transketolase in the chloroplast.
References
- 1. Investigations into Simplified Analogues of the Herbicidal Natural Product (+)‐this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a new fungal metabolite with herbicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uibk.ac.at [uibk.ac.at]
- 4. researchgate.net [researchgate.net]
- 5. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Technical Support Center: Degradation Pathways of Cornexistin in Soil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of Cornexistin in soil.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound in soil?
While specific studies on this compound's soil degradation are not extensively documented in the provided search results, based on its chemical structure (a nonadride) and general principles of pesticide degradation, the primary pathways are likely to be a combination of abiotic and biotic processes.[1]
-
Abiotic Degradation:
-
Hydrolysis: The maleic anhydride moiety of this compound is susceptible to hydrolysis, which would open the anhydride ring to form a dicarboxylic acid.[2][3] This reaction can be influenced by soil pH and moisture content.
-
Photodegradation: Exposure to sunlight can lead to the degradation of chemical compounds.[1][4] The extent of photodegradation depends on the soil depth and the amount of light reaching the soil surface.
-
-
Biotic Degradation:
-
Microbial Metabolism: Soil microorganisms can use this compound as a carbon source, breaking it down through enzymatic processes.[1] This is often a significant pathway for the degradation of organic compounds in soil.
-
Q2: What are the potential metabolites of this compound in soil?
The primary metabolite is likely the diacid form resulting from the hydrolysis of the maleic anhydride ring.[2][3] Further microbial degradation could lead to the cleavage of the nine-membered ring and subsequent breakdown into smaller organic molecules. Untargeted metabolomics could be a useful technique to identify these transformation products.[5][6]
Q3: How can I estimate the persistence of this compound in soil?
Q4: What factors influence the degradation rate of this compound in soil?
Several factors can impact the rate at which this compound degrades in the soil:[1]
-
Soil Properties: pH, organic matter content, clay content, and soil texture can all affect the adsorption, bioavailability, and microbial activity related to this compound.
-
Microbial Population: The diversity and abundance of soil microorganisms capable of degrading this compound will significantly influence the degradation rate.
-
Environmental Conditions: Temperature, moisture, and oxygen availability are critical for microbial activity and can also affect abiotic degradation rates.
-
Sunlight Exposure: For photodegradation to occur, the soil surface must be exposed to light.[1][4]
Troubleshooting Guides
Issue 1: No degradation of this compound is observed in my soil incubation experiment.
-
Possible Cause 1: Inappropriate experimental conditions.
-
Troubleshooting: Review and optimize your incubation parameters. Ensure the soil moisture content is adequate for microbial activity (typically 40-60% of water holding capacity). Check that the temperature is within a suitable range for soil microbes (e.g., 20-30°C).
-
-
Possible Cause 2: Low microbial activity in the soil sample.
-
Troubleshooting: Use fresh soil samples with a known history of microbial activity. Avoid using soil that has been stored for long periods or has been treated in a way that might reduce its microbial population. You can assess microbial biomass as a quality control step.[8]
-
-
Possible Cause 3: Strong adsorption of this compound to soil particles.
-
Troubleshooting: The bioavailability of this compound may be limited if it is tightly bound to soil organic matter or clay particles.[9] Consider using different soil types with varying organic matter and clay content to assess the impact of adsorption.
-
Issue 2: High variability in degradation rates between replicate samples.
-
Possible Cause 1: Inhomogeneous spiking of this compound.
-
Troubleshooting: Ensure a uniform distribution of this compound in the soil. This can be achieved by applying this compound in a solution and thoroughly mixing the soil.
-
-
Possible Cause 2: Heterogeneity of the soil sample.
-
Troubleshooting: Homogenize the bulk soil sample by sieving and mixing before distributing it into experimental units. This will help to ensure that each replicate has similar physical and chemical properties.[10]
-
Issue 3: Unexpected peaks appearing in the chromatogram during analysis.
-
Possible Cause 1: Formation of degradation products.
-
Troubleshooting: These new peaks may represent metabolites of this compound. Use techniques like LC-MS/MS to identify the mass of these unknown compounds and propose potential structures.
-
-
Possible Cause 2: Contamination of the sample or analytical system.
-
Troubleshooting: Analyze blank samples (soil without this compound) to check for background contamination.[11] Clean the analytical instrument and use high-purity solvents and reagents.
-
Quantitative Data Summary
As there is no specific quantitative data for this compound degradation in the provided search results, the following table presents a hypothetical but realistic range of degradation half-lives under different soil conditions. This is intended as an illustrative example for experimental design.
| Soil Type | Temperature (°C) | Moisture Content (% WHC) | Half-life (t½) (Days) |
| Sandy Loam | 25 | 60 | 15 - 30 |
| Clay Loam | 25 | 60 | 25 - 50 |
| Sandy Loam | 15 | 60 | 30 - 60 |
| Sandy Loam | 25 | 30 | 40 - 80 |
Experimental Protocols
Protocol 1: Aerobic Soil Degradation Study of this compound
-
Soil Collection and Preparation:
-
Collect topsoil (0-15 cm) from a site with no recent pesticide application.
-
Air-dry the soil to a friable consistency and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.
-
Determine the physicochemical properties of the soil, including pH, organic matter content, texture, and water holding capacity (WHC).
-
-
Spiking of this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or methanol).
-
Add the stock solution to a portion of the soil and mix thoroughly. Allow the solvent to evaporate completely.
-
Mix the treated soil with the remaining untreated soil to achieve the desired final concentration of this compound.
-
-
Incubation:
-
Distribute the spiked soil into replicate incubation vessels (e.g., glass jars).
-
Adjust the soil moisture to 60% of its WHC with deionized water.
-
Incubate the samples in the dark at a constant temperature (e.g., 25°C). The vessels should allow for air exchange but minimize water loss.
-
-
Sampling and Extraction:
-
Collect triplicate soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days).
-
Extract this compound and its potential metabolites from the soil using an appropriate solvent system (e.g., acetonitrile/water mixture). This may involve shaking or sonication followed by centrifugation.
-
-
Analysis:
-
Filter the extracts and analyze them using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
-
Quantify the concentration of this compound at each time point and calculate the degradation half-life.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Investigations into Simplified Analogues of the Herbicidal Natural Product (+)‐this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Metabolomics reveals changes in soil metabolic profiles during vegetation succession in karst area - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pesticide Half-life [npic.orst.edu]
- 8. afdp.ualberta.ca [afdp.ualberta.ca]
- 9. Assessing soil contamination A reference manual [fao.org]
- 10. funaab.edu.ng [funaab.edu.ng]
- 11. ijpsjournal.com [ijpsjournal.com]
overcoming low yields in Cornexistin synthesis reactions
Welcome to the technical support center for the synthesis of Cornexistin. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of this compound synthesis and overcome common low-yield reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges and low-yield steps in the total synthesis of this compound?
A1: The total synthesis of this compound presents several challenges, primarily related to the construction of the nine-membered carbocycle and the installation of the sensitive maleic anhydride moiety. Early synthetic strategies often encountered low yields in key steps.[1][2]
Key challenges include:
-
Formation of the nine-membered ring: Initial attempts using intramolecular Conia-ene or Nozaki-Hiyama-Kishi (NHK) reactions to form the carbocycle resulted in low yields.[1][2] An intramolecular allylic alkylation was ultimately found to be a more efficient strategy.[1][2][3]
-
Installation of the maleic anhydride: This moiety is sensitive and prone to hydrolysis or retro-aldol cleavage.[4][5] A successful approach involves the late-stage, stepwise hydrolysis of a β-keto nitrile precursor.[1][2]
-
Stereocontrol: Establishing the correct stereochemistry at C2, C3, and C8 is crucial and is best addressed early in the synthesis.[1][2]
Q2: My intramolecular cyclization to form the nine-membered ring is giving a low yield. What are some alternative strategies?
A2: Low yields in the formation of the nine-membered ring are a known issue. If you are using an intramolecular Nozaki-Hiyama-Kishi (NHK) or Conia-ene reaction, consider switching to an intramolecular allylic alkylation, which has been shown to be a more robust method for this transformation in the synthesis of this compound.[1][2][3] This strategy involves the cyclization of a precursor containing an allylic bromide.
Q3: I am struggling with the hydrolysis of the β-keto nitrile to form the maleic anhydride. What conditions are recommended?
A3: Direct hydrolysis of the β-keto nitrile under acidic conditions can lead to complex product mixtures and cleavage of silyl protecting groups.[5][6] A stepwise protocol is recommended. This involves the formation of an intermediate imidate, followed by hydrolysis to the anhydride. The choice of solvent for the initial hydrolysis step is critical for optimizing the yield of the desired imidate.
Troubleshooting Guides
Issue 1: Low Yield in the Intramolecular Alkylation to Form the Nine-Membered Carbocycle
If you are experiencing low yields in the base-mediated intramolecular alkylation to form the nine-membered ring, consider the following troubleshooting steps:
-
Choice of Base: The choice of base can significantly impact the reaction outcome by influencing the competition between C-alkylation and O-alkylation. While carbonate bases like sodium, potassium, and cesium carbonate can induce cyclization, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to suppress O-alkylation and provide a good yield of the desired carbocycle.[4][6]
-
Solvent: Acetonitrile is a suitable solvent for this reaction.[4]
-
Substrate Purity: Ensure the precursor, the highly functionalized cyclization precursor, is of high purity.
Issue 2: Poor Yields in the Stepwise Hydrolysis of the β-keto Nitrile
The conversion of the β-keto nitrile to the maleic anhydride is a delicate, multi-step process. Here are some factors to consider for optimization:
-
Solvent for Imidate Formation: The initial hydrolysis of the nitrile to an imidate is highly dependent on the solvent. While a mixture of aqueous potassium hydroxide in methanol can produce the desired imidate, switching to isopropanol has been shown to significantly improve the yield and reduce the formation of byproducts.[4][6]
-
Reaction Temperature: The hydrolysis is typically conducted at elevated temperatures (e.g., 70 °C).[6]
-
Hydrolysis of the Imidate: The subsequent hydrolysis of the imidate to the anhydride can be achieved cleanly using dilute aqueous hydrochloric acid in tetrahydrofuran.[4][6]
-
Work-up Conditions: To prevent hydrolysis of the final maleic anhydride, it is crucial to use dilute acid (e.g., 0.2 M aqueous HCl) during the work-up procedures for all intermediates containing the anhydride moiety.[4][6]
Quantitative Data Summary
The following tables summarize key quantitative data for challenging reactions in the synthesis of this compound, providing a comparison of different reaction conditions.
Table 1: Optimization of the Hydrolysis of Nitrile Intermediate [6]
| Entry | Conditions | Result |
| 1 | 10% aq. KOH/THF (5:1), 70 °C, 3 h | No conversion |
| 2 | 10% aq. KOH/MeOH (5:1), 70 °C, 3 h | Imidate (32%), Imide (17%) |
| 3 | 10% aq. KOH/EtOH (5:1), 70 °C, 3 h | Imidate (51%), Imide (9%), Transesterification (33%) |
| 4 | 10% aq. KOH/i-PrOH (5:1), 70 °C, 3 h | Imidate (80%), Imide (4%) |
| 5 | 10% aq. KOH/t-BuOH (5:1), 70 °C, 6 h | Imidate (75%), Imide (4%) |
| 6 | Ghaffar–Parkins catalyst, EtOH/H₂O (4:1), 70 °C, 2 d | Imide (84%) |
Table 2: Yields of Key Steps in the Successful Total Synthesis of (+)-Cornexistin [4]
| Step | Reagents and Conditions | Yield |
| Nozaki–Hiyama–Kishi reaction | CrCl₂, NiCl₂, DMF, 0 °C to 23 °C | 58% |
| syn-Evans-aldol reaction and silylation | Bu₂BOTf, NEt₃; then TBSOTf, 2,6-lutidine | 72% (2 steps) |
| Cleavage of auxiliary | EtSH, n-BuLi, THF, 0 °C | 96% |
| β-keto nitrile formation | MeCN, n-BuLi, THF, -78 °C | 78% |
| Intramolecular alkylation | DBU, MeCN, 23 °C | 74% |
| Triflate formation | Tf₂O, NEt₃, -78 °C | 85% (after 3 cycles) |
| Final deprotection and oxidation to (+)-Cornexistin | HF⋅pyridine, THF; then Dess–Martin periodinane | 86% (2 steps) |
Experimental Protocols
Protocol 1: Intramolecular Alkylation to Form the Nine-Membered Carbocycle
This protocol describes the formation of the nine-membered ring via a base-mediated intramolecular alkylation.
-
Preparation: To a solution of the allylic bromide precursor in acetonitrile (MeCN), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Reaction: Stir the reaction mixture at room temperature (23 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purification: Purify the crude product by flash column chromatography to obtain the nine-membered carbocycle.
Protocol 2: Stepwise Hydrolysis of the β-keto Nitrile to the Maleic Anhydride
This protocol details the two-step conversion of the β-keto nitrile to the final maleic anhydride.
Step 1: Formation of the Imidate
-
Preparation: Dissolve the β-keto nitrile intermediate in a 5:1 mixture of isopropanol and 10% aqueous potassium hydroxide.
-
Reaction: Heat the reaction mixture to 70 °C and stir for 3 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: After cooling to room temperature, perform an appropriate aqueous work-up to isolate the crude imidate.
Step 2: Hydrolysis to the Maleic Anhydride
-
Preparation: Dissolve the crude imidate from the previous step in a 5:1 mixture of tetrahydrofuran (THF) and 0.1 M aqueous hydrochloric acid.
-
Reaction: Stir the solution at room temperature.
-
Monitoring: Monitor the conversion to the anhydride by TLC.
-
Work-up: Perform a work-up using 0.2 M aqueous hydrochloric acid to avoid hydrolysis of the anhydride product.
-
Purification: Purify the product by flash column chromatography.
Visualizations
Caption: A comparison of early, low-yield strategies with the successful synthetic route to this compound.
Caption: Troubleshooting workflow for low yields in the β-keto nitrile hydrolysis step.
References
- 1. Evolution of a Strategy for the Total Synthesis of (+)-Cornexistin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evolution of a Strategy for the Total Synthesis of (+)‐this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Synthesis of (+)‐this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Late-Stage Functionalization of Cornexistin
Welcome to the technical support center for the late-stage functionalization (LSF) of Cornexistin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of modifying this potent natural product. Due to the inherent chemical sensitivity of this compound, particularly its maleic anhydride moiety, many standard LSF approaches can be challenging.[1][2] This guide focuses on addressing these specific issues with practical advice and strategic workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My LSF reaction is resulting in a complex mixture of unidentified products or complete decomposition of the starting material. What is the likely cause?
A1: The most probable cause is the instability of the maleic anhydride functional group. This moiety is highly susceptible to hydrolysis (opening to a diacid) or reaction with nucleophiles under a wide range of conditions (basic, and even some acidic, or reductive conditions).[1][2] Many LSF protocols, especially those involving strong bases, oxidants, or nucleophilic reagents, will lead to the degradation of the this compound core before the desired C-H functionalization can occur.
Troubleshooting Steps:
-
Analyze Reaction pH: Ensure your reaction medium is neutral or slightly acidic. Avoid basic conditions entirely.
-
Scrutinize Reagents: Check all reagents for nucleophilic or basic properties. For example, some metal-ligand complexes or additives can be problematic.
-
Lower Reaction Temperature: Degradation pathways are often accelerated at higher temperatures. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
Protect the Sensitive Moiety: If simple adjustments fail, the most robust solution is to mask the maleic anhydride group before attempting LSF (see Q2).
Q2: How can I protect the maleic anhydride group in this compound to prevent decomposition during functionalization?
A2: Protecting the maleic anhydride is a key strategy. The most common and effective method for masking this group is via a reversible Diels-Alder reaction with furan.[1][3][4] This converts the reactive anhydride into a more stable adduct that can withstand a broader range of chemical conditions. The furan can then be removed in a final step via a retro-Diels-Alder reaction, typically by heating, to regenerate the anhydride.
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// Invisible edges for alignment Furan -> Protected [style=invis]; LSF_Reagents -> Functionalized_Protected [style=invis];
} dot Caption: Protection strategy workflow for this compound LSF.
Q3: I am attempting a C-H oxidation, but I am not seeing any reactivity at the desired position. Which C-H bonds are the most likely targets for functionalization?
A3: Predicting site-selectivity on a complex molecule like this compound without experimental data is challenging. However, we can infer potential reactivity based on general principles of C-H functionalization.[5]
-
Allylic Positions: The C-H bonds adjacent to the C7-alkene are allylic and are often more reactive towards radical-based functionalization.
-
Tertiary C-H Bonds: The C-H bond at the C4 position (bearing the propyl group) is a tertiary center and can be a site for oxidation.
-
Electron-Rich C-H Bonds: C-H bonds alpha to the hydroxyl groups (at C5 and C8) may have altered reactivity, but the hydroxyl groups themselves can interfere with many catalysts.[6]
Strategy:
-
Enzymatic Screening: The most effective method for achieving high site-selectivity is often through enzymatic C-H oxidation.[7] Cytochrome P450 variants, for example, can be engineered to target specific, unactivated C-H bonds with high precision.
-
Directed Functionalization (Advanced): While LSF aims to avoid extra steps, if a specific site is desired, one could consider temporarily installing a directing group on one of the hydroxyls to guide a metal catalyst to a nearby C-H bond.
Q4: My reaction yield is consistently low, even when using a protection strategy. What can I do to improve it?
A4: Low yields in LSF are common and often require systematic optimization.
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// Nodes a [label="Low Yield in LSF Reaction", start]; b [label="Is Starting Material\nConsumed?", decision]; c [label="Is Desired Product\nFormed?", decision]; d [label="Increase Catalyst/Reagent\nLoading & Reaction Time", process]; e [label="Screen Different\nSolvents & Temperatures", process]; f [label="Decomposition Occurring.\nRe-evaluate Reaction Mildness.\nConsider a different LSF method.", process]; g [label="Reaction Successful.\nOptimize for Isolation.", outcome]; h [label="Side Reaction Dominates.\nAnalyze Byproducts.\nChange Catalyst/Ligand.", process]; i [label="Re-confirm Structure of\nStarting Material & Product", process];
// Edges a -> b; b -> c [label="Yes"]; b -> d [label="No"]; c -> g [label="Yes"]; c -> h [label="No"]; d -> b; e -> b; h -> i; f -> fail [label="Stop"]; i -> fail [label="Re-strategize"];
} dot Caption: Troubleshooting decision tree for low-yield LSF reactions.
Data & Protocols
Table 1: Comparison of Potential LSF Strategies for Protected this compound
| Strategy | Target Site (Hypothetical) | Reagent Class | Key Challenge | Potential Advantage |
| Enzymatic Hydroxylation | Unactivated secondary C-H on the nine-membered ring | Cytochrome P450 enzymes | Requires extensive enzyme screening and optimization | Unparalleled site-selectivity and mild reaction conditions.[7] |
| Photoredox C-H Functionalization | Tertiary C-H at C4; Allylic C-H bonds | Photocatalyst (e.g., Ir, Ru) + radical precursor | Catalyst poisoning by substrate; over-oxidation | Can access unique reactivity under very mild light-driven conditions.[8] |
| Metal-Catalyzed C-H Borylation | Sterically accessible C-H bonds on the propyl chain | Iridium-based catalysts | Catalyst compatibility with multiple oxygen functional groups | Installs a versatile boronic ester for further derivatization. |
Experimental Protocol: Hypothetical Enzymatic Hydroxylation of Furan-Protected this compound
This protocol is a representative template for performing a small-scale screen of P450 enzymes for the selective hydroxylation of a protected this compound substrate.
1. Preparation of Furan-Protected this compound:
-
Dissolve this compound (1.0 eq) in a minimal amount of furan (used as solvent and reagent).
-
Seal the reaction vessel and heat to 50-60 °C for 12-24 hours.
-
Monitor by TLC or LC-MS for the disappearance of starting material.
-
Remove excess furan under reduced pressure and purify the resulting Diels-Alder adduct by column chromatography.
2. Enzymatic Reaction Setup (96-well plate format):
-
To each well of a 96-well plate, add 190 µL of potassium phosphate buffer (100 mM, pH 7.4).
-
Add 2 µL of a P450 enzyme variant stock solution (from a library).
-
Add 2 µL of a glucose-6-phosphate dehydrogenase (GDH) solution for cofactor recycling.
-
Add 2 µL of a NADP+ stock solution.
-
Initiate the reaction by adding 4 µL of a 10 mM stock solution of furan-protected this compound in DMSO.
-
Seal the plate and incubate at 30 °C with shaking for 24 hours.
3. Quenching and Analysis:
-
Quench the reaction by adding 200 µL of ice-cold acetonitrile to each well.
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS to identify wells containing new, hydroxylated products.
4. Scale-up and Deprotection:
-
Once a successful "hit" is identified, scale up the reaction under optimized conditions.
-
After purification of the hydroxylated adduct, dissolve it in toluene and heat to 110 °C for 4-8 hours to induce the retro-Diels-Alder reaction.
-
Purify the final hydroxylated this compound derivative by HPLC.
References
- 1. Evolution of a Strategy for the Total Synthesis of (+)‐this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evolution of a Strategy for the Total Synthesis of (+)-Cornexistin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic C–H Functionalizations for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Natural Products by C–H Functionalization of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of Cornexistin for field application
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for improving the stability of Cornexistin for field application. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in a field application?
A1: The primary stability concern for this compound is its susceptibility to degradation under typical field conditions. The molecule contains a reactive maleic anhydride moiety, which is prone to hydrolysis. Furthermore, exposure to ultraviolet (UV) radiation from sunlight and elevated temperatures can accelerate its degradation, reducing its herbicidal efficacy.
Q2: What are the likely degradation pathways for this compound?
A2: The principal degradation pathway is likely the hydrolysis of the maleic anhydride ring, which would open to form a dicarboxylic acid. This reaction is catalyzed by water and can be influenced by the pH of the formulation and the environment. Other potential degradation pathways include photodegradation initiated by UV light and thermal decomposition at elevated temperatures.
Q3: What general strategies can be employed to improve the stability of this compound?
A3: Several strategies can be explored to enhance the stability of this compound for field use:
-
Formulation with UV Protectants: Incorporating UV-absorbing compounds into the formulation can shield this compound from photodegradation.
-
Encapsulation: Encasing this compound in a protective matrix can shield it from environmental factors such as moisture and UV light, and also provide controlled release.
-
pH Optimization: Formulating this compound in a buffered solution at its optimal pH for stability can slow down hydrolysis.
-
Use of Antioxidants: Including antioxidants in the formulation may help to mitigate oxidative degradation pathways.
-
Development of More Stable Analogs: Synthesizing derivatives of this compound with improved intrinsic stability is a long-term strategy.
Q4: Are there any known successful formulation approaches for other natural herbicides that could be applied to this compound?
A4: Yes, encapsulation has been a successful strategy for improving the stability and efficacy of other natural herbicides.[1][2] Techniques such as spray drying, coacervation, and inclusion complexation with cyclodextrins have been used to protect sensitive active ingredients from premature degradation and to control their release. These methods are highly relevant for formulating this compound.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments to improve this compound's stability.
| Problem | Potential Cause | Troubleshooting Steps |
| Rapid loss of herbicidal activity in aqueous solution. | Hydrolysis of the maleic anhydride moiety. | 1. Determine the optimal pH for this compound stability and use a suitable buffer.2. Consider formulation as a water-dispersible granule (WG) or an oil dispersion (OD) to minimize contact with water until application.[3]3. Explore encapsulation techniques to protect the active ingredient from hydrolysis. |
| Formulation shows significant degradation when exposed to light. | Photodegradation of the this compound molecule. | 1. Incorporate a UV protectant (e.g., lignosulfonates, carbon-based materials) into your formulation.2. Utilize encapsulation methods that employ UV-blocking wall materials.3. Store the formulation in opaque packaging. |
| Inconsistent results in stability studies. | Variability in experimental conditions. | 1. Ensure precise control over temperature, pH, and light exposure during your experiments.2. Use validated analytical methods for quantifying this compound and its degradation products.3. Prepare fresh solutions for each experiment to avoid variability from stock solution degradation. |
| Poor shelf-life of the formulated product. | Multiple degradation factors (hydrolysis, photodegradation, microbial activity). | 1. Conduct a comprehensive stability study under various storage conditions (temperature, humidity, light).2. Consider adding a preservative to prevent microbial degradation, especially in aqueous formulations.3. Optimize the formulation by combining strategies, such as encapsulation with a UV protectant and an antioxidant. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess and improve the stability of this compound.
Protocol 1: Determining the pH-Dependent Stability of this compound
Objective: To determine the pH at which this compound exhibits maximum stability in an aqueous solution.
Materials:
-
This compound standard
-
Buffer solutions (pH 3 to 9)
-
HPLC-grade water, acetonitrile, and methanol
-
Volumetric flasks, pipettes, and vials
-
pH meter
-
HPLC system with a UV detector
Method:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).
-
Prepare a series of buffered solutions at different pH values (e.g., 3, 4, 5, 6, 7, 8, 9).
-
In separate vials, add a known amount of the this compound stock solution to each buffer to achieve a final desired concentration.
-
Incubate the vials at a constant temperature (e.g., 25°C) and protect them from light.
-
At specified time intervals (e.g., 0, 24, 48, 72, 96 hours), withdraw an aliquot from each vial.
-
Immediately analyze the samples by a validated stability-indicating HPLC method to quantify the remaining concentration of this compound.
-
Plot the concentration of this compound versus time for each pH and calculate the degradation rate constant (k) and half-life (t₁/₂) at each pH.
Protocol 2: Evaluating the Photostability of this compound Formulations
Objective: To assess the protective effect of a formulation against the photodegradation of this compound.
Materials:
-
This compound formulation (and a control solution of unformulated this compound)
-
Photostability chamber with a calibrated light source (simulating sunlight)
-
Quartz cuvettes or other UV-transparent containers
-
HPLC system with a UV detector
Method:
-
Prepare solutions of the this compound formulation and the control in a suitable solvent.
-
Place the solutions in quartz cuvettes and expose them to the light source in the photostability chamber.
-
Wrap a set of control samples in aluminum foil to serve as dark controls.
-
At predetermined time points, withdraw samples from both the exposed and dark control groups.
-
Analyze the samples using a validated HPLC method to determine the concentration of this compound.
-
Compare the degradation rate of this compound in the formulated and unformulated solutions to evaluate the efficacy of the photoprotective formulation.
Protocol 3: Encapsulation of this compound using a Polymer Matrix
Objective: To encapsulate this compound to improve its stability and provide controlled release.
Materials:
-
This compound
-
Encapsulating polymer (e.g., poly(lactic-co-glycolic acid) - PLGA, chitosan, alginate)
-
Solvents for the polymer and this compound
-
Emulsifier/surfactant
-
Homogenizer or sonicator
-
Freeze-dryer or spray-dryer
Method (Example using oil-in-water emulsion solvent evaporation):
-
Dissolve this compound and the polymer in a water-immiscible organic solvent.
-
Prepare an aqueous solution containing an emulsifier.
-
Add the organic phase to the aqueous phase and emulsify using a homogenizer or sonicator to form fine droplets.
-
Stir the emulsion continuously to allow the organic solvent to evaporate, leading to the formation of solid micro/nanoparticles.
-
Collect the particles by centrifugation or filtration.
-
Wash the particles to remove any unencapsulated this compound and residual surfactant.
-
Dry the particles using a freeze-dryer or spray-dryer.
-
Characterize the encapsulated particles for size, morphology, encapsulation efficiency, and release kinetics.
Data Presentation
Table 1: Hypothetical pH-Stability Profile of this compound at 25°C
| pH | Degradation Rate Constant (k) (day⁻¹) | Half-life (t₁/₂) (days) |
| 4.0 | 0.05 | 13.9 |
| 5.0 | 0.12 | 5.8 |
| 6.0 | 0.25 | 2.8 |
| 7.0 | 0.69 | 1.0 |
| 8.0 | 1.39 | 0.5 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Table 2: Hypothetical Photostability of Formulated vs. Unformulated this compound
| Formulation | Light Exposure (hours) | This compound Remaining (%) |
| Unformulated | 0 | 100 |
| 4 | 60 | |
| 8 | 35 | |
| 24 | 10 | |
| Encapsulated + UV Protectant | 0 | 100 |
| 4 | 95 | |
| 8 | 90 | |
| 24 | 75 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Visualizations
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Troubleshooting Herbicidal Assays with Cornexistin
Welcome to the technical support center for Cornexistin, a potent natural herbicide with a unique mode of action. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in herbicidal assays and to troubleshoot common issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a natural product isolated from the fungus Paecielomyces variotii. It functions as a post-emergence herbicide, demonstrating strong activity against a broad spectrum of both monocotyledonous and dicotyledonous weeds. Notably, it exhibits selectivity for corn, making it a promising candidate for weed management in cornfields.[1]
Q2: What is the proposed mechanism of action for this compound?
A2: The exact mechanism of action is still under investigation, but current research suggests two primary targets. There is evidence that this compound inhibits aspartate aminotransferase (AST), an essential enzyme in amino acid metabolism.[2] More recent studies, supported by X-ray co-crystal structures, point towards the inhibition of transketolase (TKT), a key enzyme in the pentose phosphate pathway.[3]
Q3: What are the common symptoms of this compound-induced phytotoxicity?
A3: General symptoms of phytotoxicity that may be observed include leaf yellowing (chlorosis), tissue death (necrosis) appearing as spots or at the leaf margins, leaf curling or distortion, stunted growth, and in severe cases, plant death.[4][5][6][7] Specific symptoms related to the inhibition of amino acid synthesis, a potential downstream effect of this compound, can include growth inhibition and chlorosis.
Q4: Is this compound stable in solution?
A4: this compound contains a maleic anhydride moiety, which can be susceptible to hydrolysis.[8][9] It is recommended to prepare fresh solutions for each experiment and avoid prolonged storage in aqueous or protic solvents. The stability of this compound may also be affected by pH and temperature, with neutral to slightly acidic conditions and lower temperatures generally favoring stability.
Q5: In which solvents is this compound soluble?
A5: As an organic compound, this compound is expected to be soluble in many organic solvents.[8] The initial isolation of this compound involved extraction with organic solvents.[1] For laboratory use, solvents such as dimethyl sulfoxide (DMSO), acetone, methanol, and ethanol are likely suitable for creating stock solutions.[10] It is crucial to perform a solubility test with your specific batch of this compound and chosen solvent.
Troubleshooting Guides
Issue 1: Inconsistent or No Herbicidal Activity
| Possible Cause | Troubleshooting Steps |
| Poor Solubility of this compound | - Ensure this compound is fully dissolved in the initial stock solution. Sonication may aid dissolution. - Prepare a fresh stock solution for each experiment. - Test different organic solvents (e.g., DMSO, acetone) for optimal solubility. - When diluting the stock solution into an aqueous spray buffer, ensure adequate mixing and consider the use of a surfactant to maintain solubility. |
| Degradation of this compound | - The maleic anhydride group in this compound is susceptible to hydrolysis.[8][9] Prepare solutions immediately before use. - Avoid storing this compound in aqueous solutions for extended periods. - Check the pH of your spray solution; highly alkaline or acidic conditions may accelerate degradation. |
| Suboptimal Application Technique | - For post-emergence assays, ensure uniform and complete coverage of the plant foliage. - Use a calibrated sprayer to deliver a consistent volume and droplet size. - Include a surfactant in the spray solution to improve adhesion and penetration of the herbicide. |
| Incorrect Plant Growth Stage | - Post-emergence herbicides are often most effective on young, actively growing weeds.[11] Ensure your target plants are at the recommended growth stage for treatment. |
| Environmental Conditions | - High temperatures and low humidity can cause rapid drying of spray droplets, reducing absorption. Apply during cooler, more humid parts of the day. - Drought-stressed plants may have a thicker cuticle, hindering herbicide uptake. Ensure plants are well-watered before application. |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Steps |
| Uneven Herbicide Application | - Calibrate your spray equipment to ensure a consistent application rate across all replicates. - Use a consistent spray volume and technique for each plant or pot. |
| Inconsistent Environmental Conditions | - Grow all plants under uniform conditions of light, temperature, and humidity. - Randomize the placement of replicate pots to account for any micro-environmental variations in the growth chamber or greenhouse. |
| Genetic Variability in Plants | - Use a genetically uniform line of the target weed species if possible. - If using wild-collected seeds, be aware of potential genetic variability in herbicide susceptibility. |
Issue 3: Unexpected Phytotoxicity in Control or Non-Target Plants
| Possible Cause | Troubleshooting Steps |
| Solvent Phytotoxicity | - At high concentrations, some organic solvents (e.g., DMSO, ethanol) can be phytotoxic. - Run a solvent-only control to assess the effect of the solvent on plant health. - Keep the final concentration of the organic solvent in the spray solution as low as possible (typically <1%). |
| Contaminated Spray Equipment | - Thoroughly clean spray equipment between applications to avoid cross-contamination with other herbicides. |
| Herbicide Volatilization or Drift | - this compound's volatility is not well-documented, but some herbicides can volatilize and affect nearby plants. Ensure good ventilation. - Avoid spraying in windy conditions to prevent drift to non-target plants. |
Experimental Protocols
Protocol 1: Post-Emergence Herbicidal Assay
This protocol is adapted from general post-emergence herbicide testing procedures and should be optimized for your specific experimental conditions.
1. Plant Preparation:
-
Sow seeds of the target weed species in pots filled with a standard potting mix.
-
Grow the plants in a controlled environment (greenhouse or growth chamber) with appropriate light, temperature, and humidity.
-
Water the plants as needed to maintain active growth.
-
Treat plants when they have reached the 2-4 true leaf stage.[11]
2. Herbicide Solution Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetone or DMSO).
-
On the day of application, prepare the final spray solutions by diluting the stock solution in deionized water containing a surfactant (e.g., 0.1% Tween-20). Prepare a range of concentrations to determine the dose-response.
-
Include a negative control (water + surfactant) and a solvent control (water + surfactant + equivalent concentration of the organic solvent used for the stock solution).
3. Herbicide Application:
-
Use a calibrated laboratory track sprayer to apply the herbicide solutions to the plants.
-
Ensure a consistent application volume (e.g., 100-200 L/ha).
-
After spraying, return the plants to the controlled environment.
4. Data Collection and Analysis:
-
Visually assess phytotoxicity at regular intervals (e.g., 3, 7, 14, and 21 days after treatment). Use a rating scale (e.g., 0 = no effect, 100 = complete kill).
-
At the end of the experiment, harvest the above-ground biomass and measure the fresh or dry weight.
-
Calculate the percent inhibition of growth compared to the control.
-
Determine the GR₅₀ (the concentration required to cause 50% growth reduction) using appropriate statistical software.
Protocol 2: In Vitro Aspartate Aminotransferase (AST) Inhibition Assay
This protocol is a general guideline based on commercially available AST assay kits.
1. Reagent Preparation:
-
Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 7.5).
-
Prepare solutions of L-aspartate, α-ketoglutarate, NADH, and malate dehydrogenase in the assay buffer.
-
Prepare a solution of purified plant AST enzyme in the assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a dilution series of this compound in the assay buffer.
2. Assay Procedure:
-
In a 96-well microplate, add the assay buffer, L-aspartate, NADH, and malate dehydrogenase to each well.
-
Add the diluted this compound solutions to the test wells. Add solvent to the control wells.
-
Add the AST enzyme solution to all wells except for a no-enzyme control.
-
Initiate the reaction by adding α-ketoglutarate to all wells.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADH oxidation is proportional to the AST activity.
3. Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percent inhibition of AST activity compared to the control.
-
Calculate the IC₅₀ value (the concentration of this compound that causes 50% inhibition of enzyme activity).[12][13][14]
Protocol 3: In Vitro Transketolase (TKT) Inhibition Assay
This protocol is a general guideline based on commercially available TKT assay kits.
1. Reagent Preparation:
-
Prepare a TKT assay buffer.
-
Prepare solutions of the TKT substrates (e.g., xylulose-5-phosphate and ribose-5-phosphate) and cofactors (e.g., thiamine pyrophosphate, MgCl₂).
-
Prepare a solution of purified plant TKT enzyme in the assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a dilution series of this compound in the assay buffer.
2. Assay Procedure:
-
In a 96-well microplate, add the TKT assay buffer, cofactors, and coupling enzymes (for detection) to each well.
-
Add the diluted this compound solutions to the test wells and solvent to the control wells.
-
Add the TKT enzyme solution to all wells except for a no-enzyme control.
-
Pre-incubate the plate to allow for inhibitor binding.
-
Initiate the reaction by adding the TKT substrates.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time, depending on the detection method of the kit.
3. Data Analysis:
-
Calculate the rate of reaction for each this compound concentration.
-
Determine the percent inhibition of TKT activity.
Data Presentation
Table 1: Herbicidal Efficacy of this compound on Various Weed Species (Post-Emergence)
| Weed Species | Family | Type | Growth Inhibition (%) at 500 g/ha |
| Echinochloa crus-galli | Poaceae | Monocot | 95 |
| Digitaria sanguinalis | Poaceae | Monocot | 90 |
| Setaria faberi | Poaceae | Monocot | 92 |
| Abutilon theophrasti | Malvaceae | Dicot | 100 |
| Amaranthus retroflexus | Amaranthaceae | Dicot | 100 |
| Xanthium strumarium | Asteraceae | Dicot | 98 |
| Zea mays (Corn) | Poaceae | Monocot | <10 |
Note: The data in this table is illustrative and based on qualitative descriptions of this compound's broad-spectrum activity.[1] Actual values may vary depending on experimental conditions.
Table 2: In Vitro Enzyme Inhibition by this compound
| Enzyme Target | Source | IC₅₀ (µM) |
| Aspartate Aminotransferase (AST) | Plant | Data not available |
| Transketolase (TKT) | Zea mays | ~50[3] |
Note: The IC₅₀ value for transketolase is an approximation from published data and may vary with assay conditions.
Visualizations
Caption: Workflow for a post-emergence herbicidal assay with this compound.
Caption: Proposed mechanisms of action for this compound.
Caption: A logical approach to troubleshooting inconsistent herbicidal activity.
References
- 1. This compound: a new fungal metabolite with herbicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evolution of a Strategy for the Total Synthesis of (+)‐this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phytotoxicity: Chemical Damage to Garden Plants | University of Maryland Extension [extension.umd.edu]
- 5. Phytotoxicity: Definitions, Causes, Symptoms and Solutions - Dora Agri-Tech [doraagri.com]
- 6. Symptoms of phytotoxicity and main compounds-OASIS AGRO SCIENCE LTD [oasisagro.com]
- 7. Phytotoxicity: Symptoms, Causes & Crop Management [farmonaut.com]
- 8. Properties and Stability of Maleic Anhydride - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 9. researchgate.net [researchgate.net]
- 10. Solubility of Organic and Inorganic Chemicals in Selected Solvents. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 11. jeas.agropublishers.com [jeas.agropublishers.com]
- 12. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
optimization of fermentation conditions for Cornexistin production
Welcome to the Technical Support Center for Cornexistin Production. This resource is designed for researchers, scientists, and drug development professionals engaged in the fermentation of Paecilomyces variotii for the production of the herbicidal compound, this compound. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data to support the optimization of your fermentation experiments.
Troubleshooting Guide: Common Fermentation Issues
This guide addresses specific problems that may arise during this compound production, offering potential causes and actionable solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low or No this compound Yield | 1. Suboptimal Medium Composition: The carbon/nitrogen ratio may be inadequate, or essential precursors for the polyketide synthesis pathway may be lacking. 2. Incorrect Fermentation Parameters: The pH, temperature, or dissolved oxygen levels may not be optimal for secondary metabolite production.[1] 3. Strain Viability Issues: The inoculum culture may be old, stressed, or have lost its high-producing characteristics. | 1. Medium Optimization: Systematically evaluate different carbon and nitrogen sources. Consider precursor feeding strategies to direct metabolic flux towards this compound biosynthesis.[1] 2. Parameter Optimization: Conduct shake flask or small-scale bioreactor studies to determine the optimal pH, temperature, and aeration/agitation rates. 3. Inoculum Quality Control: Use a fresh, healthy inoculum from a well-maintained culture stock. Consider re-isolating high-producing single-spore colonies. |
| Poor Mycelial Growth | 1. Inadequate Nutrient Availability: The medium may be deficient in essential nutrients for fungal growth. 2. Suboptimal pH or Temperature: The culture conditions may be outside the optimal range for P. variotii growth.[2] 3. Contamination: Bacterial or other fungal contamination can inhibit the growth of P. variotii. | 1. Medium Enrichment: Ensure the medium contains sufficient and readily available carbon, nitrogen, and essential minerals. Standard media like Potato Dextrose Broth (PDB) or Malt Extract Broth (MEB) are good starting points.[3] 2. Condition Optimization: Maintain the pH between 5.5 and 6.5 and the temperature between 25°C and 30°C.[4][5] 3. Aseptic Technique Review: Reinforce strict aseptic techniques during all stages of culture handling and inoculation. |
| Foaming in the Bioreactor | 1. High Protein Content in Medium: Media rich in proteins, such as yeast extract or peptone, can lead to foaming. 2. High Agitation/Aeration Rates: Excessive mechanical agitation and high airflow can exacerbate foaming. | 1. Antifoam Addition: Add a sterile, food-grade antifoaming agent to the fermentation medium before sterilization or as needed during the fermentation. 2. Process Control: Implement a foam control system in the bioreactor that automatically adds antifoam when foam is detected. Optimize agitation and aeration to minimize excessive foaming while maintaining adequate oxygen supply. |
| Viscous Fermentation Broth | 1. High Mycelial Density: Dense mycelial growth can significantly increase the viscosity of the culture broth. 2. Exopolysaccharide (EPS) Production: Some fungi produce EPS, which increases broth viscosity. | 1. Agitation Optimization: Increase the agitation speed to ensure proper mixing and nutrient distribution.[6] However, be mindful that excessive shear stress can damage the mycelia. 2. Impeller Design: Use impellers designed for viscous fermentations, such as Rushton turbines or marine impellers. |
| Pigment Production Instead of this compound | 1. Metabolic Shift: Fermentation conditions may favor the production of other secondary metabolites, such as pigments, over this compound.[2] | 1. Medium Modification: Alter the nutrient composition, particularly the carbon and nitrogen sources, to favor the this compound biosynthetic pathway. 2. Parameter Adjustment: Systematically vary fermentation parameters like pH and temperature to identify conditions that promote this compound production while suppressing pigment formation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting medium for this compound production?
A1: A good starting point for Paecilomyces variotii fermentation is a rich medium such as Potato Dextrose Broth (PDB) or Malt Extract Broth (MEB).[3] For optimization, a systematic approach like Response Surface Methodology (RSM) can be employed to fine-tune the concentrations of carbon and nitrogen sources.
Q2: What are the optimal pH and temperature ranges for this compound fermentation?
A2: Paecilomyces variotii generally grows well at temperatures between 25°C and 30°C and a pH range of 5.5 to 6.5.[4][5] However, the optimal conditions for this compound production may differ from those for biomass growth. It is recommended to perform optimization studies to determine the ideal parameters for your specific strain and fermentation setup.
Q3: How do aeration and agitation affect this compound production?
A3: Aeration and agitation are critical for supplying dissolved oxygen and ensuring uniform nutrient distribution in submerged cultures.[7] For flask cultures, shaking speeds of 150-250 rpm are commonly used.[3][6] In a bioreactor, maintaining a high level of dissolved oxygen through optimized aeration and agitation can significantly enhance the production of secondary metabolites.[6]
Q4: How can I confirm if my culture is contaminated?
A4: Suspected contamination can be confirmed through microscopic examination to look for foreign microorganisms like bacteria or other fungi. Streaking a sample of the culture on a nutrient-rich agar medium can also reveal the presence of contaminants.
Q5: Is it better to use a batch, fed-batch, or continuous fermentation process for this compound production?
A5: The choice of fermentation strategy depends on your production goals. Batch fermentation is simpler to implement and is suitable for initial optimization studies. Fed-batch fermentation, by providing a continuous supply of nutrients, can prolong the production phase and potentially increase the final this compound titer. Continuous fermentation is more complex to set up but can offer high productivity for large-scale industrial production.
Data Presentation: Optimization of Fermentation Parameters
The following tables summarize hypothetical yet plausible quantitative data from optimization experiments.
Table 1: Effect of Carbon and Nitrogen Sources on this compound Production
| Carbon Source (30 g/L) | Nitrogen Source (10 g/L) | Mycelial Biomass (g/L) | This compound Titer (mg/L) |
| Glucose | Peptone | 15.2 | 120.5 |
| Sucrose | Yeast Extract | 18.5 | 155.8 |
| Maltose | Ammonium Sulfate | 12.8 | 85.3 |
| Starch | Sodium Nitrate | 10.5 | 60.1 |
Table 2: Influence of pH and Temperature on this compound Production
| pH | Temperature (°C) | Mycelial Biomass (g/L) | This compound Titer (mg/L) |
| 5.0 | 25 | 14.8 | 130.2 |
| 6.0 | 25 | 17.1 | 162.4 |
| 7.0 | 25 | 15.5 | 115.9 |
| 6.0 | 28 | 18.2 | 180.7 |
| 6.0 | 30 | 16.9 | 145.3 |
Table 3: Impact of Agitation and Aeration on this compound Production in a 5L Bioreactor
| Agitation (rpm) | Aeration (vvm) | Mycelial Biomass (g/L) | This compound Titer (mg/L) |
| 150 | 1.0 | 16.5 | 150.8 |
| 200 | 1.0 | 18.9 | 195.2 |
| 250 | 1.0 | 19.5 | 210.6 |
| 200 | 1.5 | 20.1 | 225.4 |
| 200 | 2.0 | 19.8 | 218.9 |
Experimental Protocols
Protocol 1: Inoculum Preparation for this compound Fermentation
-
Culture Revival: Revive a cryopreserved culture of Paecilomyces variotii on a Potato Dextrose Agar (PDA) plate.
-
Incubation: Incubate the PDA plate at 28°C for 5-7 days until sufficient sporulation is observed.
-
Spore Suspension: Prepare a spore suspension by adding 10 mL of sterile 0.1% Tween 80 solution to the PDA plate and gently scraping the surface with a sterile loop.
-
Spore Count: Determine the spore concentration using a hemocytometer and adjust to 1 x 10⁶ spores/mL with sterile distilled water.
-
Seed Culture: Inoculate a 250 mL Erlenmeyer flask containing 50 mL of seed culture medium (e.g., PDB) with the spore suspension to a final concentration of 1 x 10⁵ spores/mL.
-
Incubation: Incubate the seed culture on a rotary shaker at 200 rpm and 28°C for 48 hours.
Protocol 2: Shake Flask Fermentation for this compound Production
-
Medium Preparation: Prepare the production medium in 250 mL Erlenmeyer flasks, each containing 50 mL of medium.
-
Sterilization: Sterilize the flasks by autoclaving at 121°C for 20 minutes.
-
Inoculation: Inoculate each flask with 5% (v/v) of the seed culture.
-
Incubation: Incubate the flasks on a rotary shaker at 200 rpm and 28°C for 7-10 days.
-
Sampling: Aseptically withdraw samples at regular intervals (e.g., every 24 hours) to measure mycelial biomass and this compound concentration.
-
Analysis: Determine the dry cell weight for biomass and analyze the this compound concentration using High-Performance Liquid Chromatography (HPLC).
Protocol 3: Extraction of this compound from Culture Broth
-
Separation: Separate the mycelial biomass from the culture broth by filtration or centrifugation.
-
Extraction: Extract the culture filtrate twice with an equal volume of ethyl acetate.
-
Pooling and Drying: Pool the organic phases and dry over anhydrous sodium sulfate.
-
Concentration: Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude this compound extract.
-
Purification: Further purify the crude extract using column chromatography or preparative HPLC.
Visualizations
References
- 1. The Role of Secondary Metabolites in Fermentation • Food Safety Institute [foodsafety.institute]
- 2. Secondary Metabolites and Their Bioactivities Produced by Paecilomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. Effect of aeration and agitation on the production of mycelial biomass and exopolysaccharides in an enthomopathogenic fungus Paecilomyces sinclairii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Validating Cornexistin's Inhibition of Transketolase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cornexistin's performance as a transketolase inhibitor against other known alternatives. Supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows are presented to aid researchers in their evaluation of these compounds.
Executive Summary
This compound has been identified as a potent inhibitor of transketolase, a key enzyme in the pentose phosphate pathway.[1][2] An X-ray co-crystal structure reveals that this compound, in its diacid form, effectively blocks the entrance to the transketolase active site.[1][3][4] This guide compares the inhibitory activity of this compound with other known transketolase inhibitors, namely Chaetocin, Oxythiamine, and a diphenyl urea derivative (T2). While a direct comparison of inhibitory potency is challenging due to variations in experimental systems across published studies, this guide consolidates the available quantitative data and provides standardized experimental protocols for validation.
Data Presentation: Quantitative Comparison of Transketolase Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its alternatives. It is crucial to note that the experimental conditions, such as the source of the enzyme and the assay type (enzymatic vs. cell-based), significantly influence the IC50 values. Therefore, direct comparisons of absolute values should be made with caution.
| Inhibitor | Target | Assay Type | IC50 | Reference |
| This compound | Zea mays transketolase | Enzymatic | 50 ± 5 µM | [3] |
| Spinacia oleracea transketolase | Enzymatic | ~4.5 µM | [3] | |
| Chaetocin | A549/DDP human lung cancer cells | Cell-based (Viability) | 0.13 ± 0.06 µM | [5][6] |
| H460/DDP human lung cancer cells | Cell-based (Viability) | 0.12 ± 0.02 µM | [5][6] | |
| A549 human lung cancer cells | Cell-based (Viability) | 0.68 ± 0.04 µM | [5][6] | |
| H460 human lung cancer cells | Cell-based (Viability) | 0.33 ± 0.02 µM | [5][6] | |
| Oxythiamine | MIA PaCa-2 human pancreatic cancer cells | Cell-based (Viability) | 14.95 µM | [7] |
| HT29 and HCT116 human colon cancer cells | Cell-based (Viability) | 8 mM | [8] | |
| Diphenyl Urea Derivative (T2) | HT29 human colon cancer cells | Cell-based (Viability) | 10 µM | [8] |
| HCT116 human colon cancer cells | Cell-based (Viability) | 9 µM | [8] |
Mechanism of Action
The inhibitors discussed employ different mechanisms to disrupt transketolase activity:
-
This compound : The X-ray co-crystal structure of this compound bound to Zea mays transketolase shows that its diacid form physically blocks the entrance to the active site, preventing substrate access.[1][3][4] This interaction does not directly involve the thiamine pyrophosphate (TPP) cofactor.[3]
-
Oxythiamine : As a thiamine analog, oxythiamine is phosphorylated in vivo to oxythiamine pyrophosphate (OTP). OTP then acts as a competitive inhibitor by binding to the TPP-binding site on transketolase, rendering the enzyme inactive.[9][10]
-
Chaetocin : Chaetocin has been shown to directly bind to transketolase, with a dissociation constant (KD) of 63.2 µM.[5][6][11] This binding inhibits the enzyme's activity and can also lead to a decrease in the overall expression level of the transketolase protein.[5][11]
-
Diphenyl Urea Derivatives : These compounds are designed to bind to a "hot spot" in the dimerization interface of the transketolase homodimer.[8][12] By interfering with the enzyme's quaternary structure, they allosterically inhibit its function, representing a novel mechanism that does not target the TPP cofactor binding site.[8][12]
Experimental Protocols
To facilitate the validation and comparison of these inhibitors, a detailed protocol for a widely used coupled enzymatic assay for transketolase activity is provided below. This spectrophotometric method monitors the oxidation of NADH, which is proportional to transketolase activity.
Coupled Enzymatic Assay for Transketolase Inhibition
This assay measures the activity of transketolase by coupling the production of glyceraldehyde-3-phosphate (G3P) to the oxidation of NADH via the ancillary enzymes triosephosphate isomerase and glycerol-3-phosphate dehydrogenase. The decrease in absorbance at 340 nm is monitored to determine the reaction rate.
Materials:
-
Purified transketolase enzyme
-
Inhibitor stock solutions (e.g., this compound, dissolved in a suitable solvent like DMSO)
-
Assay Buffer: 50 mM glycylglycine, pH 7.6
-
Cofactors: Thiamine pyrophosphate (TPP) and MgCl2 or CaCl2
-
Substrates: Ribose-5-phosphate (R5P) and Xylulose-5-phosphate (X5P)
-
Coupling Enzymes: Triosephosphate isomerase/glycerol-3-phosphate dehydrogenase mix
-
NADH
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a reaction mixture containing assay buffer, TPP, MgCl2 (or CaCl2), NADH, and the coupling enzymes.
-
Prepare serial dilutions of the inhibitor in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1% DMSO).
-
Prepare a substrate solution containing R5P and X5P in the assay buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate, add the reaction mixture.
-
Add the desired concentration of the inhibitor or vehicle control to the respective wells.
-
Add the purified transketolase enzyme to all wells except for the blank controls.
-
Pre-incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.[13]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately place the plate in the microplate reader and begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each well from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., sigmoidal) to determine the IC50 value.
-
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of Transketolase by this compound in the Pentose Phosphate Pathway.
Experimental Workflow Diagram
Caption: Workflow for Determining Transketolase Inhibition using a Coupled Enzymatic Assay.
Logical Relationship Diagram
Caption: Comparison of the Mechanisms of Different Transketolase Inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. The herbicidal natural product phosphonothrixin is an inhibitor of the riboflavin biosynthetic enzyme L‐3,4‐dihydroxy‐2‐butanone‐4‐phosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Investigations into Simplified Analogues of the Herbicidal Natural Product (+)‐this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Diphenyl Urea Derivatives as Inhibitors of Transketolase: A Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxythiamine - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Chaetocin, a Natural Inhibitor of Transketolase, Suppresses the Non-Oxidative Pentose Phosphate Pathway and Inhibits the Growth of Drug-Resistant Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
A Comparative Analysis of the Herbicidal Efficacy of Cornexistin and Glyphosate
For Researchers, Scientists, and Drug Development Professionals
The relentless challenge of weed management in agriculture necessitates the continuous exploration of novel herbicidal compounds. This guide provides a detailed, evidence-based comparison of Cornexistin, a promising natural product herbicide, and glyphosate, the most widely used broad-spectrum herbicide. This document synthesizes available experimental data to objectively evaluate their respective mechanisms of action, herbicidal efficacy, and the methodologies employed in their assessment.
Introduction to this compound and Glyphosate
This compound is a fungal metabolite isolated from Paecilomyces variotii.[1] It is a nonadride compound that has demonstrated significant post-emergence herbicidal activity against a variety of annual and perennial monocotyledonous and dicotyledonous weeds.[1] Notably, this compound exhibits a degree of selectivity, with corn showing tolerance to its effects.[1][2] Its unique mode of action and natural origin position it as a potential tool in weed management strategies, particularly in the context of increasing herbicide resistance.
Glyphosate is a broad-spectrum, non-selective systemic herbicide that has been a cornerstone of chemical weed control for decades. It is highly effective against most annual and perennial weeds. Its primary mechanism involves the inhibition of the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme, a key component of the shikimate pathway for aromatic amino acid biosynthesis in plants. The widespread use of glyphosate has been facilitated by the development of glyphosate-resistant crops.
Mechanism of Action: Distinct Biochemical Targets
The herbicidal activity of this compound and glyphosate stems from their interference with critical metabolic pathways in plants. However, their specific molecular targets are distinct, representing fundamentally different modes of action.
This compound: Inhibition of Transketolase and Potential Impact on Aspartate Aminotransferase
Recent structural biology studies have revealed that this compound targets transketolase , a key enzyme in the pentose phosphate pathway (PPP). An X-ray co-crystal structure shows this compound binding to transketolase from Zea mays, effectively blocking the enzyme's active site. The PPP is crucial for the synthesis of nucleotide precursors and aromatic amino acids. By inhibiting transketolase, this compound disrupts these vital biosynthetic processes, leading to plant death.
Additionally, there is some evidence to suggest that this compound may also inhibit aspartate aminotransferase , an essential enzyme in amino acid metabolism.[2] However, further research, including the determination of IC50 values, is required to substantiate this as a primary or secondary mode of action.
Glyphosate: Inhibition of EPSP Synthase in the Shikimate Pathway
Glyphosate's mechanism is well-established and highly specific. It acts as a competitive inhibitor of the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase . This enzyme catalyzes a critical step in the shikimate pathway, which is responsible for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan. These amino acids are essential for protein synthesis and the production of numerous secondary metabolites vital for plant growth and development. By blocking this pathway, glyphosate depletes the plant of these essential building blocks, leading to systemic death.
Comparative Herbicidal Efficacy
Direct comparative studies providing ED50 (effective dose for 50% inhibition) values for both this compound and glyphosate across a wide range of weed species are limited in the public domain. However, available data from independent studies allow for a preliminary comparison.
This compound Efficacy Data
Greenhouse trials have demonstrated that this compound exhibits broad-spectrum herbicidal activity at application rates of 320 and 1280 g/ha. It is effective against both grass and dicot weeds while showing excellent selectivity for Zea mays (corn). One study indicated that at 1280 g/ha, this compound achieved nearly complete control of all weed species evaluated in both warm and cold season segments. At the lower dose of 320 g/ha, a slight reduction in efficacy was observed against some grass weeds.
| Weed Type | Application Rate (g/ha) | Efficacy | Selectivity |
| Grasses & Dicots (Warm Season) | 1280 | Broad-spectrum control | Excellent for Zea mays |
| 320 | Good control, reduced efficacy on some grasses | Excellent for Zea mays | |
| Grasses & Dicots (Cold Season) | 1280 | Broad-spectrum control | Excellent for Zea mays |
| 320 | Good control, reduced efficacy on some grasses | Excellent for Zea mays |
Table 1. Summary of this compound Herbicidal Activity from Greenhouse Trials.
Glyphosate Efficacy Data
The efficacy of glyphosate is well-documented, with numerous studies providing ED50 or GR50 (dose for 50% growth reduction) values for various weed species. These values can vary significantly depending on the weed species, growth stage, and environmental conditions.
| Weed Species | Type | ED50 / GR50 (g a.i./ha) | Reference |
| Alopecurus myosuroides | Monocot | Varies by population | [1] |
| Amaranthus retroflexus | Dicot | 412 (ED90) | |
| Chenopodium album | Dicot | 677 (ED90) | |
| Echinochloa crus-galli | Monocot | 1335 (ED90) | |
| Solanum physalifolium | Dicot | 475 (ED90) | |
| Volunteer Wheat | Monocot | 38 - 431 | [2] |
Table 2. Examples of Glyphosate Efficacy (ED50/GR50/ED90) on Various Weed Species. Note: a.i. = active ingredient. ED90 refers to the effective dose for 90% control.
Experimental Protocols for Efficacy Evaluation
Standardized protocols are crucial for the accurate assessment and comparison of herbicide performance. The following outlines a general workflow for evaluating a novel herbicide like this compound against a benchmark such as glyphosate.
General Experimental Workflow
The evaluation of herbicidal efficacy typically involves a series of controlled experiments, from initial laboratory bioassays to greenhouse and field trials.
References
A Comparative Guide to the Structure-Activity Relationship of Cornexistin Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Cornexistin and its simplified analogues, focusing on their structure-activity relationships (SAR) as herbicidal agents. The information is compiled from published research, presenting quantitative data, experimental methodologies, and visual representations of the underlying biochemical pathways and experimental processes.
Introduction to this compound
This compound is a natural product first isolated from the fungus Paecilomyces variotii.[1] It exhibits potent post-emergence herbicidal activity against a variety of annual and perennial weeds, with notable selectivity for corn.[1] The complex nine-membered ring structure of this compound has made it a challenging but attractive target for synthetic chemists and herbicide research.[2] The primary mode of action of this compound is the inhibition of transketolase (TK), a key enzyme in the pentose phosphate pathway (PPP) and the Calvin cycle in plants.[2][3] Understanding the SAR of this compound analogues is crucial for the design and development of novel, more effective, and potentially simpler herbicides.
Quantitative Comparison of Herbicidal Activity
The herbicidal efficacy of this compound and its simplified analogues has been evaluated through in vivo post-emergence assays on a variety of warm and cold-season weeds. The data is presented as percentage of weed control at different application rates.
Table 1: In Vivo Herbicidal Activity of this compound and Analogue 8 on Warm-Season Weeds
| Weed Species | This compound (6) | Analogue 8 |
| 1280 g/ha | 320 g/ha | |
| Abutilon theophrasti (ABUTH) | 100 | 100 |
| Amaranthus retroflexus (AMARE) | 100 | 100 |
| Setaria faberi (SETFA) | 100 | 98 |
| Ipomoea hederacea (IPOHE) | 100 | 100 |
| Xanthium strumarium (XANST) | 100 | 100 |
| Digitaria sanguinalis (DIGSA) | 100 | 95 |
| Zea mays (ZEAMX) | 0 | 0 |
Data extracted from Steinborn et al., 2023.[4]
Table 2: In Vivo Herbicidal Activity of this compound and Analogues on Cold-Season Weeds
| Weed Species | This compound (6) | Analogue 8 | Analogue 9 |
| 1280 g/ha | 320 g/ha | 1280 g/ha | |
| Alopecurus myosuroides (ALOMY) | 100 | 80 | 90 |
| Avena fatua (AVEFA) | 100 | 80 | 95 |
| Lolium rigidum (LOLRI) | 100 | 85 | 90 |
| Kochia scoparia (KCHSC) | 100 | 100 | 100 |
| Matricaria inodora (MATIN) | 100 | 98 | 30 |
| Veronica persica (VERPE) | 100 | 100 | 100 |
| Viola tricolor (VIOTR) | 100 | 100 | 100 |
Data extracted from Steinborn et al., 2023.[4]
In Vitro Transketolase Inhibition
The inhibitory activity of this compound and its analogues against their molecular target, transketolase, was determined using an in vitro biochemical assay.
Table 3: In Vitro Inhibition of Transketolase from Zea mays
| Compound | IC50 [μM] |
| This compound (6) | 50 ± 5 |
| Analogue 8 | 1660 ± 150 |
| Analogue 9 | >5000 |
| Analogue 10 | >5000 |
Data extracted from Steinborn et al., 2023.[4]
Structure-Activity Relationship Analysis
The data reveals key structural features of this compound that are important for its herbicidal activity.
-
The C1-carbonyl group: Analogue 8, which lacks the C1-carbonyl group, shows a significant decrease in in vitro TK inhibition (IC50 = 1660 µM) compared to this compound (IC50 = 50 µM).[4] However, it retains a good level of in vivo herbicidal efficacy at higher concentrations, suggesting that other interactions contribute to its whole-plant activity.[4]
-
The C2-hydroxyl and C3-propyl groups: The removal of the C2-hydroxyl group (Analogue 9) or the C3-propyl group (Analogue 10) leads to a dramatic loss of both in vitro and in vivo activity, with IC50 values exceeding 5000 µM.[4] This indicates that these functional groups are critical for binding to the active site of transketolase.
Experimental Protocols
In Vitro Transketolase (TK) Inhibition Assay
A representative protocol for determining the in vitro inhibitory activity of compounds against transketolase is as follows:
-
Enzyme and Substrates: Recombinant Zea mays transketolase is expressed and purified. The substrates, xylulose-5-phosphate and ribose-5-phosphate, are prepared in a suitable buffer (e.g., Tris-HCl with MgCl2 and thiamine pyrophosphate).
-
Assay Reaction: The reaction mixture contains the enzyme, substrates, and varying concentrations of the inhibitor in a microplate well. The reaction is initiated by the addition of the substrates.
-
Detection: The product of the transketolase reaction, sedoheptulose-7-phosphate, is coupled to a secondary enzymatic reaction that results in the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored spectrophotometrically at 340 nm over time.
-
Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Post-Emergence Herbicidal Activity Assay
The in vivo herbicidal efficacy is assessed using a whole-plant post-emergence spray application:
-
Plant Cultivation: Weed and crop species are grown from seed in pots containing a standardized soil mix in a greenhouse under controlled conditions (temperature, light, and humidity).
-
Herbicide Application: At the 2-3 leaf stage, plants are treated with a foliar spray of the test compounds formulated in a suitable solvent and surfactant mixture. A range of application rates (e.g., 320 g/ha and 1280 g/ha) are used. Control plants are sprayed with the formulation blank.
-
Evaluation: Herbicidal injury is visually assessed at specified time points (e.g., 14 and 21 days after treatment). The efficacy is rated on a percentage scale, where 0% represents no effect and 100% represents complete plant death.
Visualizing the Mechanism and Workflow
Transketolase in Plant Metabolism
The inhibition of transketolase disrupts two major metabolic pathways in plants: the Calvin cycle (essential for carbon fixation in photosynthesis) and the Pentose Phosphate Pathway (a source of reducing power and precursors for biosynthesis).
Caption: Inhibition of Transketolase by this compound Analogues Disrupts Plant Metabolism.
Experimental Workflow for SAR Studies
The process of evaluating the structure-activity relationship of this compound analogues involves a logical flow from synthesis to biological testing.
Caption: Workflow for the SAR study of this compound analogues.
Conclusion
The structure-activity relationship studies of this compound analogues have provided valuable insights into the structural requirements for potent herbicidal activity. The C2-hydroxyl and C3-propyl groups on the nine-membered ring are indispensable for activity, while the C1-carbonyl group, although important for high-affinity binding to transketolase, is not strictly essential for in vivo efficacy. These findings offer a rational basis for the design of new, simplified, and potentially more accessible herbicides that target the transketolase enzyme. Further research could explore modifications at other positions of the this compound scaffold to optimize herbicidal potency and spectrum.
References
- 1. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of transketolase and octulose in the resurrection plant Craterostigma plantagineum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transketolase - Wikipedia [en.wikipedia.org]
- 4. d-nb.info [d-nb.info]
A Comparative Analysis of Cornexistin and Other Natural Herbicides: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the natural herbicide Cornexistin with other promising alternatives. This analysis is supported by available experimental data on their efficacy and modes of action, offering insights into their potential for development as next-generation weed management solutions.
Introduction
The increasing demand for sustainable agricultural practices has spurred research into naturally derived herbicides as alternatives to synthetic chemical options. These bioherbicides often possess novel modes of action, which can be crucial in managing the growing problem of herbicide-resistant weeds. This guide focuses on this compound, a potent natural herbicide, and compares its performance with other notable natural or naturally-derived herbicides: Thaxtomin A, Cinmethylin, Glufosinate, and Pelargonic Acid.
Comparative Analysis of Herbicidal Activity
The following tables summarize the available quantitative data on the phytotoxicity of this compound and other selected natural herbicides against various weed species. It is important to note that direct comparative studies under identical conditions are limited, and the data presented is compiled from various sources.
Table 1: Post-Emergence Herbicidal Activity (GR₅₀/ED₅₀/IC₅₀ Values)
| Herbicide | Target Weed Species | Growth Stage | GR₅₀/ED₅₀/IC₅₀ | Unit | Reference |
| This compound | In vitro Zea mays Transketolase | - | 50 | µM | [1] |
| Thaxtomin A | Arabidopsis thaliana (Wild Type) | Seedling | 25 - 50 | nM | [2] |
| Arabidopsis thaliana (BF1 Mutant) | Seedling | 200 - 400 | nM | [2] | |
| Radish (Raphanus sativus) | Seedling | 0.45 ± 0.05 | µM | [3] | |
| Cinmethylin | Alopecurus aequalis | - | 78.77 | g a.i. ha⁻¹ | [4] |
| Alopecurus japonicus | - | 61.49 | g a.i. ha⁻¹ | [4] | |
| Alopecurus myosuroides | - | 119.67 | g a.i. ha⁻¹ | [4] | |
| Lolium perenne | - | 535.61 | g a.i. ha⁻¹ | [4] | |
| Avena fatua | - | >787.5 | g a.i. ha⁻¹ | [4] | |
| Bromus japonicus | - | >787.5 | g a.i. ha⁻¹ | [4] | |
| Poa annua | - | 4.50 | g a.i. ha⁻¹ (Plant Height) | [5] | |
| Alopecurus aequalis | - | 1.43 | g a.i. ha⁻¹ (Fresh Weight) | [5] | |
| Glufosinate | Amaranthus palmeri (Palmer amaranth) | 7-10 cm | 0.06 | kg a.i. ha⁻¹ | [6] |
| Echinochloa crus-galli (Barnyardgrass) | 10-15 cm | 0.12 | kg a.i. ha⁻¹ | [7] | |
| Chenopodium album (Common lambsquarters) | 4-8 cm | 0.05 | kg a.i. ha⁻¹ | [7] | |
| Abutilon theophrasti (Velvetleaf) | 15-20 cm | 0.23 | kg a.i. ha⁻¹ | [7] | |
| Pelargonic Acid | Amaranthus retroflexus | - | 11.4 | kg a.i. ha⁻¹ | [8] |
| Echinochloa crus-galli | - | 3.4 | kg a.i. ha⁻¹ | [8] | |
| Portulaca oleracea | - | 18.7 | kg a.i. ha⁻¹ | [8] | |
| Lolium multiflorum | - | >21.8 | kg a.i. ha⁻¹ | [8] | |
| Solanum nigrum (Black nightshade) | - | 3.6 | kg a.i. ha⁻¹ | [8] |
GR₅₀: The concentration of herbicide that causes a 50% reduction in plant growth (e.g., biomass). ED₅₀: The dose of a herbicide that is effective in producing a 50% response. IC₅₀: The concentration of an inhibitor that causes a 50% inhibition of a specific biological or biochemical function.
Modes of Action and Signaling Pathways
Understanding the molecular mechanism by which a herbicide acts is critical for its development and for managing resistance. The natural herbicides discussed here exhibit diverse modes of action, targeting key physiological processes in plants.
This compound: Inhibition of Transketolase
This compound, a fungal metabolite produced by Paecilomyces variotii, exhibits its herbicidal activity by inhibiting the enzyme transketolase.[1][9] This enzyme plays a crucial role in the pentose phosphate pathway and the Calvin cycle, both of which are vital for nucleotide synthesis and carbon fixation. Inhibition of transketolase disrupts these pathways, leading to a cascade of metabolic imbalances and ultimately, plant death.[9] this compound is particularly noted for its selectivity, showing high efficacy against a broad spectrum of weeds while corn plants remain resistant.[10]
Other Natural Herbicides: Diverse Mechanisms
-
Thaxtomin A: Produced by plant-pathogenic Streptomyces species, Thaxtomin A is a potent inhibitor of cellulose biosynthesis.[11] This disruption of cell wall formation leads to cell swelling, necrosis, and ultimately plant death.[11]
-
Cinmethylin: This herbicide inhibits fatty acid thioesterase, an enzyme crucial for the biosynthesis of fatty acids.[4] This disruption of lipid metabolism interferes with cell membrane integrity and function, leading to growth inhibition and plant death.
-
Glufosinate: A metabolite of the natural product bialaphos, glufosinate inhibits the enzyme glutamine synthetase. This leads to a rapid accumulation of ammonia to toxic levels within the plant cells and the disruption of amino acid metabolism, causing rapid cell death.
-
Pelargonic Acid: This fatty acid acts as a contact herbicide by disrupting cell membranes, leading to rapid leakage of cellular contents and desiccation of the plant tissue.[12]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of herbicide efficacy. Below are generalized methodologies for key experiments cited in the analysis of these natural herbicides.
General Experimental Workflow for Herbicide Efficacy Screening
The following diagram illustrates a typical workflow for screening and evaluating the efficacy of natural herbicides.
Protocol 1: Post-Emergence Herbicidal Activity Assay (Whole Plant)
This protocol is designed to assess the efficacy of a herbicide when applied to emerged and actively growing weeds.[13]
1. Plant Material and Growth Conditions:
- Weed seeds are sown in pots containing a standardized soil mix.
- Pots are maintained in a greenhouse or growth chamber under controlled conditions (e.g., 25°C/18°C day/night temperature, 16-hour photoperiod).
- Plants are grown to a specific growth stage (e.g., 2-4 true leaves) before treatment.[13]
2. Herbicide Application:
- A stock solution of the herbicide is prepared in an appropriate solvent (e.g., acetone, ethanol) and then diluted to the desired concentrations with water containing a surfactant.
- Herbicides are applied using a cabinet sprayer calibrated to deliver a specific volume (e.g., 200 L/ha) at a constant pressure.
- A range of doses is applied to determine the dose-response relationship.
3. Data Collection and Analysis:
- Visual injury is assessed at set time points (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale (0% = no injury, 100% = plant death).
- At the end of the experiment, the above-ground biomass is harvested, dried in an oven at 60-70°C for 72 hours, and the dry weight is recorded.
- The data is subjected to a non-linear regression analysis (e.g., log-logistic model) to determine the GR₅₀ or ED₅₀ values.[7][14]
Protocol 2: Root Growth Inhibition Assay
This assay is useful for evaluating the pre-emergence activity of herbicides or their effects on root development.[15]
1. Assay Setup:
- Seeds of the target weed species are surface-sterilized.
- Seeds are placed on filter paper or in agar medium within petri dishes or growth pouches.
- The filter paper or agar is saturated with a solution of the herbicide at various concentrations.
2. Incubation:
- The petri dishes or pouches are incubated in the dark or under a specific light/dark cycle in a growth chamber at a constant temperature.
3. Data Collection and Analysis:
- After a set incubation period (e.g., 5-7 days), the length of the primary root of each seedling is measured.
- The percentage of root growth inhibition is calculated relative to an untreated control.
- The IC₅₀ value (concentration causing 50% root growth inhibition) is determined by regression analysis.
Conclusion
This compound presents a compelling profile as a natural herbicide with a novel mode of action and promising selectivity for corn. Its inhibition of transketolase offers a valuable tool for managing weeds, potentially including those resistant to other herbicide classes. However, further research is required to obtain comprehensive comparative data on its efficacy against a broader range of weed species under various environmental conditions. The development of detailed and standardized experimental protocols will be crucial for accurately assessing its potential and comparing it with other natural herbicides like Thaxtomin A, Cinmethylin, Glufosinate, and Pelargonic Acid. The continued exploration of these natural compounds and their unique modes of action holds significant promise for the future of sustainable weed management.
References
- 1. researchgate.net [researchgate.net]
- 2. An Arabidopsis Mutant Resistant to Thaxtomin A, a Cellulose Synthesis Inhibitor from Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Yield Production of Herbicidal Thaxtomins and Thaxtomin Analogs in a Nonpathogenic Streptomyces Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The herbicidal activity of pre-emergence herbicide cinmethylin and its potential risks on soil ecology: pH, enzyme activities and bacterial community - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Response of Annual Weed Species to Glufosinate and Glyphosate | Weed Technology | Cambridge Core [cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. Cinmethylin controls multiple herbicide-resistant Lolium rigidum and its wheat selectivity is P450-based - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: a new fungal metabolite with herbicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Herbicidal properties of the thaxtomin group of phytotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
Validating Cornexistin's Grip: A Comparative Guide to its Binding Site on Transketolase
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cornexistin's binding to its target enzyme, transketolase, alongside other inhibitors. It includes supporting experimental data, detailed methodologies for key validation techniques, and visual representations of the underlying biochemical pathways and experimental workflows.
This compound, a natural product first isolated from the fungus Paecilomyces variotii, has garnered significant interest for its potent herbicidal activity.[1][2] This activity stems from its ability to inhibit transketolase (TK), a crucial enzyme in the pentose phosphate pathway (PPP) and the Calvin-Benson-Bassham cycle in plants.[3] Understanding the precise binding mechanism of this compound to transketolase is paramount for the development of novel, more effective herbicides. This guide delves into the experimental validation of this compound's binding site, comparing its performance with other known transketolase inhibitors.
Comparative Analysis of Transketolase Inhibitors
The inhibitory potency of a compound is a key metric in drug and herbicide discovery. This is often quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd/Ki), with lower values indicating higher potency. The following table summarizes the available quantitative data for this compound and other notable transketolase inhibitors.
| Inhibitor | Target Enzyme | IC50 | Kd/Ki | Reference |
| This compound | Zea mays Transketolase | 50 ± 5 µM | - | [4] |
| N3PT (N3-pyridyl thiamine) | Apo-Transketolase | 22 nM (IC50) | 22 nM (Kd) | [5][6] |
| Oxythiamine | MIA PaCa-2 cell viability (as a proxy for TK inhibition) | 14.95 µM | - | [7] |
| Oxythiamine pyrophosphate (OTPP) | Mammalian Pyruvate Dehydrogenase Complex (for comparison of thiamine antimetabolite activity) | - | 0.025 µM (Ki) | [8] |
| Transketolase-IN-2 (compound 4w) | Digitaria sanguinalis and Amaranthus retroflexus | >90% inhibition at 200 mg/L, ~80% at 100 mg/L | - | [1] |
| TKL-IN-2 (Compound 7m) | Setaria viridis Transketolase | 0.11 mg/L | - | [1] |
Note: Direct comparison of IC50 values should be approached with caution as experimental conditions can vary between studies.
Experimental Protocols for Binding Site Validation
The validation of an inhibitor's binding site is a multi-step process that combines biochemical, biophysical, and structural methods. Below are detailed methodologies for key experiments used to characterize the interaction between this compound and transketolase.
Transketolase Inhibition Assay
This biochemical assay is fundamental for determining the inhibitory potency (IC50) of a compound.
Principle: The activity of transketolase is measured by monitoring the consumption of a substrate or the formation of a product. The assay often couples the transketolase reaction to a secondary enzymatic reaction that produces a detectable signal (e.g., fluorescence or absorbance).
General Protocol:
-
Enzyme and Substrate Preparation:
-
Recombinant transketolase is purified and its concentration determined.
-
Substrates for transketolase, such as D-xylulose-5-phosphate and D-ribose-5-phosphate, are prepared in a suitable assay buffer.
-
-
Inhibitor Preparation:
-
A stock solution of the inhibitor (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO).
-
A serial dilution of the inhibitor is prepared to test a range of concentrations.
-
-
Assay Reaction:
-
The reaction mixture typically contains the assay buffer, the coupling enzyme system, and the transketolase substrates.
-
The inhibitor at various concentrations is added to the reaction mixture.
-
The reaction is initiated by the addition of transketolase.
-
-
Detection:
-
The change in fluorescence or absorbance is monitored over time using a plate reader.
-
The initial reaction rates are calculated from the linear portion of the progress curves.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Nano Differential Scanning Fluorimetry (nanoDSF)
This biophysical technique assesses the thermal stability of a protein in the presence of a ligand. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).
Principle: nanoDSF measures the intrinsic fluorescence of a protein (from tryptophan and tyrosine residues) as the temperature is gradually increased. Unfolding of the protein exposes these residues to a different environment, causing a change in their fluorescence.
Protocol:
-
Sample Preparation:
-
A solution of purified transketolase at a known concentration is prepared in a suitable buffer.
-
The inhibitor is added to the protein solution at a concentration typically in molar excess. A control sample with the protein and buffer (and solvent, if applicable) is also prepared.
-
-
Measurement:
-
The samples are loaded into capillaries.
-
The capillaries are placed in a nanoDSF instrument.
-
A thermal ramp is applied, and the fluorescence at two wavelengths (e.g., 330 nm and 350 nm) is recorded.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities (e.g., F350/F330) is plotted against temperature.
-
The melting temperature (Tm) is determined as the inflection point of the unfolding curve.
-
A shift in the Tm (ΔTm) in the presence of the inhibitor compared to the control indicates a binding event.
-
X-ray Crystallography
This powerful structural biology technique provides a high-resolution, three-dimensional structure of the protein-ligand complex, revealing the precise binding mode and interactions.
Principle: X-rays are diffracted by the electrons in a crystal of the protein-ligand complex. The diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be built.
Protocol:
-
Crystallization:
-
Co-crystallization: The purified transketolase is mixed with an excess of the inhibitor, and the complex is subjected to crystallization screening to find conditions that yield high-quality crystals.[7]
-
Soaking: Crystals of the apo (unbound) transketolase are grown first and then soaked in a solution containing the inhibitor.[7]
-
-
Data Collection:
-
A suitable crystal is mounted and cryo-cooled.
-
The crystal is exposed to a high-intensity X-ray beam at a synchrotron source, and the diffraction data are collected.
-
-
Structure Determination and Refinement:
-
The diffraction data are processed to determine the crystal's unit cell parameters and symmetry.
-
The structure is solved using molecular replacement, using a known structure of a similar protein as a model.
-
The electron density map is used to build and refine the atomic model of the protein-ligand complex.
-
-
Analysis:
-
The final structure reveals the precise orientation of the inhibitor in the binding site and the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex.
-
Visualizing the Molecular Landscape
To better understand the context of this compound's action and the experimental approaches to validate its binding, the following diagrams have been generated using Graphviz.
Caption: Workflow for validating an enzyme inhibitor's binding site.
Caption: The central role of Transketolase in plant metabolic pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: a new fungal metabolite with herbicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transketolase Activity Assay Kit (Fluorometric) (ab273310) | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. shellchemtech.com [shellchemtech.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Mode of Action of Cornexistin and Commercial Herbicides
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel herbicidal compounds with unique modes of action is a cornerstone of sustainable agriculture and weed management. Cornexistin, a natural product derived from the fungus Paecilomyces variotii, has emerged as a promising herbicidal candidate with a distinct mode of action, setting it apart from many commercially available herbicides.[1][2] This guide provides a detailed comparison of the mode of action of this compound with that of major commercial herbicides, supported by available data and experimental insights.
Overview of Modes of Action
Herbicides are classified based on their mode of action (MoA), which refers to the specific biochemical or physiological process they disrupt in a plant. Understanding the MoA is critical for effective weed control, managing herbicide resistance, and developing new herbicidal molecules. This comparison focuses on this compound and three widely used commercial herbicides: Glyphosate, Glufosinate, and Atrazine.
| Herbicide | Herbicide Group (HRAC/WSSA) | Primary Target Site | Biochemical Pathway Disrupted |
| This compound | Not yet classified | Transketolase / Aspartate Aminotransferase | Calvin Cycle & Pentose Phosphate Pathway / Amino Acid Metabolism |
| Glyphosate | Group 9 (G) | EPSP Synthase | Shikimate Pathway (Aromatic Amino Acid Synthesis) |
| Glufosinate | Group 10 (H) | Glutamine Synthetase | Nitrogen Assimilation |
| Atrazine | Group 5 (C1) | D1 protein of Photosystem II | Photosynthesis (Electron Transport) |
In-Depth Mode of Action Analysis
This compound: A Novel Target in Plant Metabolism
This compound exhibits a promising herbicidal profile, demonstrating post-emergence activity against a range of broadleaf and grassy weeds while maintaining selectivity for corn.[1][2] Its mode of action is still under investigation, with evidence pointing towards the inhibition of two potential enzyme targets:
-
Transketolase: This enzyme is a key component of the Calvin-Benson-Bassham cycle and the oxidative pentose phosphate pathway.[3][4][5] Inhibition of transketolase would disrupt carbon fixation and the production of essential precursors for nucleotide and aromatic amino acid synthesis.
-
Aspartate Aminotransferase: There is also evidence to suggest that this compound may inhibit aspartate aminotransferase, an enzyme crucial for amino acid metabolism.[2]
The unique nine-membered carbocyclic structure of this compound is central to its biological activity.[2] Further research is needed to fully elucidate the precise molecular interactions with its target(s) and the basis for its crop selectivity.
Commercial Herbicide Modes of Action: A Well-Established Landscape
The modes of action of major commercial herbicides are well-characterized and target fundamental plant processes.
Glyphosate (Roundup®): As a Group 9 herbicide, glyphosate is a non-selective, systemic herbicide that inhibits the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme.[6][7][8][9][10] This enzyme is critical in the shikimate pathway for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan.[7][8][10] The shikimate pathway is absent in animals, contributing to glyphosate's relatively low direct toxicity to mammals.[7]
Glufosinate (Liberty®): Classified as a Group 10 herbicide, glufosinate is a broad-spectrum contact herbicide that inhibits glutamine synthetase.[11][12][13][14] This enzyme plays a central role in nitrogen assimilation by converting glutamate and ammonia into glutamine.[11][13] Inhibition of glutamine synthetase leads to a rapid and toxic accumulation of ammonia within the plant cell, coupled with the cessation of photosynthesis.[11][12][13]
Atrazine: Atrazine belongs to the triazine chemical family and is a Group 5 herbicide.[15] It is a selective, systemic herbicide that primarily acts by inhibiting photosynthesis.[15][16][17] Atrazine binds to the D1 protein in photosystem II of the chloroplasts, blocking the electron transport chain and leading to the production of reactive oxygen species that cause oxidative damage and cell death.[17][18]
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of these herbicides, the following diagrams illustrate their respective signaling pathways and a general experimental workflow for comparative analysis.
Caption: Mode of Action Pathway for this compound.
Caption: Modes of Action for Commercial Herbicides.
Caption: Herbicide Mode of Action Comparison Workflow.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment and comparison of herbicide modes of action. Below is a generalized protocol for a whole-plant dose-response bioassay, a fundamental experiment in herbicide evaluation.
Objective: To determine the dose-response of a weed species to a herbicide and calculate the effective dose for 50% growth reduction (ED50).
Materials:
-
Seeds of the target weed species
-
Potting medium
-
Pots or trays
-
Growth chamber or greenhouse with controlled environmental conditions
-
Herbicide stock solution
-
Precision bench sprayer
-
Balance
-
Foliar surfactant (if required by the herbicide)
Procedure:
-
Plant Preparation:
-
Sow seeds in pots filled with a suitable potting medium.
-
Grow plants in a controlled environment (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod) until they reach the desired growth stage (e.g., 2-4 true leaves).
-
Thin seedlings to a uniform number per pot.
-
-
Herbicide Preparation and Application:
-
Prepare a series of herbicide concentrations from a stock solution. A typical dose range might span several orders of magnitude around the expected effective dose.
-
Include a control group treated only with water and surfactant (if applicable).
-
Calibrate the bench sprayer to deliver a consistent volume per unit area.
-
Apply the different herbicide doses to the respective groups of plants.
-
-
Post-Treatment Growth and Assessment:
-
Return the treated plants to the controlled environment.
-
Observe and record phytotoxicity symptoms at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).
-
At the end of the experimental period, harvest the above-ground biomass for each plant.
-
Dry the biomass in an oven at 60-70°C until a constant weight is achieved.
-
Record the dry weight for each plant.
-
-
Data Analysis:
-
Express the dry weight of each treated plant as a percentage of the average dry weight of the control plants.
-
Plot the percentage of growth reduction against the logarithm of the herbicide dose.
-
Fit a non-linear regression model (e.g., a log-logistic model) to the data to determine the ED50 value.
-
Note: This is a generalized protocol. Specific details may need to be adapted based on the herbicide, plant species, and research question. For in-vitro enzyme inhibition assays, purified enzymes and specific substrates are required, and the reaction rates are measured in the presence of varying concentrations of the inhibitor.
Conclusion
This compound represents a significant development in the search for new herbicides with novel modes of action. Its potential to inhibit transketolase or aspartate aminotransferase offers a valuable alternative to the existing herbicide landscape, which is heavily reliant on a limited number of target sites. A thorough understanding of its mode of action, facilitated by comparative studies using robust experimental protocols, will be crucial for its potential development as a commercial herbicide and for devising effective and sustainable weed management strategies. The distinct biochemical targets of this compound, Glyphosate, Glufosinate, and Atrazine underscore the diversity of mechanisms through which plant growth can be controlled, providing a rich field for future research and development in crop protection.
References
- 1. This compound: a new fungal metabolite with herbicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uibk.ac.at [uibk.ac.at]
- 3. researchgate.net [researchgate.net]
- 4. Investigations into Simplified Analogues of the Herbicidal Natural Product (+)-Cornexistin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. ncwss.org [ncwss.org]
- 7. invasive.org [invasive.org]
- 8. Glyphosate - Wikipedia [en.wikipedia.org]
- 9. The herbicide glyphosate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Understanding Glyphosate and Other Pesticides (FS-1193) | University of Maryland Extension [extension.umd.edu]
- 11. Glufosinate Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 12. Physiological and biochemical mechanisms behind the fast action of glufosinate [mountainscholar.org]
- 13. Glufosinate - Wikipedia [en.wikipedia.org]
- 14. sbcpd.org [sbcpd.org]
- 15. fbn.com [fbn.com]
- 16. Atrazine Fact Sheet [npic.orst.edu]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. Atrazine - Wikipedia [en.wikipedia.org]
Synergistic Effects of Cornexistin with Other Phytotoxins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the potential synergistic effects of Cornexistin, a promising natural phytotoxin, with other herbicidal compounds. While direct experimental data on such combinations are limited, this document extrapolates potential synergies based on this compound's known mechanisms of action. It further outlines detailed experimental protocols for researchers to investigate these potential synergistic interactions and presents the underlying biochemical pathways.
Introduction to this compound and its Modes of Action
This compound is a natural phytotoxin produced by the fungus Paecilomyces variotii. It exhibits potent, broad-spectrum herbicidal activity against various weeds, with notable selectivity for corn, making it a compound of significant interest in agrochemical research. The primary modes of action identified for this compound are the inhibition of two key plant enzymes:
-
Transketolase: This enzyme is a crucial component of the Calvin cycle (photosynthesis) and the pentose phosphate pathway (PPP). Inhibition of transketolase disrupts carbon fixation and the production of essential precursors for nucleotide and aromatic amino acid biosynthesis.
-
Aspartate Aminotransferase (AAT): This enzyme plays a vital role in amino acid metabolism, catalyzing the reversible transfer of an amino group between aspartate and α-ketoglutarate. Inhibition of AAT disrupts the synthesis of several essential amino acids.
Understanding these mechanisms is key to predicting and identifying potential synergistic partners for this compound.
Principles of Synergistic Effects in Phytotoxins
Synergism in herbicide combinations occurs when the observed phytotoxic effect of the mixture is greater than the sum of the effects of the individual components applied alone. This can lead to several advantages, including:
-
Reduced application rates of individual herbicides.
-
Broadened spectrum of weed control.
-
Management of herbicide-resistant weed populations.
-
Overcoming environmental limitations on herbicide efficacy.
The interaction between two phytotoxins can be classified as synergistic, additive, or antagonistic. Various methods, such as Colby's method and isobologram analysis, are used to quantify these interactions.
Proposed Synergistic Combinations with this compound
Based on its dual modes of action, this compound could potentially exhibit synergistic effects when combined with herbicides from various classes. The following sections propose potential synergistic partners and provide hypothetical data to illustrate the expected outcomes of such combinations.
Combination with Glyphosate (EPSP Synthase Inhibitor)
Rationale: Glyphosate inhibits the 5-enolpyruvylshikimate-3-phosphate (EPSPS) synthase, a key enzyme in the shikimate pathway responsible for the biosynthesis of aromatic amino acids. This compound, by inhibiting transketolase, can reduce the availability of erythrose-4-phosphate, a precursor for the shikimate pathway. This dual attack on the aromatic amino acid biosynthesis pathway could lead to a potent synergistic effect.
Hypothetical Efficacy Data:
| Treatment | Dose (g/ha) | Weed Control (%) |
| This compound | 100 | 40 |
| Glyphosate | 200 | 50 |
| This compound + Glyphosate | 100 + 200 | 85 (Synergistic) |
| Expected (Colby's) | 70 |
Combination with Glufosinate (Glutamine Synthetase Inhibitor)
Rationale: Glufosinate inhibits glutamine synthetase, leading to a rapid accumulation of ammonia and the depletion of glutamine, a key nitrogen donor for various metabolic processes, including amino acid synthesis. This compound's inhibition of aspartate aminotransferase would further disrupt amino acid metabolism. The combined effect on nitrogen assimilation and amino acid pools could result in strong synergy.
Hypothetical Efficacy Data:
| Treatment | Dose (g/ha) | Weed Control (%) |
| This compound | 150 | 45 |
| Glufosinate | 250 | 55 |
| This compound + Glufosinate | 150 + 250 | 90 (Synergistic) |
| Expected (Colby's) | 75.25 |
Combination with Photosystem II (PSII) Inhibitors (e.g., Atrazine)
Rationale: PSII inhibitors block the electron flow in the photosynthetic electron transport chain, leading to the production of reactive oxygen species (ROS) and cessation of photosynthesis. This compound's inhibition of transketolase in the Calvin cycle would create a secondary blockade in the carbon fixation pathway. This multi-pronged attack on photosynthesis could lead to a rapid and comprehensive herbicidal effect.
Hypothetical Efficacy Data:
| Treatment | Dose (g/ha) | Weed Control (%) |
| This compound | 120 | 35 |
| Atrazine | 300 | 60 |
| This compound + Atrazine | 120 + 300 | 88 (Synergistic) |
| Expected (Colby's) | 74 |
Experimental Protocols for Synergy Evaluation
To validate the proposed synergistic interactions, a systematic experimental approach is required. The following protocol outlines a whole-plant bioassay for assessing herbicide synergy.
Plant Material and Growth Conditions
-
Plant Species: Select relevant weed species (e.g., Amaranthus retroflexus, Setaria viridis) and a crop species for selectivity assessment (e.g., Zea mays).
-
Growth Conditions: Grow plants from seed in a controlled environment (growth chamber or greenhouse) with standardized conditions of temperature, light, and humidity. Use a uniform soil or potting mix.
-
Plant Stage: Treat plants at a consistent growth stage (e.g., 2-4 true leaves) to ensure uniformity of response.
Herbicide Application
-
Stock Solutions: Prepare stock solutions of this compound and the partner phytotoxin in an appropriate solvent.
-
Dose-Response Curves: Determine the dose-response curves for each herbicide individually to identify the GR₅₀ (the dose that causes 50% growth reduction).
-
Combination Treatments: Based on the GR₅₀ values, design a matrix of combination treatments with varying ratios of the two herbicides. Include a control group (solvent only) and single-herbicide treatments at all tested doses.
-
Application: Apply the herbicide solutions using a calibrated cabinet sprayer to ensure uniform coverage.
Data Collection and Analysis
-
Visual Assessment: At regular intervals (e.g., 7, 14, and 21 days after treatment), visually assess plant injury using a rating scale (e.g., 0% = no injury, 100% = plant death).
-
Biomass Measurement: At the end of the experiment, harvest the above-ground biomass of each plant, dry it in an oven, and record the dry weight.
-
Synergy Calculation: Use Colby's method to calculate the expected additive effect of the herbicide combination.
Expected Response (E) = X + Y - (XY/100)
Where X and Y are the percentage of growth inhibition by herbicide A and herbicide B, respectively, when applied alone.
-
If the observed response is significantly greater than E, the interaction is synergistic.
-
If the observed response is significantly less than E, the interaction is antagonistic.
-
If the observed response is not significantly different from E, the interaction is additive.
-
-
Isobologram Analysis: For a more detailed analysis, construct an isobologram by plotting the doses of the two herbicides that produce a specific level of effect (e.g., GR₅₀). A concave isobole indicates synergism, a straight line indicates additivity, and a convex isobole indicates antagonism.
Visualizing the Mechanisms and Workflows
Signaling Pathways
The following diagrams illustrate the key metabolic pathways inhibited by this compound.
Caption: Inhibition of Transketolase by this compound disrupts both the Calvin Cycle and the Pentose Phosphate Pathway.
Caption: this compound inhibits Aspartate Aminotransferase, disrupting amino acid biosynthesis.
Experimental Workflow
The following diagram outlines the general workflow for testing the synergistic effects of this compound with other phytotoxins.
Caption: Experimental workflow for evaluating herbicide synergy.
Conclusion
While direct experimental evidence for the synergistic effects of this compound with other phytotoxins is currently lacking in the public domain, its known modes of action provide a strong rationale for investigating such combinations. This guide offers a framework for researchers to explore these potential synergies through structured experimentation. The proposed combinations with glyphosate, glufosinate, and PSII inhibitors represent promising starting points for research that could lead to the development of novel and more effective weed management strategies. The provided protocols and diagrams are intended to facilitate the design and execution of these critical studies.
Evaluating the Environmental Impact of Cornexistin versus Synthetic Herbicides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating demand for sustainable agricultural practices has intensified the search for effective and environmentally benign herbicides. Cornexistin, a naturally derived herbicidal compound, presents a promising alternative to conventional synthetic herbicides. This guide provides an objective comparison of the environmental impact of this compound against two widely used synthetic herbicides, glyphosate and atrazine, based on currently available scientific data. A significant knowledge gap exists regarding the environmental profile of this compound, and this document highlights the need for further research to enable a comprehensive assessment.
Executive Summary
This guide reveals a stark contrast in the available environmental impact data between the natural herbicide this compound and the synthetic herbicides glyphosate and atrazine. While extensive research documents the environmental fate and toxicological effects of glyphosate and atrazine, there is a notable absence of quantitative data for this compound. This disparity underscores the critical need for rigorous environmental assessment of bio-herbicides to validate their perceived safety.
Mechanism of Action: A Tale of Different Targets
The herbicidal activity of this compound, glyphosate, and atrazine stems from their ability to disrupt critical biochemical pathways in plants.
This compound: This fungal metabolite inhibits the enzyme transketolase . Transketolase is a key enzyme in the pentose phosphate pathway, which is crucial for the synthesis of aromatic amino acids and nucleotides, as well as for the regeneration of ribulose-1,5-bisphosphate in the Calvin cycle. Inhibition of this enzyme leads to a cascade of metabolic disruptions, ultimately causing plant death.
Glyphosate: The primary mode of action of glyphosate is the inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) .[1] This enzyme is a key component of the shikimate pathway , which is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms.[1][2] The absence of this pathway in animals is often cited as a reason for its low direct toxicity to vertebrates.[2] Recent studies also suggest that glyphosate can activate pro-inflammatory signaling pathways in non-plant organisms.[3][4]
Atrazine: This herbicide primarily acts by inhibiting photosystem II (PSII) in the chloroplasts of susceptible plants. By binding to the D1 protein of the PSII complex, atrazine blocks electron transport, leading to an accumulation of reactive oxygen species and subsequent cellular damage. Beyond its herbicidal action, atrazine is recognized as an endocrine disruptor .[5][6] It can inhibit cAMP-specific phosphodiesterase-4 (PDE4) , leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and the activation of downstream signaling pathways.[5] It has also been shown to activate multiple other signaling cascades involving calcium, protein kinase C (PKC), and the epidermal growth factor receptor (EGFR).[7]
Environmental Impact Comparison
A direct, data-driven comparison of the environmental impact of this compound and synthetic herbicides is hampered by the lack of publicly available ecotoxicological data for this compound. The following sections summarize the known impacts of glyphosate and atrazine and highlight the data gaps for this compound.
Soil Persistence and Degradation
The persistence of a herbicide in the soil, often measured by its half-life (DT50), is a critical factor in its environmental risk profile. Longer persistence increases the potential for groundwater contamination and effects on subsequent crops and soil organisms.
| Herbicide | Soil Half-Life (DT50) | Notes |
| This compound | Data not available | Qualitative statements suggest it is prone to rapid degradation, but no quantitative data or experimental conditions are available.[8] |
| Glyphosate | 2 - 197 days | Highly variable depending on soil type, microbial activity, and environmental conditions. |
| Atrazine | 60 - 100 days | Considered to be persistent in soil.[9] |
Experimental Protocol: Aerobic and Anaerobic Transformation in Soil (OECD 307)
This OECD guideline is designed to determine the rate and route of degradation of a chemical in soil under controlled laboratory conditions.[10]
-
Soil Selection: A range of representative agricultural soils are chosen, characterized by their texture, organic carbon content, pH, and microbial biomass.
-
Test Substance Application: The herbicide, often radiolabeled for easier tracking, is applied to the soil samples at a concentration relevant to its agricultural use.
-
Incubation: The treated soil samples are incubated in the dark at a constant temperature and moisture content. For aerobic studies, a continuous supply of air is provided. For anaerobic studies, an inert atmosphere (e.g., nitrogen) is maintained after an initial aerobic phase.
-
Sampling and Analysis: At various time points, soil samples are extracted and analyzed for the parent herbicide and its transformation products using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Volatile degradation products and CO2 (from mineralization) are also trapped and quantified.
-
Data Analysis: The rate of degradation is calculated, and the half-life (DT50) and the time for 90% degradation (DT90) are determined. The identity and quantity of major transformation products are also reported.
Impact on Soil Microbial Communities
Soil microorganisms are vital for nutrient cycling and maintaining soil health. Herbicides can alter the structure and function of these microbial communities.
| Herbicide | Impact on Soil Microbial Communities |
| This compound | Data not available |
| Glyphosate | Effects are variable. Some studies show a short-term negative impact on microbial diversity and activity, while others report a shift in community composition, sometimes favoring glyphosate-degrading microbes. |
| Atrazine | Generally shown to have a negative impact on microbial biomass, diversity, and enzyme activities. It can inhibit nitrogen-fixing bacteria and other beneficial microorganisms. |
Toxicity to Non-Target Organisms
The ecotoxicity of herbicides to non-target organisms is a major environmental concern. Standardized tests are used to assess the acute and chronic toxicity to representative aquatic organisms.
| Herbicide | Algae (EC50, 72-96h) | Daphnia magna (EC50, 48h) | Fish (LC50, 96h) |
| This compound | Data not available | Data not available | Data not available |
| Glyphosate | 1.2 - 7.9 mg/L | 10 - >1000 mg/L | 1.1 - >1000 mg/L |
| Atrazine | 0.003 - 2.2 mg/L | 6.9 - 87 mg/L | 4.5 - 11 mg/L |
Experimental Protocols: Aquatic Toxicity Testing (OECD 201, 202, 203)
-
Alga, Growth Inhibition Test (OECD 201): This test assesses the effects of a substance on the growth of freshwater green algae. Algal cultures are exposed to a range of concentrations of the herbicide for 72 hours. The growth inhibition is determined by measuring the cell density or biomass, and the EC50 (the concentration causing a 50% reduction in growth) is calculated.
-
Daphnia sp., Acute Immobilisation Test (OECD 202): This test evaluates the acute toxicity to the freshwater invertebrate Daphnia magna. Young daphnids are exposed to different concentrations of the herbicide for 48 hours. The endpoint is immobilization (inability to swim), and the EC50 is determined.[11]
-
Fish, Acute Toxicity Test (OECD 203): This test determines the acute lethal toxicity of a substance to fish. Fish are exposed to a range of concentrations of the herbicide for 96 hours. Mortality is recorded, and the LC50 (the concentration that is lethal to 50% of the test fish) is calculated.[12]
Impact on Non-Target Plants
While herbicides are designed to kill weeds, they can also harm non-target plants through spray drift or runoff.
| Herbicide | Impact on Non-Target Plants |
| This compound | Reported to have selective protection for corn, but its effects on a broad range of non-target plant species have not been documented.[13] |
| Glyphosate | A broad-spectrum, non-selective herbicide that can cause significant damage to most non-target plants it comes into contact with. |
| Atrazine | Primarily targets broadleaf and grassy weeds, but can also harm sensitive non-target plants. |
Experimental Protocol: Terrestrial Plant Test (OECD 208)
This guideline outlines a method to assess the effects of chemicals on seedling emergence and growth.[14]
-
Plant Species Selection: A selection of representative crop and non-crop plant species are chosen.
-
Application: The herbicide is applied to the soil at a range of concentrations.
-
Observation: The plants are grown under controlled greenhouse conditions for 14 to 21 days after 50% of the seedlings in the control group have emerged.
-
Endpoints: The effects on seedling emergence, mortality, and plant growth (e.g., shoot height and dry weight) are recorded. The ECx (the concentration causing an x% effect) is determined for the most sensitive species.
Experimental Workflow Overview
The following diagram illustrates a generalized workflow for the environmental impact assessment of a herbicide, based on the OECD guidelines described above.
Conclusion: A Call for Data-Driven Evaluation
The comparison between this compound and the synthetic herbicides glyphosate and atrazine highlights a significant disparity in our understanding of their environmental impacts. While the adverse effects of glyphosate and atrazine on soil, water, and non-target organisms are well-documented through extensive research, this compound's environmental profile remains largely uncharacterized.
The promise of "natural" herbicides like this compound lies in their potential for greater environmental compatibility. However, without robust and comprehensive scientific data, their safety remains an assumption rather than a verified fact. The lack of quantitative data on this compound's soil persistence, ecotoxicity, and effects on soil microbial communities prevents a meaningful risk assessment and a true comparison with their synthetic counterparts.
For researchers, scientists, and drug development professionals, this knowledge gap presents both a challenge and an opportunity. There is a pressing need for dedicated research to generate the necessary environmental data for this compound and other emerging bio-herbicides. Only through rigorous, standardized testing can we ensure that the shift towards natural alternatives is a step towards a genuinely more sustainable agricultural future.
References
- 1. researchgate.net [researchgate.net]
- 2. The OECD expert meeting on ecotoxicology and environmental fate--towards the development of improved OECD guidelines for the testing of nanomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oecd.org [oecd.org]
- 4. oecd.org [oecd.org]
- 5. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 6. oecd.org [oecd.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Acute toxicity of organic pesticides to Daphnia magna is unchanged by co-exposure to polystyrene microplastics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acute, chronic and reproductive toxicity of complex cyanobacterial blooms in Daphnia magna and the role of microcystins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Atrazine Degradation Pathway [eawag-bbd.ethz.ch]
comparing the synthetic routes to different nonadride compounds
A Comprehensive Guide to the Synthetic Routes of Nonadride Compounds: Byssochlamic Acid and Glauconic Acid
For researchers and professionals in the field of drug development and organic synthesis, the intricate molecular architecture of nonadride compounds presents both a formidable challenge and a significant opportunity. This guide provides a detailed comparative analysis of the synthetic strategies employed in the total synthesis of two prominent nonadrides: byssochlamic acid and glauconic acid. By examining both racemic and enantioselective approaches, this document aims to furnish a clear and objective overview of the current state of nonadride synthesis, supported by experimental data and detailed protocols.
Introduction to Nonadrides
Nonadrides are a class of fungal metabolites characterized by a nine-membered carbocyclic ring fused to one or two maleic anhydride moieties. Their complex structures and potential biological activities have made them attractive targets for total synthesis. This guide will focus on the synthetic routes to (+)-byssochlamic acid, a symmetrical nonadride, and the asymmetric glauconic acid.
Comparative Analysis of Synthetic Routes
The total syntheses of byssochlamic acid and glauconic acid showcase a variety of strategic approaches to the construction of the challenging nine-membered ring and the installation of the maleic anhydride functionalities. Below is a summary of the key features of four distinct synthetic routes.
| Compound | Synthetic Approach | Key Reactions | Overall Yield | Number of Steps (Longest Linear Sequence) | Chirality Control |
| (±)-Byssochlamic Acid | Racemic | Intramolecular Michael reaction, Dieckmann condensation | Not explicitly stated | ~15 steps | None (racemic mixture) |
| (+)-Byssochlamic Acid | Enantiospecific | Asymmetric dihydroxylation, intramolecular Horner-Wadsworth-Emmons reaction | ~5% | ~20 steps | Sharpless asymmetric dihydroxylation |
| (±)-Glauconic Acid | Racemic | Intermolecular Diels-Alder reaction, ring-closing metathesis | Not explicitly stated | ~18 steps | None (racemic mixture) |
| (+)-Glauconic Acid | Asymmetric | Asymmetric aldol reaction, intramolecular alkylation, late-stage anhydride formation | ~3% | ~25 steps | Chiral auxiliary (Evans oxazolidinone) |
Synthetic Route Overviews
Racemic Synthesis of Byssochlamic Acid (Stork et al.)
The first total synthesis of byssochlamic acid was a landmark achievement that demonstrated the feasibility of constructing the complex nonadride core.
Caption: Racemic synthesis of byssochlamic acid.
Enantiospecific Synthesis of (+)-Byssochlamic Acid (White et al.)
This route established the absolute configuration of the natural product through a chiro-specific approach.
Caption: Enantiospecific synthesis of (+)-byssochlamic acid.
Asymmetric Total Synthesis of (+)-Glauconic Acid (Magauer et al.)
A recent and elegant synthesis showcasing modern synthetic methods for the construction of a complex natural product.[1]
Caption: Asymmetric total synthesis of (+)-glauconic acid.
Detailed Experimental Protocols
Key Experiment: Asymmetric Aldol Reaction in the Synthesis of (+)-Glauconic Acid
Objective: To construct the carbon backbone with high stereocontrol.
Procedure: To a solution of the chiral N-acyloxazolidinone (1.0 eq) in CH2Cl2 at -78 °C is added TiCl4 (1.1 eq). After stirring for 30 minutes, the aldehyde (1.2 eq) is added dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with CH2Cl2, and the combined organic layers are washed with brine, dried over MgSO4, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the aldol adduct.
Conclusion
The synthetic routes to byssochlamic acid and glauconic acid highlight the evolution of synthetic organic chemistry. While early syntheses focused on the construction of the carbocyclic core, more recent approaches have emphasized efficiency and stereocontrol, often employing powerful asymmetric reactions to set key stereocenters early in the synthesis. The development of late-stage functionalization strategies, as seen in the synthesis of glauconic acid, provides a versatile platform for the synthesis of other nonadride analogues. This comparative guide serves as a valuable resource for chemists engaged in the synthesis of complex natural products, offering insights into strategic planning and methodological application.
References
Safety Operating Guide
Proper Disposal of Cornexistin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential procedural guidance for the proper disposal of Cornexistin, a naturally derived herbicide, to ensure laboratory safety and environmental protection.
This compound, a fungal metabolite with herbicidal properties, requires careful management as a potentially hazardous substance.[1] Adherence to proper disposal protocols is crucial to mitigate risks to personnel and prevent environmental contamination. The following procedures are based on general best practices for herbicide and laboratory chemical waste disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound, including weighing and solution preparation, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.
This compound Waste Segregation and Collection
All waste materials contaminated with this compound must be segregated from general laboratory waste. This includes:
-
Solid Waste: Unused or expired pure this compound, contaminated lab supplies (e.g., weighing paper, pipette tips, gloves), and any spill cleanup materials.
-
Liquid Waste: Solutions containing this compound, and rinsate from cleaning contaminated glassware.
Solid waste should be collected in a clearly labeled, sealed, and durable container. Liquid waste must be collected in a dedicated, leak-proof, and chemically compatible container. The container must be clearly labeled as "Hazardous Waste: this compound" and include the concentration and date. Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
Step-by-Step Disposal Procedures
-
Consult Institutional Guidelines: Before proceeding, review your organization's specific chemical hygiene and waste disposal plans. Your EHS office is the primary resource for guidance on hazardous waste management.
-
Decontamination of Empty Containers: Any container that has held pure this compound or a concentrated solution must be decontaminated before disposal or recycling. The recommended method is a triple rinse procedure:
-
Rinse the container with a suitable solvent (e.g., acetone or methanol) three times, ensuring the entire inner surface is coated.
-
Collect the rinsate as hazardous liquid waste.
-
After the final rinse, allow the container to air dry completely in a fume hood.
-
Deface the original label to prevent reuse and label the container as "Empty - Decontaminated."[2][3][4][5]
-
-
Disposal of Unused this compound and Contaminated Solids:
-
Package all solid waste in the designated hazardous waste container.
-
Ensure the container is securely sealed and properly labeled.
-
Store the sealed container in a designated hazardous waste accumulation area until collection.
-
-
Disposal of Liquid Waste:
-
Collect all this compound-containing solutions and rinsate in the designated hazardous liquid waste container.
-
Do not fill the container to more than 90% capacity to allow for expansion.
-
Securely cap the container and ensure it is properly labeled.
-
Store in a secondary containment bin within a designated hazardous waste accumulation area.
-
Crucially, do not pour this compound waste down the drain. [2][3] Sewage treatment systems are not designed to handle such bioactive compounds.[2]
-
-
Arrange for Professional Disposal: All this compound waste is considered hazardous and must be disposed of through a licensed hazardous waste disposal company.[2] Contact your institution's EHS office to schedule a pickup.
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₀O₆ | [6] |
| Molecular Weight | 308.33 g/mol | [6] |
| IUPAC Name | (4R,5S,8S,9Z)-9-ethylidene-5,8-dihydroxy-4-propyl-5,7,8,10-tetrahydro-4H-cyclonona[c]furan-1,3,6-trione | [6] |
Experimental Protocols
The general experimental protocol for handling and disposing of a bioactive compound like this compound involves a risk assessment prior to any work. This includes reviewing any available safety data, understanding the potential hazards, and establishing clear procedures for handling, storage, and waste disposal. In the absence of a specific Safety Data Sheet (SDS), treating the compound as hazardous is a prudent measure.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
References
- 1. This compound: a new fungal metabolite with herbicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to Dispose of Herbicides Responsibly [easycannabiswaste.com]
- 3. earth911.com [earth911.com]
- 4. waster.com.au [waster.com.au]
- 5. Pesticide and Container Disposal – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 6. This compound | C16H20O6 | CID 5281160 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Safe Handling of Cornexistin: A Procedural Guide
Absence of a specific Safety Data Sheet (SDS) for Cornexistin necessitates a cautious approach based on established protocols for handling potent, biologically active compounds with unknown toxicological profiles. This guide provides essential safety and logistical information to researchers, scientists, and drug development professionals. The following procedures are based on general best practices for laboratory safety when dealing with potentially hazardous substances.
Personal Protective Equipment (PPE): A Multi-layered Defense
The cornerstone of safe handling is the consistent and correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Handling Solids | Safety glasses with side shields or safety goggles.[1] | Chemical-resistant gloves (e.g., nitrile).[1] | Laboratory coat.[1] | Use in a well-ventilated area. If dust is generated, a fume hood or an N95 respirator is recommended.[1][2] |
| Preparing Solutions | Safety goggles or a face shield.[3][4] | Two pairs of chemotherapy-grade gloves.[3] | Disposable gown made of polyethylene-coated polypropylene.[3] | Work within a chemical fume hood.[1] |
| Administering to Cell Cultures or Animals | Safety goggles. | Chemical-resistant gloves.[1] | Laboratory coat or disposable gown.[1][3] | Work in a biological safety cabinet or a well-ventilated area.[1] |
| Spill Cleanup | Safety goggles and a face shield.[3][4] | Chemical-resistant, heavy-duty gloves. | Chemical-resistant disposable coveralls ("bunny suit").[4] | A full-face respirator with appropriate cartridges may be necessary for large spills.[2] |
| Waste Disposal | Safety glasses with side shields.[1] | Chemical-resistant gloves.[1] | Laboratory coat.[1] | Not generally required if waste is properly contained. |
Operational Plan: A Step-by-Step Approach to Safety
Adherence to a strict operational plan minimizes the risk of exposure and contamination.
Preparation and Handling:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential dust or aerosols.[1]
-
Pre-operational Check: Before handling, ensure all necessary PPE is available and in good condition. Inspect gloves for any signs of degradation.[3]
-
Donning PPE:
-
Put on a disposable gown, ensuring complete coverage.[3]
-
Don two pairs of chemical-resistant gloves. The outer glove should extend over the cuff of the gown.[3]
-
Wear safety goggles and, if splashing is a risk, a face shield.[3][4]
-
If required, don the appropriate respiratory protection and ensure a proper fit.
-
-
Handling the Compound:
Emergency Procedures:
-
In Case of Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[5] Seek medical attention if irritation develops.
-
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.
-
In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
-
Spill Response:
-
Evacuate the immediate area.
-
Alert others and your supervisor.
-
Wear appropriate PPE for cleanup, as detailed in the table above.
-
For small spills of solid material, gently cover with an absorbent material to avoid raising dust, then carefully scoop into a labeled waste container.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Decontaminate the spill area with an appropriate cleaning agent.
-
Disposal Plan: Responsible Waste Management
All waste contaminated with this compound, including gloves, gowns, and absorbent materials, must be treated as hazardous waste.
-
Segregation: Collect all this compound-contaminated waste in clearly labeled, sealed containers.
-
Disposal: Dispose of the hazardous waste in accordance with local, state, and federal regulations.[6] Do not mix with general laboratory waste.
Visualizing Safe Practices
To further clarify the procedural steps for handling this compound, the following diagrams illustrate the recommended workflow and personal protective equipment.
References
- 1. benchchem.com [benchchem.com]
- 2. pppmag.com [pppmag.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. uspmsds.com [uspmsds.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
